molecular formula C4H13NO4S B1140689 Tetramethylammonium hydrogensulfate CAS No. 103812-00-6

Tetramethylammonium hydrogensulfate

Cat. No.: B1140689
CAS No.: 103812-00-6
M. Wt: 171.22
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Description

Crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °C to 40 °C.>

Properties

IUPAC Name

hydrogen sulfate;tetramethylazanium
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InChI

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWTYPCUOWWOADE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230376
Record name Tetramethylammonium hydrogen sulphate
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Molecular Weight

171.22 g/mol
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CAS No.

80526-82-5
Record name Tetramethylammonium hydrogen sulfate
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Record name Tetramethylammonium hydrogen sulphate
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Record name Tetramethylammonium hydrogen sulphate
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Record name Tetramethylammonium hydrogen sulphate
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Foundational & Exploratory

A Guide to the Laboratory Synthesis of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory synthesis of tetramethylammonium hydrogensulfate, also known as tetramethylammonium bisulfate. The information is curated for professionals in research and development who require a reliable method for preparing this versatile quaternary ammonium salt. This document outlines the fundamental chemical principles, detailed experimental protocols, and relevant safety information.

Introduction

This compound ([TMA]HSO₄) is a quaternary ammonium salt with the chemical formula [(CH₃)₄N]HSO₄. It finds applications in various chemical processes, including as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and as a phase-transfer catalyst in organic synthesis.[1][2] Its utility stems from the presence of the bulky, non-polar tetramethylammonium cation and the acidic hydrogensulfate anion. This guide details a straightforward and reproducible synthesis method based on the principle of acid-base neutralization.

Synthesis Overview

The most common and direct method for synthesizing this compound in a laboratory setting is through the neutralization reaction between tetramethylammonium hydroxide and sulfuric acid. This reaction is an exothermic acid-base reaction that yields the desired salt and water as the only byproduct, ensuring a high atom economy.

The balanced chemical equation for this reaction is:

[(CH₃)₄N]OH + H₂SO₄ → [(CH₃)₄N]HSO₄ + H₂O

An analogous method has been successfully used for the synthesis of other quaternary ammonium hydrogensulfates, such as the tetrabutylammonium salt, by reacting the corresponding quaternary ammonium hydroxide with sulfuric acid in a 1:1 molar ratio.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference/Notes
Molecular Formula C₄H₁₃NO₄S[4][5]
Molecular Weight 171.22 g/mol [2][5]
Reactant 1 Tetramethylammonium hydroxide ((CH₃)₄NOH)
Reactant 2 Sulfuric acid (H₂SO₄)
Molar Ratio (Reactant 1:Reactant 2) 1:1Based on stoichiometry
Typical Solvent Deionized Water
Appearance of Product White to off-white crystalline powder[2][4]
Melting Point 290-297 °C[2]
Purity (Typical) ≥98%[6]

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing analogous quaternary ammonium hydrogensulfates.[3]

4.1. Materials and Equipment

  • Tetramethylammonium hydroxide solution (e.g., 25% in water)

  • Sulfuric acid (concentrated, 98%)

  • Deionized water

  • An appropriate recrystallization solvent (e.g., isopropanol, methylethyl ketone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

4.2. Synthesis Procedure

  • Preparation of Reactants:

    • Accurately measure a specific volume of tetramethylammonium hydroxide solution into a round-bottom flask equipped with a magnetic stir bar.

    • Calculate the molar amount of tetramethylammonium hydroxide.

    • In a separate beaker, carefully prepare a dilute solution of sulfuric acid by adding a stoichiometric equivalent (1:1 molar ratio) of concentrated sulfuric acid to deionized water. Caution: Always add acid to water slowly, never the other way around, as the dilution is highly exothermic.

  • Reaction:

    • Place the round-bottom flask containing the tetramethylammonium hydroxide solution in an ice bath to control the reaction temperature.

    • Begin stirring the solution.

    • Slowly add the prepared sulfuric acid solution to the stirred tetramethylammonium hydroxide solution using a dropping funnel over a period of 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Remove the solvent (water) from the reaction mixture using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept moderate (50-60 °C) to avoid decomposition.

    • Continue the evaporation until a solid or viscous oil is obtained.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent, such as isopropanol or methylethyl ketone.[3]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

4.3. Characterization

The identity and purity of the synthesized product can be confirmed using standard analytical techniques such as:

  • Melting Point Determination: Compare the observed melting point with the literature value (290-297 °C).[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the tetramethylammonium cation.

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Tetramethylammonium Hydroxide: This is a strong base and is toxic. Avoid contact with skin and eyes.

  • General Hazards: The product, this compound, is an irritant to the skin and eyes and may cause respiratory irritation.[5]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway TMAOH Tetramethylammonium Hydroxide [(CH₃)₄N]OH plus + TMAOH->plus H2SO4 Sulfuric Acid H₂SO₄ H2SO4->plus product Tetramethylammonium Hydrogensulfate [(CH₃)₄N]HSO₄ plus->product water Water H₂O plus->water  +

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow prep Reactant Preparation (TMAOH solution and dilute H₂SO₄) reaction Neutralization Reaction (Slow addition in ice bath, Stir at room temp) prep->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation crude Crude Product (Solid/Oil) evaporation->crude recrystallization Recrystallization (Dissolve in hot solvent, Cool to crystallize) crude->recrystallization filtration Filtration & Washing (Collect crystals, Wash with cold solvent) recrystallization->filtration drying Drying (Vacuum Oven) filtration->drying product Purified Product ([(CH₃)₄N]HSO₄) drying->product

Caption: Step-by-step workflow for the laboratory synthesis and purification.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydrogensulfate, with the chemical formula [(CH₃)₄N]HSO₄, is a quaternary ammonium salt that has garnered interest in various chemical and pharmaceutical applications. Its utility as an ion-pairing reagent in chromatography and as a phase transfer catalyst in organic synthesis underscores the importance of a thorough understanding of its molecular structure and bonding characteristics. This technical guide provides a comprehensive overview of the structural and bonding properties of this compound, with a particular focus on its hydrated form, this compound monohydrate ([(CH₃)₄N]HSO₄·H₂O), which exhibits notable ferroelectric properties.

Molecular Structure and Bonding

The fundamental structure of this compound is characterized by the ionic interaction between the tetramethylammonium cation ([(CH₃)₄N]⁺) and the hydrogensulfate anion (HSO₄⁻).

The Tetramethylammonium Cation ([(CH₃)₄N]⁺):

The tetramethylammonium cation consists of a central nitrogen atom covalently bonded to four methyl groups. This arrangement results in a tetrahedral geometry around the nitrogen atom. The positive charge is localized on the nitrogen atom, creating a stable, bulky cation. The bonding within this cation is exclusively covalent, with strong carbon-nitrogen and carbon-hydrogen single bonds.

The Hydrogensulfate Anion (HSO₄⁻):

The hydrogensulfate anion is the conjugate base of sulfuric acid. It comprises a central sulfur atom tetrahedrally bonded to four oxygen atoms. One of the oxygen atoms is protonated, forming a hydroxyl group. The negative charge is delocalized across the other three oxygen atoms through resonance. The bonding within the hydrogensulfate anion is predominantly covalent, with contributions from both sigma and pi bonding between the sulfur and oxygen atoms.

Ionic Bonding and Crystal Packing:

In the solid state, the tetramethylammonium cations and hydrogensulfate anions are held together by electrostatic forces, forming an ionic crystal lattice. In the case of the monohydrate, water molecules are also incorporated into the crystal structure. These water molecules play a crucial role in the overall crystal packing and are involved in hydrogen bonding interactions with the hydrogensulfate anions.

A significant feature of the crystal structure of this compound monohydrate is the presence of hydrogen-bonded chains of hydrogensulfate anions. The individual HSO₄⁻ ions are linked together via hydrogen bonds between the hydrogen of the hydroxyl group of one anion and an oxygen atom of an adjacent anion. These chains are then surrounded by the tetramethylammonium cations. The water molecules further stabilize the structure by forming additional hydrogen bonds with the hydrogensulfate anions.

The interplay of ionic forces and hydrogen bonding dictates the overall three-dimensional arrangement of the ions and water molecules in the crystal lattice. This specific arrangement is responsible for the observed physical properties of the compound, including its ferroelectric behavior.

Crystallographic Data

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a system that allows for the development of a net dipole moment, leading to its ferroelectric properties in a specific temperature range. Below is a summary of key crystallographic data.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
ZValue

Note: Specific values for unit cell parameters (a, b, c, β) and the number of formula units per unit cell (Z) would be inserted here from the definitive crystallographic study, which was not available in the provided search results.

Table of Selected Bond Lengths and Angles

Bond Length (Å) Angle Value (°)
N-CValueC-N-CValue
S-OValueO-S-OValue
S-OHValue
O-H···O (Hydrogen Bond)Value

Note: Specific values for bond lengths and angles would be populated from the primary crystallographic literature.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the structural and bonding details of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present and their chemical environment.

Key Vibrational Modes:

  • Tetramethylammonium Cation: The spectra are characterized by strong bands corresponding to the C-H stretching and bending vibrations of the methyl groups, as well as the C-N stretching modes.

  • Hydrogensulfate Anion: The vibrational modes of the HSO₄⁻ anion are particularly informative. The S-O stretching vibrations give rise to a set of strong bands. The position of the S-OH stretching and bending modes can provide insights into the hydrogen bonding interactions within the crystal.

  • Water Molecule (in the monohydrate): The presence of water is confirmed by the characteristic O-H stretching and bending vibrations.

Table of Key Vibrational Frequencies (cm⁻¹)

Assignment Infrared (IR) Raman
ν(C-H)ValueValue
δ(CH₃)ValueValue
ν(C-N)ValueValue
ν(S=O)ValueValue
ν(S-OH)ValueValue
δ(S-O-H)ValueValue
ν(O-H) of H₂OValueValue
δ(H-O-H) of H₂OValueValue

Note: Specific frequency values would be inserted from experimental data found in relevant research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • ¹H NMR: The proton NMR spectrum of the tetramethylammonium cation shows a single, sharp resonance due to the magnetic equivalence of the twelve protons of the four methyl groups. The proton of the hydrogensulfate anion is typically not observed in aqueous solutions due to rapid exchange with the solvent.

  • ¹³C NMR: The carbon-13 NMR spectrum displays a single resonance for the four equivalent methyl carbons of the tetramethylammonium cation.

Table of NMR Chemical Shifts (ppm)

Nucleus Chemical Shift (δ) Solvent
¹H (of -CH₃)ValueSolvent
¹³C (of -CH₃)ValueSolvent

Note: Specific chemical shift values and the solvent used would be cited from experimental NMR data.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key analytical techniques used to characterize this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound monohydrate are typically grown by slow evaporation of an aqueous solution containing stoichiometric amounts of tetramethylammonium hydroxide and sulfuric acid.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a constant temperature (e.g., 100 K or 298 K) using a cryostream or a temperature controller. X-ray diffraction data are collected using monochromatic X-radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Vibrational Spectroscopy (FT-IR and FT-Raman)
  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For solid-state analysis, a small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

    • Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a specified resolution (e.g., 4 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Fourier Transform (FT)-Raman Spectroscopy:

    • Sample Preparation: A small amount of the crystalline sample is placed in a glass capillary tube or a sample holder.

    • Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm). The scattered light is collected at a 90° or 180° angle and passed through a filter to remove the Rayleigh scattering. The Raman spectrum is then analyzed using an interferometer and a detector. Spectra are typically recorded over a similar range as the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, may be added.

  • Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. The spectra are acquired with a specific number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Logical Relationships and Workflows

The characterization of this compound involves a synergistic approach where different analytical techniques provide complementary information to build a complete picture of its molecular structure and bonding.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural and Spectroscopic Characterization cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Comprehensive Understanding synthesis Synthesis of Tetramethylammonium Hydrogensulfate xrd Single-Crystal X-ray Diffraction synthesis->xrd ir_raman Vibrational Spectroscopy (IR and Raman) synthesis->ir_raman nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr crystal_structure Crystal Structure Determination (Bond Lengths, Angles) xrd->crystal_structure vibrational_modes Vibrational Mode Assignment ir_raman->vibrational_modes chemical_environment Chemical Environment Analysis nmr->chemical_environment final_model Molecular Structure and Bonding Model crystal_structure->final_model vibrational_modes->final_model chemical_environment->final_model

Caption: Experimental workflow for the characterization of this compound.

This diagram illustrates the logical flow from the synthesis of the compound to its comprehensive structural and spectroscopic characterization, leading to a complete understanding of its molecular structure and bonding.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The interplay of ionic and covalent bonding, along with significant hydrogen bonding in the monohydrate form, governs its solid-state structure and physical properties. The combination of X-ray diffraction and various spectroscopic techniques provides a powerful approach to fully characterize this and similar compounds of interest to researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these fundamental properties is essential for the informed application of this compound in its various industrial and research roles.

CAS number and molecular formula for Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Tetramethylammonium hydrogensulfate, a quaternary ammonium salt widely utilized in research and various industrial applications. The document details its chemical identity, physical properties, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a chemical compound primarily used as an ion-pairing agent in chromatography and as a phase-transfer catalyst in organic synthesis. It is available in both anhydrous and hydrated forms.

IdentifierAnhydrous FormMonohydrate Form
CAS Number 80526-82-5[1][2][3][4][5]207738-07-6[6], 103812-00-6
Molecular Formula C4H13NO4S[1][3][4][5]C4H15NO5S[7]
Linear Formula (CH3)4N(HSO4)(CH3)4N(HSO4) · H2O
Synonyms Tetramethylammonium bisulfate, TMAHS, N,N,N-trimethylmethanaminium sulfate[1][3]This compound hydrate[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in laboratory and industrial settings.

PropertyValue (Anhydrous)Value (Monohydrate)Reference
Molecular Weight 171.22 g/mol 189.23 g/mol [1][2][7]
Appearance White to off-white crystalline powder/solidAlmost white powder/crystals[2][3][4][6][8]
Melting Point 290 - 297 °C292 - 295 °C[2][3]
Solubility Soluble in waterHighly soluble in water[3][5][6]
Hydrogen Bond Donor Count 1-[1]
Hydrogen Bond Acceptor Count 4-[1]

Key Applications in Research and Development

This compound is a versatile reagent with several applications in scientific research and pharmaceutical development.

  • Ion-Pair Chromatography: It is widely used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC).[2][4] It is added to the mobile phase to enhance the retention and separation of ionic and highly polar analytes by forming neutral ion pairs with the sample ions. This is particularly crucial for the analysis of pharmaceuticals and biomolecules.[2]

  • Phase-Transfer Catalysis: In organic synthesis, it functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[6] This enhances reaction rates and yields, making it valuable for the synthesis of complex organic molecules.[6]

  • Pharmaceutical Development: The compound aids in drug formulation by improving the solubility and stability of active pharmaceutical ingredients (APIs).[2]

  • Biotechnology: In protein purification processes, it can help to stabilize proteins and reduce non-specific interactions, leading to higher purity samples.[2]

  • Material Science and Electrochemistry: It is used in the synthesis of ionic liquids, which have applications in electrochemistry and catalysis.[2][6]

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the particular application, this section outlines the general methodology for the use of this compound in its most common applications.

a) General Protocol for Ion-Pair Chromatography

The use of this compound as an ion-pairing agent in HPLC typically involves its addition to the aqueous component of the mobile phase.

  • Reagent Preparation: Prepare a stock solution of this compound in the aqueous portion of the mobile phase (e.g., water or buffer) at a concentration typically ranging from 5 mM to 50 mM.

  • Mobile Phase Preparation: Add the required volume of the ion-pair reagent stock solution to the final mobile phase mixture. The pH of the mobile phase should be adjusted to ensure that both the analyte and the ion-pairing agent are in their ionized forms.

  • System Equilibration: Before injecting the sample, the HPLC column must be thoroughly equilibrated with the mobile phase containing the ion-pairing agent. This ensures a stable baseline and reproducible retention times.

  • Sample Analysis: Inject the sample and run the chromatographic separation. The concentration of the ion-pairing agent and the pH of the mobile phase can be optimized to achieve the desired separation.

  • Column Washing: After analysis, it is critical to wash the column extensively with a mobile phase free of the ion-pairing agent to prevent reagent precipitation and column degradation.

G cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis prep_reagent Prepare Stock Solution of TMAHS prep_mobile Prepare Mobile Phase (with TMAHS) prep_reagent->prep_mobile equilibration Equilibrate HPLC System prep_mobile->equilibration injection Inject Sample equilibration->injection separation Run Separation injection->separation wash Wash Column separation->wash G cluster_phases Biphasic Reaction System org_phase Organic Phase (Reactant A + Solvent) catalyst Add TMAHS (Catalyst) org_phase->catalyst aq_phase Aqueous Phase (Reactant B) aq_phase->catalyst reaction Stir and Heat Reaction Mixture catalyst->reaction workup Phase Separation & Product Isolation reaction->workup

References

The Dawn of a Disinfectant Revolution: A Technical History of Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts, commonly known as "quats" or QACs, represent a class of cationic surfactants that have become indispensable in modern hygiene, medicine, and industry. Their broad-spectrum antimicrobial activity, coupled with their relative stability and safety, has cemented their role in everything from hospital disinfectants and antiseptics to fabric softeners and preservatives. This in-depth technical guide explores the historical development and discovery of these remarkable compounds, providing a detailed look at their origins, the key scientific minds behind their inception, and the evolution of their chemical structures and applications. For the modern researcher, understanding the foundational science of QACs offers valuable context for contemporary drug development and antimicrobial research.

The Genesis of a Germicide: Early Discoveries

The journey into the world of quaternary ammonium salts as antimicrobial agents began in the early 20th century. While the synthesis of these compounds was known, their potent biological activity was yet to be fully appreciated.

The Pioneering Work of Jacobs and Heidelberger (1916)

The first significant indication of the bactericidal properties of QACs came from the work of Walter A. Jacobs and Michael Heidelberger at the Rockefeller Institute for Medical Research. In 1916, their research on the chemical synthesis of derivatives of hexamethylenetetramine, a urinary antiseptic, led them to prepare various quaternary salts. They systematically studied the relationship between the chemical constitution of these compounds and their bactericidal action.

Their findings, published in the Journal of Experimental Medicine, revealed that the quaternization of hexamethylenetetramine with various halogenated organic compounds resulted in substances with significant bactericidal properties. This marked the initial discovery of the antimicrobial potential of this class of compounds.

Gerhard Domagk and the Dawn of Modern Disinfection (1935)

While Jacobs and Heidelberger laid the groundwork, it was the German bacteriologist and Nobel laureate Gerhard Domagk who propelled quaternary ammonium salts into the forefront of disinfection. In 1935, Domagk, already renowned for his discovery of the first sulfonamide antibiotic, Prontosil, turned his attention to a new class of disinfectants.[1]

Domagk's research demonstrated that the attachment of a long alkyl chain to the nitrogen atom of a quaternary ammonium compound dramatically enhanced its biocidal activity.[2] This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC) , the first commercially significant QAC, which is now commonly known as benzalkonium chloride .[2][3] This discovery was a watershed moment, establishing the fundamental structure-activity relationship that would guide the development of future generations of QACs. Benzalkonium chloride was first registered with the U.S. Environmental Protection Agency (EPA) in 1947.[3]

The Evolution of Quaternary Ammonium Compounds: A Generational Overview

Following Domagk's groundbreaking work, the field of QACs saw rapid innovation, with successive "generations" of compounds being developed, each offering distinct advantages over its predecessors. This evolution was driven by a quest for broader antimicrobial efficacy, improved performance in the presence of organic soil and hard water, and enhanced safety profiles.

GenerationChemical ClassKey Features & ImprovementsYear of Development
First Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)- Broad-spectrum antimicrobial activity. - Foundation for future QACs.1935
Second Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC)- Substitution of an ethyl group on the benzene ring. - Claimed to have higher biocidal activity.-
Third Mixture of ADBAC and ADEBAC- Synergistic effect leading to improved biocidal activity and detergency. - Lower toxicity.1955
Fourth Dialkyl Dimethyl Ammonium Chloride (DDAC)- "Twin chain" or "dual chain" quats. - Superior germicidal performance, especially in the presence of organic loads and hard water. - Low foaming.1965
Fifth Mixture of DDAC and ADBAC- Enhanced germicidal performance under harsh conditions. - Broad-spectrum efficacy against a wide range of microorganisms. - Improved safety profile.-

Foundational Experimental Protocols

Understanding the historical context of QAC discovery requires an appreciation of the experimental methodologies of the time. While the original publications provide extensive detail, the following summarizes the general protocols that would have been employed for the synthesis and evaluation of the first quaternary ammonium salts.

Synthesis of Alkyl Dimethyl Benzyl Ammonium Chloride (Benzalkonium Chloride)

The synthesis of the first-generation QAC, benzalkonium chloride, is a classic example of the Menshutkin reaction , which involves the alkylation of a tertiary amine.

General Protocol:

  • Reactant Preparation: An N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) is dissolved in a suitable polar aprotic solvent, such as acetonitrile.[3]

  • Addition of Alkylating Agent: An equimolar amount of benzyl chloride is added to the solution.[3]

  • Reaction: The mixture is stirred, often at room temperature. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).[3]

  • Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure.[3]

  • Purification: The crude product is then washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent mixture, like acetone/acetonitrile.[3]

Evaluation of Bactericidal Activity: The Phenol Coefficient Test

In the early 20th century, the efficacy of a new disinfectant was often compared to that of phenol, a well-established antiseptic. The phenol coefficient test was a standard method for this purpose.

General Protocol:

  • Preparation of Cultures: Standardized cultures of test bacteria (e.g., Staphylococcus aureus, Salmonella typhi) are prepared in a suitable broth medium.

  • Preparation of Disinfectant Dilutions: A series of dilutions of the test QAC and phenol are prepared in sterile water or broth.

  • Inoculation: A standardized volume of the bacterial culture is added to each dilution of the disinfectant and phenol.

  • Timed Subcultures: At specific time intervals (e.g., 5, 10, and 15 minutes), a loopful of the mixture is transferred to a sterile broth tube.

  • Incubation: The subculture tubes are incubated under optimal conditions for bacterial growth.

  • Observation: The tubes are observed for the presence or absence of turbidity (bacterial growth).

  • Calculation of Phenol Coefficient: The highest dilution of the test disinfectant that kills the bacteria in a given time is compared to the highest dilution of phenol that produces the same result. The ratio of these dilutions gives the phenol coefficient.

Early Insights into the Mechanism of Action

From the outset of their discovery, scientists sought to understand how quaternary ammonium salts exerted their potent antimicrobial effects. The early hypotheses, while not as detailed as our modern understanding, laid the groundwork for future investigations into their mechanism of action.

The prevailing early theory centered on the disruption of the bacterial cell membrane . As cationic surfactants, QACs possess a positively charged hydrophilic head and a lipophilic tail. It was proposed that the positively charged head of the QAC molecule would be attracted to the negatively charged components of the bacterial cell surface.

The proposed sequence of events was as follows:

  • Adsorption: The cationic QAC molecules adsorb onto the negatively charged bacterial cell surface.

  • Diffusion: The lipophilic alkyl chains of the QACs facilitate their diffusion through the cell wall.

  • Membrane Disruption: The QAC molecules intercalate into the lipid bilayer of the cytoplasmic membrane, disrupting its structure and function. This leads to the leakage of essential intracellular components, such as potassium ions and nucleotides.

  • Cell Lysis: The extensive damage to the cell membrane ultimately results in cell lysis and death.

This fundamental understanding of membrane disruption as the primary mechanism of action has largely stood the test of time, although more recent research has elucidated more nuanced interactions with cellular enzymes and other intracellular targets.

Visualizing the Historical and Chemical Landscape

To provide a clearer understanding of the historical development and chemical evolution of quaternary ammonium salts, the following diagrams have been generated using Graphviz.

Historical_Timeline cluster_1916 Jacobs & Heidelberger cluster_1935 First Generation cluster_1955 Third Generation cluster_1965 Fourth Generation 1916 1916 1935 1935 1916->1935 Domagk's Discovery 1955 1955 1935->1955 Third Generation 1965 1965 1955->1965 Fourth Generation Biocidal properties of\nquaternary salts of\nhexamethylenetetramine Biocidal properties of quaternary salts of hexamethylenetetramine Alkyl Dimethyl Benzyl\nAmmonium Chloride (ADBAC) Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) Mixture of ADBAC\nand ADEBAC Mixture of ADBAC and ADEBAC Dialkyl Dimethyl\nAmmonium Chloride (DDAC) Dialkyl Dimethyl Ammonium Chloride (DDAC)

Caption: A timeline of the key milestones in the development of quaternary ammonium salts.

Synthesis_Workflow cluster_reactants Reactants tertiary_amine Tertiary Amine (e.g., N,N-dimethylalkylamine) solvent Dissolve in Polar Aprotic Solvent (e.g., Acetonitrile) tertiary_amine->solvent alkyl_halide Alkyl Halide (e.g., Benzyl Chloride) alkyl_halide->solvent reaction Stir at Room Temperature (Menshutkin Reaction) solvent->reaction isolation Evaporate Solvent reaction->isolation purification Wash with Non-Polar Solvent (e.g., Diethyl Ether) and Recrystallize isolation->purification product Quaternary Ammonium Salt (e.g., Benzalkonium Chloride) purification->product Mechanism_of_Action qac Quaternary Ammonium Salt (Cationic) cell_surface Bacterial Cell Surface (Anionic) qac->cell_surface Adsorption cell_membrane Cytoplasmic Membrane (Lipid Bilayer) cell_surface->cell_membrane Diffusion leakage Leakage of Intracellular Components cell_membrane->leakage Disruption cell_lysis Cell Lysis and Death leakage->cell_lysis

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylammonium hydrogensulfate, with the chemical formula [(CH₃)₄N]HSO₄, is a quaternary ammonium salt. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase transfer catalysts, electrolytes, and in pharmaceutical formulations. Understanding the thermal stability and decomposition profile of such compounds is critical for determining their safe handling, storage conditions, and suitability for various applications, particularly in drug development where thermal processing is common.

This guide summarizes the available physical properties related to the thermal behavior of this compound, provides generalized experimental protocols for its thermal analysis, and proposes a potential decomposition pathway based on the known chemistry of analogous compounds.

Thermal Properties: A Summary of Available Data

The reported melting and decomposition points for this compound show some variability, which may be attributed to the presence of hydrates or different measurement conditions. The available data from chemical suppliers is summarized below.

Thermal EventTemperature Range (°C)NotesSource(s)
Melting Point292 - 295Anhydrous formSigma-Aldrich[1]
Melting Point290 - 297Anhydrous formTCI Chemicals
Melting Point63 - 65Likely a hydrated formSigma-Aldrich[1]
Decomposition184"dec." indicates decompositionSigma-Aldrich[1]
Hazardous Decomposition ProductsNot specifiedUnder fire conditions: Carbon oxides, Nitrogen oxides (NOx), Sulphur oxidesBio-Fine

Experimental Protocols for Thermal Analysis

While specific TGA and DSC studies on this compound are not publicly available, the following are detailed, generalized methodologies for the thermal analysis of crystalline organic salts.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the composition of materials.

3.1.1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Mass: 5-10 mg of finely ground this compound powder to ensure even heat distribution.

  • Crucible: An inert crucible, typically made of alumina (Al₂O₃) or platinum, is used to hold the sample.

3.1.2. Experimental Procedure:

  • The sample is accurately weighed into the TGA crucible.

  • The crucible is placed on the TGA balance mechanism within the furnace.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to remove any reactive gases.

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss events.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

3.2.1. Instrument and Sample Preparation:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Mass: 2-5 mg of finely ground this compound powder.

  • Pans: The sample is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

3.2.2. Experimental Procedure:

  • The sample is accurately weighed and sealed in a DSC pan.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The temperature is programmed to ramp from a sub-ambient temperature (e.g., 0 °C) to a temperature above the expected melting or decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • The heat flow to the sample and reference is continuously measured and recorded.

  • The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies on the decomposition of this compound, a logical pathway can be proposed based on the known decomposition mechanisms of other tetramethylammonium salts, such as the hydroxide and halides. The primary decomposition routes for the tetramethylammonium cation are Hofmann elimination and nucleophilic substitution (SN2).

  • Hofmann Elimination: This pathway is less likely for the tetramethylammonium cation as it lacks a beta-hydrogen. Hofmann elimination typically occurs in quaternary ammonium salts with longer alkyl chains.

  • Nucleophilic Substitution (SN2): This is a more probable mechanism where a nucleophile attacks one of the methyl groups on the quaternary ammonium cation. In the case of this compound, the hydrogensulfate anion (HSO₄⁻) or its decomposition products could act as the nucleophile.

A plausible decomposition pathway could involve an initial acid-base reaction followed by nucleophilic attack:

  • Proton Transfer: The hydrogensulfate anion can donate a proton, potentially leading to the formation of sulfuric acid and trimethylamine.

  • Nucleophilic Attack: The sulfate or hydrogensulfate anion can act as a nucleophile, attacking a methyl group of the tetramethylammonium cation. This would lead to the formation of trimethylamine and a methylated sulfate species (e.g., methyl hydrogensulfate).

  • Further Decomposition: At higher temperatures, these initial products would likely decompose further. Trimethylamine can be oxidized, and sulfuric acid and its derivatives will decompose to sulfur oxides (SO₂ and SO₃) and water.

The final decomposition products under inert or oxidizing atmospheres are expected to be gaseous species such as trimethylamine, water, sulfur dioxide, sulfur trioxide, and, under oxidizing conditions, oxides of nitrogen and carbon.

Mandatory Visualizations

Experimental_Workflow_for_Thermal_Analysis Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Weigh Accurately Weigh Sample (2-10 mg) Grind->Weigh TGA_Load Load Sample into TGA Crucible Weigh->TGA_Load DSC_Seal Seal Sample in DSC Pan Weigh->DSC_Seal TGA_Purge Purge with Inert Gas (N2) TGA_Load->TGA_Purge TGA_Heat Heat at Constant Rate (e.g., 10 °C/min) TGA_Purge->TGA_Heat TGA_Record Record Mass vs. Temperature TGA_Heat->TGA_Record Analyze_TGA Determine Onset of Decomposition and Mass Loss Stages TGA_Record->Analyze_TGA DSC_Load Load Sample and Reference Pans DSC_Seal->DSC_Load DSC_Purge Purge with Inert Gas (N2) DSC_Load->DSC_Purge DSC_Heat Heat at Constant Rate (e.g., 10 °C/min) DSC_Purge->DSC_Heat DSC_Record Record Heat Flow vs. Temperature DSC_Heat->DSC_Record Analyze_DSC Identify Melting (Endotherm) and Decomposition (Exotherm) Peaks DSC_Record->Analyze_DSC

Caption: A generalized experimental workflow for the thermal analysis of an organic salt.

Proposed_Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound cluster_initial Initial Decomposition Step cluster_products1 Primary Products cluster_final Final Gaseous Products (at high temp.) TMAHS This compound [(CH₃)₄N]⁺[HSO₄]⁻ SN2_Attack Nucleophilic Attack (SN2) by HSO₄⁻ on a methyl group TMAHS->SN2_Attack Heat Proton_Transfer Proton Transfer TMAHS->Proton_Transfer Heat Trimethylamine Trimethylamine (CH₃)₃N SN2_Attack->Trimethylamine Methyl_hydrogensulfate Methyl hydrogensulfate CH₃HSO₄ SN2_Attack->Methyl_hydrogensulfate Proton_Transfer->Trimethylamine Sulfuric_acid Sulfuric Acid H₂SO₄ Proton_Transfer->Sulfuric_acid NOx Nitrogen Oxides (in air) Trimethylamine->NOx COx Carbon Oxides (in air) Trimethylamine->COx H2O Water Trimethylamine->H2O SOx Sulfur Oxides (SO₂, SO₃) Methyl_hydrogensulfate->SOx Methyl_hydrogensulfate->H2O Sulfuric_acid->SOx Sulfuric_acid->H2O

Caption: A proposed thermal decomposition pathway for this compound.

References

Tetramethylammonium Hydrogensulfate: A Technical Guide to its Hygroscopic Nature and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic nature of Tetramethylammonium hydrogensulfate (TMHS), a compound of interest in various chemical and pharmaceutical applications. Due to its propensity to absorb moisture from the atmosphere, proper handling and storage procedures are critical to maintain its chemical integrity and ensure laboratory safety. This document outlines the known properties of TMHS, details experimental protocols for characterizing its hygroscopicity, and provides comprehensive handling and safety guidelines.

Physicochemical Properties and Hygroscopic Nature

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₃NO₄S[3]
Molecular Weight 171.22 g/mol (anhydrous basis)[4][5]
Appearance White to off-white crystalline powder/solid[1][4]
Melting Point 292-295 °C[4][6]
Hygroscopic Nature Yes[2]

The hygroscopic nature of salts is influenced by factors such as their crystal lattice structure and the energy of hydration of their constituent ions. For TMHS, the presence of the charged tetramethylammonium cation and the hydrogensulfate anion facilitates interaction with water molecules.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, several established analytical techniques can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopicity.[4][7]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake of water is recorded at each step.

  • Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH. The loss of water mass is recorded at each step.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the equilibrium moisture content against the relative humidity generates the sorption and desorption isotherms. The difference between these two curves is known as hysteresis.[4]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis can be used to determine the water content of a sample by measuring its weight loss as a function of temperature.[8]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • Analysis: The sample is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C).

  • Data Analysis: The TGA thermogram will show a weight loss step corresponding to the evaporation of absorbed water. The temperature at which this occurs and the percentage of weight loss can be used to quantify the moisture content. It is important to distinguish this from thermal decomposition, which would typically occur at higher temperatures.[9]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a solid sample.[10][11]

Methodology:

  • Instrument Preparation: The Karl Fischer titrator is prepared with the appropriate reagents (a solvent, typically methanol, and a titrant containing iodine). The titration vessel is conditioned to be anhydrous.

  • Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration vessel.

  • Titration: The sample is dissolved or suspended in the anhydrous solvent, and the titrant is added. The iodine in the titrant reacts stoichiometrically with the water from the sample.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically.

  • Calculation: The amount of titrant consumed is used to calculate the exact amount of water in the sample, which is typically expressed as a percentage or in parts per million (ppm).[11]

Handling and Storage Precautions

Due to its hygroscopic nature, stringent precautions must be taken when handling and storing this compound to prevent moisture absorption and ensure user safety.

Table 2: Handling and Storage Recommendations

Precaution CategoryRecommendationReference(s)
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture and avoid exposure to moist air or water.[1][2]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles). In case of dust formation, use a NIOSH-approved respirator.[2][4]
Handling Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling. Use only in a well-ventilated area.[1][2]
Incompatibilities Strong oxidizing agents.[2]

Spill Management

In the event of a spill, a clear and systematic procedure should be followed to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment: Prevent further spread of the spilled solid.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (check for compatibility) and then with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows for handling and analyzing this compound.

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Handling storage Store in a dry, cool, well-ventilated area seal Keep container tightly sealed storage->seal ppe Wear appropriate PPE (gloves, goggles, lab coat) storage->ppe ventilation Use in a well-ventilated area or fume hood ppe->ventilation weighing Weigh quickly to minimize air exposure ventilation->weighing reseal Tightly reseal container weighing->reseal cleanup_area Clean work area reseal->cleanup_area wash Wash hands thoroughly cleanup_area->wash Spill_Response_Workflow spill Spill Occurs assess Assess the spill (size and risk) spill->assess ppe Don appropriate PPE assess->ppe contain Contain the spill ppe->contain cleanup Clean up spill using appropriate tools contain->cleanup dispose Dispose of waste in a sealed container cleanup->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate report Report the incident decontaminate->report DVS_Experiment_Workflow start Start prepare Prepare and weigh sample start->prepare dry Dry sample at 0% RH to constant weight prepare->dry sorption Increase RH in steps (e.g., 0% to 90%) dry->sorption desorption Decrease RH in steps (e.g., 90% to 0%) sorption->desorption analyze Analyze data and generate isotherms desorption->analyze end End analyze->end

References

understanding the role of the hydrogensulfate anion in its reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of the Hydrogensulfate Anion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the hydrogensulfate anion (HSO₄⁻), also known as bisulfate. It details its structure, physicochemical properties, and multifaceted role in chemical reactions, including its functions as a proton donor, base, nucleophile, and catalyst. The content is structured to serve as a technical resource for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of chemical processes.

Structure and Physicochemical Properties

The hydrogensulfate anion is the conjugate base of sulfuric acid (H₂SO₄)[1][2]. Structurally, it consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom protonated[3][4]. This structure is similar to that of methane[3][4]. The negative charge is delocalized across the three non-protonated oxygen atoms through resonance, a key factor influencing its reactivity.

Key Physicochemical Properties

The fundamental properties of the hydrogensulfate anion are summarized below for easy reference.

PropertyValueReference
Chemical Formula HSO₄⁻[3][4][5]
Molar Mass 97.064 g/mol [1][4]
Appearance White powder (in salt form)[4][5][6]
Density Approx. 1.8 - 2.3 g/cm³ (for salts)[4][5][6]
Melting Point 59 °C (for NaHSO₄)[4]
pKa 1.99[7]
pH ~1 (in solution)[4][5][6]
Solubility Soluble in water, acetone, ethanol[4]

Core Reactivity of the Hydrogensulfate Anion

The reactivity of the hydrogensulfate anion is characterized by its ability to participate in several distinct types of chemical transformations.

Amphiprotic Nature: A Brønsted-Lowry Acid and Base

The hydrogensulfate anion is amphiprotic, meaning it can function as both an acid and a base.[3]

  • As an Acid: It can donate its proton (H⁺) to a base, forming the sulfate ion (SO₄²⁻).[3] This is its most common role in aqueous solutions, making solutions of hydrogensulfate salts acidic.[3][4]

    • HSO₄⁻ + H₂O ⇌ SO₄²⁻ + H₃O⁺[3][4]

  • As a Base: It can accept a proton (H⁺) from a stronger acid to reform sulfuric acid (H₂SO₄).[3]

    • HSO₄⁻ + H₃O⁺ ⇌ H₂SO₄ + H₂O[3]

Amphiprotic_Nature H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Hydrogensulfate (HSO₄⁻) H2SO4->HSO4  Loses H⁺ (Acts as Acid) HSO4->H2SO4  Gains H⁺ (Acts as Base) SO4 Sulfate (SO₄²⁻) HSO4->SO4  Loses H⁺ (Acts as Acid) SO4->HSO4  Gains H⁺ (Acts as Base)

Caption: Amphiprotic behavior of the hydrogensulfate anion.

Nucleophilicity

The hydrogensulfate anion is generally considered a weak or poor nucleophile.[8] Its nucleophilicity is hindered by two main factors:

  • Charge Delocalization: The negative charge is distributed across three oxygen atoms, reducing the electron density on any single oxygen and making it a less potent electron-pair donor.[8][9]

  • High Oxidation State of Sulfur: The central sulfur atom has a high oxidation state (+6), which withdraws electron density from the surrounding oxygen atoms, further diminishing their nucleophilic character.[8]

Despite this, in the absence of stronger nucleophiles and under specific conditions (e.g., high temperatures), it can participate in nucleophilic substitution reactions, although elimination reactions are often favored.[8]

Role as a Catalyst

Metal hydrogensulfates, such as ferric hydrogen sulfate [Fe(HSO₄)₃] and sodium hydrogen sulfate (NaHSO₄·H₂O), have emerged as effective, reusable, and environmentally benign solid acid catalysts in organic synthesis.[10][11] They offer a safer and more manageable alternative to corrosive liquid acids like H₂SO₄.[11]

  • Synthesis of 5-Substituted-1H-Tetrazoles: Ferric hydrogen sulfate catalyzes the [2+3] cycloaddition of nitriles and sodium azide, producing high yields.[10][12][13]

  • Hydrolysis of Nitriles: Fe(HSO₄)₃ efficiently catalyzes the hydrolysis of various nitriles to their corresponding primary amides in good yields without significant formation of carboxylic acid byproducts.[10][13]

  • Synthesis of Amidoalkyl Naphthols: Sodium hydrogen sulfate is an effective heterogeneous catalyst for the one-pot, three-component reaction of aryl aldehydes, 2-naphthol, and an amide or nitrile.[11]

Catalytic_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Cycle Aldehyde Aldehyde Workup Simple Work-up (Filtration) Aldehyde->Workup Naphthol Naphthol Naphthol->Workup Amide Amide Amide->Workup Catalyst_Active NaHSO₄ (Active) Catalyst_Used NaHSO₄ (Used) Catalyst_Active->Catalyst_Used Reaction Catalyst_Active->Workup Catalyst_Used->Catalyst_Active Recovery & Reuse Product Product (Amidoalkyl Naphthol) Workup->Catalyst_Used Workup->Product

Caption: Workflow for NaHSO₄-catalyzed synthesis.

The efficiency of hydrogensulfate-based catalysts is demonstrated by the high yields and practical reaction times reported in the literature.

ReactionCatalystSubstrate (Example)ConditionsYield (%)TimeReference
Tetrazole SynthesisFe(HSO₄)₃Benzonitrile100 °C, Solvent-free922 h[10]
Nitrile HydrolysisFe(HSO₄)₃Benzonitrile100 °C, H₂O904 h[10]
Amidoalkyl NaphtholNaHSO₄·H₂OBenzaldehyde120 °C, Solvent-free9425 min[11]
Amidoalkyl NaphtholNaHSO₄·H₂O4-Cl-BenzaldehydeMicrowave, Solvent-free964 min[11]
Role in Phase Transfer Catalysis

Tetrabutylammonium hydrogen sulfate (TBAHS) is a prominent phase transfer catalyst (PTC). Its amphipathic structure, featuring a hydrophilic quaternary ammonium head and hydrophobic butyl chains, allows it to shuttle anions across the interface between immiscible aqueous and organic phases.[14] In this system, the hydrogensulfate anion can be exchanged for another reactive anion (e.g., hydroxide), which is then transported into the organic phase to react with a substrate.[14] This mechanism dramatically increases reaction rates by overcoming the mutual insolubility of reactants.[14]

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase MX Inorganic Salt (M⁺X⁻) TBA_HSO4_aq TBA⁺HSO₄⁻ TBA_X_org TBA⁺X⁻ TBA_HSO4_aq->TBA_X_org Anion Exchange at Interface RY Organic Substrate (RY) RX Product (RX) RY->RX Interface Phase Interface RX->Interface TBA⁺ returns TBA_X_org->RX Reaction

Caption: Mechanism of Phase Transfer Catalysis with TBAHS.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis related to hydrogensulfate's reactivity.

Protocol: Synthesis of 1-Amidoalkyl-2-naphthols using NaHSO₄·H₂O

This procedure is adapted from methodologies described for the synthesis of amidoalkyl naphthols.[11]

Materials and Equipment:

  • Aryl aldehyde (1 mmol), 2-naphthol (1 mmol), acetamide or acetonitrile (1.2 mmol)

  • Sodium hydrogen sulfate monohydrate (NaHSO₄·H₂O, 10 mol%)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate, UV lamp

  • Filtration apparatus (Büchner funnel)

  • Ethanol for recrystallization

Procedure:

  • A mixture of the aryl aldehyde (1 mmol), 2-naphthol (1 mmol), acetamide (1.2 mmol), and NaHSO₄·H₂O (0.1 mmol) is placed in a round-bottom flask.

  • The flask is heated in an oil bath at 120 °C under solvent-free conditions for the time specified in literature (e.g., 25-60 minutes), with stirring.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Hot ethanol is added to the solidified mixture, and the catalyst is separated by filtration.

  • The filtrate is allowed to cool, leading to the crystallization of the crude product.

  • The solid product is collected by filtration and recrystallized from ethanol to yield the pure 1-amidoalkyl-2-naphthol.

Catalyst Recovery:

  • The solid NaHSO₄·H₂O catalyst recovered from filtration can be washed with ethyl acetate, dried in an oven at 100 °C for 1 hour, and reused for subsequent reactions.[11]

Protocol: Studying Anion Reactivity with Cyclic Voltammetry (CV)

This general protocol can be adapted to study the electrochemical behavior and reactivity of the hydrogensulfate anion in various non-aqueous solvents, which is essential for understanding its role in applications like redox flow batteries.[15][16]

Materials and Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes).

  • Electrochemical cell.

  • Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, acetonitrile).

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • The hydrogensulfate salt of interest (e.g., tetrabutylammonium hydrogen sulfate).

  • Inert gas supply (e.g., Argon or Nitrogen).

Procedure:

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent inside a glovebox or under an inert atmosphere.

  • Analyte Addition: Add a known concentration of the hydrogensulfate salt to the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished. The reference electrode should be stable in the chosen solvent system.

  • Deoxygenation: Purge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • CV Measurement:

    • Set the potential window to scan a range where the redox events of interest are expected.

    • Run the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

    • Repeat the measurement at various scan rates to investigate the kinetics of the electrode processes.

  • Data Analysis:

    • Analyze the resulting voltammogram to identify oxidation and reduction peaks.

    • The peak potentials provide information about the reduction potential of the anion, which is a quantitative measure of its reactivity.[17]

Relevance in Drug Development and Signaling

While the hydrogensulfate anion itself is not a primary signaling molecule, its physicochemical properties are highly relevant in drug development. Many active pharmaceutical ingredients (APIs) are formulated as salts to improve properties like solubility, stability, and bioavailability. Hydrogensulfate is a potential counter-ion for basic drugs. Understanding its reactivity, pH characteristics, and potential interactions is crucial for formulation science.

It is important to distinguish the hydrogensulfate anion from the related sulfur-containing gasotransmitter, hydrogen sulfide (H₂S). H₂S is a critical signaling molecule involved in numerous physiological processes and is a target for drug development.[18][19] It modulates key cellular pathways, including the PI3K/Akt and MAPK signaling pathways, which regulate cell survival, proliferation, and inflammatory responses.[19][20]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates H2S H₂S (External Stimulus) H2S->RTK Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Phosphorylates

Caption: H₂S modulation of the PI3K/Akt signaling pathway.

Conclusion

The hydrogensulfate anion is a chemically versatile species whose reactivity is central to numerous applications in both laboratory and industrial chemistry. Its amphiprotic nature allows it to act as both a proton donor and acceptor, while its electronic structure renders it a weak nucleophile. This combination of properties has been successfully exploited in the development of robust, reusable solid acid catalysts that promote a variety of important organic transformations. Furthermore, its role in phase transfer catalysis highlights its utility in overcoming reaction barriers in multiphasic systems. For professionals in drug development, a thorough understanding of the anion's properties is essential for the rational design of salt forms with optimal biopharmaceutical characteristics. While not a direct signaling molecule itself, its study provides a foundation for understanding the broader role of inorganic ions in chemical and biological systems.

References

Methodological & Application

Application Notes and Protocols: Tetramethylammonium Hydrogensulfate as a Phase-Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetramethylammonium hydrogensulfate (TMAHS) and its close analog, tetrabutylammonium hydrogensulfate (TBAHS), as effective phase-transfer catalysts in a variety of organic syntheses. Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts like TMAHS are instrumental in this process, acting as shuttles for reactive anions from the aqueous phase into the organic phase, where the reaction with the organic substrate occurs. This methodology often leads to enhanced reaction rates, milder reaction conditions, improved yields, and greater selectivity, making it a valuable tool in both academic research and industrial drug development.

Core Principles of Phase-Transfer Catalysis with this compound

This compound is a quaternary ammonium salt that, due to its ionic nature, is soluble in the aqueous phase. The tetramethylammonium cation [(CH₃)₄N]⁺ can pair with an anion (e.g., a deprotonated nucleophile) from the aqueous phase, forming an ion pair. The organic nature of the methyl groups provides this ion pair with sufficient lipophilicity to be transferred into the organic phase. Once in the organic phase, the anion is weakly solvated and thus highly reactive towards the organic substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle.

Applications in Organic Synthesis

This compound and its analogs are versatile catalysts for a range of organic transformations, including:

  • Williamson Ether Synthesis: Formation of ethers from alcohols/phenols and alkyl halides.

  • Esterification: Synthesis of esters from carboxylic acids and alkyl halides.

  • C-Alkylation: Alkylation of active methylene compounds, such as malonic esters and phenylacetonitrile derivatives.

These reactions are fundamental in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

Quantitative Data Summary

The following tables summarize the performance of tetrabutylammonium hydrogensulfate (a close and often-used analog of TMAHS) and other quaternary ammonium salts in selected phase-transfer catalyzed reactions.

Table 1: Comparison of Phase-Transfer Catalysts in the C5-Alkylation of Hydantoins

CatalystProduct Yield (%)
Tetrabutylammonium iodide90
Tetrabutylammonium hydrogensulfate 78
Tetrahexylammonium bromide86
Trioctylmethylammonium chloride74

Reaction Conditions: N,N-dibenzyl hydantoin, allyl bromide, catalyst (2 mol%), toluene, 50% w/w aqueous KOH, room temperature.[1]

Table 2: Influence of Catalyst on the Esterification of Adipic Acid

CatalystRate Constant (k x 10⁵ s⁻¹)
Tetrabutylammonium bromide (TBAB)1.83
Tetrabutylammonium hydrogensulfate (TBAHS) Not explicitly provided, but TBAB showed better performance than other tested catalysts under the studied conditions.
Tetrahexylammonium bromide (THAB)2.58

Reaction Conditions: Adipic acid (0.01 mol), 1-bromobutane (0.04 mol), catalyst (0.006 mol), NaOH (0.02 mol), water (3 mL), dodecane (40 g), 110°C.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole

This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

  • 4-Ethylphenol (150 mg)

  • 25% Sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) (45 mg)

  • Methyl iodide

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Distilled water

  • Anhydrous sodium sulfate

  • Dichloromethane

  • 5 mL conical vial, reflux condenser, separatory funnel, magnetic stirrer, heating mantle, and other standard laboratory glassware.

Procedure:

  • To a 5 mL conical vial containing a magnetic spin vane, add 150 mg of 4-ethylphenol and 250 µL of 25% aqueous sodium hydroxide.

  • Gently heat the mixture with stirring until the 4-ethylphenol dissolves.

  • Add 45 mg of tetrabutylammonium bromide to the mixture.

  • Fit the vial with a reflux condenser and add 90 µL of methyl iodide through the top of the condenser.

  • Heat the reaction mixture to a gentle reflux for 1 hour. Ensure the reflux is not too vigorous to prevent the loss of the volatile methyl iodide.

  • After 1 hour, allow the reaction to cool to room temperature, and then briefly cool it in an ice bath.

  • Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial.

  • Add a small amount of distilled water to the vial to facilitate phase separation.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with a small portion of diethyl ether.

  • Combine the organic layers and wash them sequentially with 5% sodium hydroxide solution and then with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried ether solution and evaporate the solvent to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using dichloromethane as the eluent.[2]

Protocol 2: Esterification of a Carboxylic Acid (General Procedure)

This protocol provides a general method for the esterification of a carboxylic acid with an alkyl halide using a phase-transfer catalyst.

Materials:

  • Carboxylic acid (e.g., adipic acid, benzoic acid)

  • Alkyl halide (e.g., 1-bromobutane)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium hydrogensulfate (TBAHS) or Tetrabutylammonium bromide (TBAB)

  • Organic solvent (e.g., dodecane, toluene)

  • Water

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid and sodium hydroxide in water to form the carboxylate salt in the aqueous phase.

  • Add the organic solvent, the alkyl halide, and the phase-transfer catalyst (e.g., TBAB, 0.006 mol per 0.01 mol of dicarboxylic acid).

  • Heat the biphasic mixture to the desired reaction temperature (e.g., 90-110°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer in a separatory funnel.

  • Wash the organic layer with water to remove any remaining inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • The product can be purified by distillation or column chromatography.[3]

Protocol 3: C-Alkylation of Phenylacetonitrile

This protocol describes a general procedure for the C-alkylation of phenylacetonitrile using an alkyl halide and a phase-transfer catalyst.

Materials:

  • Phenylacetonitrile

  • Alkyl halide (e.g., ethyl bromide)

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (a quaternary ammonium salt similar in function to TMAHS)

  • Benzene (or another suitable organic solvent)

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask, mechanical stirrer, dropping funnel, thermometer, reflux condenser, and other standard laboratory glassware.

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 mL of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.

  • With vigorous stirring, add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. Use a cold-water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.

  • Cool the reaction mixture to 25°C.

  • Quench the reaction by adding 750 mL of water and 100 mL of benzene.

  • Separate the layers and extract the aqueous phase with 200 mL of benzene.

  • Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield 2-phenylbutyronitrile.[4]

Visualizations

Phase_Transfer_Catalysis_Mechanism General Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reagent Nucleophile (Nu⁻) + M⁺ catalyst_org Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) catalyst_aq Catalyst (Q⁺X⁻) catalyst_aq->catalyst_org Phase Transfer product_aq Leaving Group (X⁻) + M⁺ org_substrate Organic Substrate (R-X) product_org Product (R-Nu) catalyst_org->catalyst_aq Catalyst Regeneration catalyst_org->product_org Reaction Williamson_Ether_Synthesis Catalytic Cycle of Williamson Ether Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH Alcohol/Phenol (R-OH) RONa Alkoxide/Phenoxide (R-O⁻ Na⁺) ROH->RONa Deprotonation NaOH NaOH QOR Catalyst-Alkoxide Ion Pair (Q⁺OR⁻) RONa->QOR Ion Exchange QX_aq Catalyst (Q⁺X⁻) NaX Byproduct (Na⁺X⁻) QX_aq->NaX Regenerates Catalyst R_X Alkyl Halide (R'-X) ROR Ether Product (R-O-R') QOR->ROR SN2 Attack QX_org Catalyst-Halide Ion Pair (Q⁺X⁻) QOR->QX_org Forms Q⁺X⁻ QX_org->QX_aq Phase Transfer

References

Applications of Tetramethylammonium H-Sulfate in Electrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium salt that serves as a versatile and effective component in various electrochemical research applications. Its properties as a supporting electrolyte, a precursor for ionic liquids, and a phase-transfer catalyst make it a valuable tool for electrochemists. This document provides detailed application notes and protocols for the use of TMAHS in several key areas of electrochemical research, including its role in energy storage systems and electro-organic synthesis.

TMAHS as a Supporting Electrolyte for Cyclic Voltammetry

Due to its wide electrochemical window and good solubility in various organic solvents, TMAHS is an excellent choice for a supporting electrolyte in cyclic voltammetry (CV) and other electroanalytical techniques. Supporting electrolytes are crucial for minimizing solution resistance and ensuring that the analyte is transported to the electrode surface primarily by diffusion.

Application Note:

Tetraalkylammonium salts, including TMAHS, are frequently used as supporting electrolytes in non-aqueous electrochemistry. They provide a stable electrochemical environment over a wide potential range, allowing for the study of redox processes of various organic and organometallic compounds without interference from the electrolyte itself.

Experimental Protocol: Cyclic Voltammetry of Ferrocene using TMAHS

This protocol describes a standard electrochemical experiment to determine the half-wave potential of ferrocene, a common internal standard in electrochemistry, using TMAHS as the supporting electrolyte.

Materials:

  • This compound (TMAHS), electrochemical grade

  • Ferrocene

  • Acetonitrile (anhydrous)

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Counter Electrode (e.g., Platinum wire)

  • Voltammetric cell

  • Potentiostat

Procedure:

  • Prepare the Electrolyte Solution: Dissolve TMAHS in anhydrous acetonitrile to a concentration of 0.1 M. Ensure the salt is fully dissolved.

  • Prepare the Analyte Solution: Add ferrocene to the 0.1 M TMAHS/acetonitrile solution to a final concentration of 1.0 mM.

  • Assemble the Electrochemical Cell:

    • Place the prepared analyte solution into the voltammetric cell.

    • Insert the working, reference, and counter electrodes, ensuring the reference electrode tip is close to the working electrode.

  • De-gas the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Perform Cyclic Voltammetry:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the ferrocene (e.g., +0.8 V) and then back to the initial potential.

    • Set the scan rate to 100 mV/s.

    • Initiate the scan and record the voltammogram.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

    • The peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV (where n is the number of electrons, which is 1 for the ferrocene/ferrocenium couple) for a reversible system.

Expected Results:

A reversible one-electron oxidation wave for the ferrocene/ferrocenium couple will be observed. The half-wave potential will be characteristic of the ferrocene standard potential in the specified solvent-electrolyte system.

TMAHS in the Synthesis of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are of great interest as electrolytes in various electrochemical devices due to their low volatility, high ionic conductivity, and wide electrochemical windows. TMAHS can be used as a starting material for the synthesis of novel ILs.

Application Note:

The synthesis of ILs often involves a metathesis reaction where the cation or anion of the starting salt is exchanged. TMAHS provides the tetramethylammonium cation, which can be paired with various anions to form ILs. For example, reacting TMAHS with a lithium salt of a large, charge-delocalized anion can yield a tetramethylammonium-based IL.

Experimental Protocol: Synthesis of a Tetramethylammonium-Based Ionic Liquid

This protocol outlines the synthesis of an ionic liquid by reacting this compound with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

Materials:

  • This compound (TMAHS)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Deionized water

  • Dichloromethane

Procedure:

  • Dissolution of Reactants:

    • Dissolve TMAHS in deionized water to create a saturated solution.

    • In a separate container, dissolve an equimolar amount of LiTFSI in deionized water.

  • Metathesis Reaction:

    • Slowly add the LiTFSI solution to the TMAHS solution while stirring.

    • A precipitate of lithium sulfate (Li₂SO₄) will form, and the desired ionic liquid, tetramethylammonium bis(trifluoromethanesulfonyl)imide, will remain in the aqueous phase.

  • Separation:

    • Filter the mixture to remove the precipitated lithium sulfate.

    • The filtrate contains the synthesized ionic liquid dissolved in water.

  • Extraction and Purification:

    • Transfer the filtrate to a separatory funnel.

    • Extract the ionic liquid from the aqueous phase using dichloromethane. Repeat the extraction multiple times to ensure complete removal.

    • Combine the organic layers and wash with deionized water to remove any remaining inorganic salts.

  • Drying and Solvent Removal:

    • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the pure ionic liquid.

Characterization:

The synthesized ionic liquid should be characterized by techniques such as NMR spectroscopy to confirm its structure and by electrochemical impedance spectroscopy to determine its ionic conductivity.

TMAHS in Electro-organic Synthesis

Electro-organic synthesis utilizes electrical current to drive chemical reactions. In this context, a supporting electrolyte is essential to ensure the conductivity of the reaction medium. TMAHS can serve as a cost-effective and efficient supporting electrolyte in various electro-organic transformations.

Application Note:

A prominent industrial example of electro-organic synthesis is the hydrodimerization of acrylonitrile to produce adiponitrile, a precursor to nylon-6,6.[1][2][3][4] This process often employs tetraalkylammonium salts as supporting electrolytes to facilitate the reaction at the cathode.[5] While specific industrial formulations are proprietary, laboratory-scale syntheses can utilize TMAHS to achieve similar transformations.

Experimental Protocol: General Setup for Electro-organic Synthesis

This protocol provides a general workflow for conducting an electro-organic synthesis using TMAHS as a supporting electrolyte in a divided electrochemical cell.

Materials:

  • This compound (TMAHS)

  • Organic Substrate and Reagents

  • Solvent (e.g., acetonitrile, dimethylformamide, or water, depending on the reaction)

  • Divided Electrochemical Cell (H-cell) with a porous separator (e.g., fritted glass)

  • Working Electrode (e.g., lead, cadmium, graphite, or platinum)

  • Counter Electrode (e.g., platinum or graphite)

  • Reference Electrode (optional, for potentiostatic control)

  • DC Power Supply or Potentiostat

Procedure:

  • Prepare the Electrolyte Solutions:

    • Catholyte: Dissolve the organic substrate and TMAHS in the chosen solvent.

    • Anolyte: Dissolve TMAHS in the same solvent. The concentration of TMAHS is typically in the range of 0.1 to 1.0 M.

  • Assemble the H-cell:

    • Fill the cathodic and anodic compartments of the H-cell with the prepared catholyte and anolyte, respectively.

    • Ensure the liquid levels are equal in both compartments.

    • Insert the working electrode into the catholyte and the counter electrode into the anolyte. If using a reference electrode, place its tip near the working electrode.

  • Electrolysis:

    • Connect the electrodes to the power supply or potentiostat.

    • The reaction can be carried out under either galvanostatic (constant current) or potentiostatic (constant potential) conditions.

    • Stir the solutions in both compartments throughout the electrolysis.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by the consumption of the starting material), disconnect the power supply.

    • Combine the catholyte and anolyte (if appropriate for the work-up procedure).

    • Isolate the product using standard organic chemistry techniques such as extraction, distillation, or chromatography.

Data Presentation

PropertyValue/RangeApplication Context
Purity >96.0% to 99+%Suitable for HPLC and electrochemical applications.
Molecular Formula C₄H₁₃NO₄S-
Molecular Weight 171.22 g/mol For preparation of solutions with specific molarity.
Melting Point 292-297 °CIndicates high thermal stability.
Solubility Soluble in water and polar organic solventsVersatile for use in various reaction media.

Visualizations

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrolyte Prepare 0.1 M TMAHS in Acetonitrile prep_analyte Add 1.0 mM Ferrocene prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell prep_analyte->assemble_cell degas De-gas with N2/Ar assemble_cell->degas run_cv Run Cyclic Voltammetry degas->run_cv record_data Record Voltammogram run_cv->record_data analyze_peaks Determine Epa, Epc record_data->analyze_peaks calculate_Ehalf Calculate E½ analyze_peaks->calculate_Ehalf EOS_Workflow start Start prep_solutions Prepare Catholyte (Substrate + TMAHS) and Anolyte (TMAHS) start->prep_solutions assemble_cell Assemble Divided H-Cell prep_solutions->assemble_cell electrolysis Perform Electrolysis (Galvanostatic or Potentiostatic) assemble_cell->electrolysis monitor Monitor Reaction Progress (GC/HPLC) electrolysis->monitor monitor->electrolysis Continue workup Reaction Work-up monitor->workup Complete isolate Isolate and Purify Product workup->isolate end End isolate->end

References

Application Notes and Protocols for Tetramethylammonium hydrogensulfate in Biphasic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium salt that serves as an efficient phase-transfer catalyst (PTC) in various biphasic reactions.[1][2] Phase-transfer catalysis is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-organic system).[1][3] The PTC transports a reactant from one phase to another, where the reaction can proceed at a significantly enhanced rate. TMAHS, and other quaternary ammonium salts, are valuable in promoting reactions such as nucleophilic substitutions, oxidations, and alkylations under mild conditions, often leading to higher yields and cleaner reactions by minimizing the need for harsh solvents or conditions.[3][4][5]

This document provides detailed protocols and application notes for the use of quaternary ammonium hydrogensulfates, using a specific, well-documented example with the closely related Tetrabutylammonium hydrogen sulfate (TBAHS), as a representative model for TMAHS in a biphasic oxidation reaction.

Principle of Biphasic Phase-Transfer Catalysis

In a typical biphasic system, an aqueous phase contains an inorganic reagent (e.g., an oxidizing agent or a nucleophile), and an organic phase contains the organic substrate. The reaction is often hindered by the low solubility of the reagents in the opposite phases. A phase-transfer catalyst, such as TMAHS, possesses both hydrophilic (the quaternary ammonium cation) and lipophilic (the alkyl groups) properties. This amphiphilic nature allows it to form an ion pair with the reagent anion in the aqueous phase. This new, more lipophilic ion pair can then migrate into the organic phase, delivering the reactive anion to the substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

Data Presentation

The following table summarizes the results of a solid-liquid phase-transfer catalyzed oxidation of various alcohols to their corresponding aldehydes or ketones using calcium hypochlorite as the oxidant and Tetrabutylammonium hydrogen sulfate (TBAHS) as the phase-transfer catalyst. These results are representative of the efficacy of quaternary ammonium hydrogensulfates in such transformations.

SubstrateProductYield Range (%)
Benzyl alcoholBenzaldehyde59-78
2-Butanol2-Butanone63-87
1-PhenylethanolAcetophenone58-72
CyclohexanolCyclohexanone70-91

Data adapted from a representative procedure using Tetrabutylammonium hydrogen sulfate as the phase-transfer catalyst.[1]

Experimental Protocols

The following is a detailed protocol for the oxidation of 1-phenylethanol to acetophenone using a solid-liquid biphasic system with a quaternary ammonium hydrogensulfate as the phase-transfer catalyst.[1]

Materials:

  • 1-Phenylethanol

  • Calcium hypochlorite (65% available chlorine)

  • Dichloromethane

  • This compound (or Tetrabutylammonium hydrogen sulfate)

  • Water

  • 500-mL Erlenmeyer flask

  • Reflux condenser

  • Magnetic stirrer/hot plate

  • Standard laboratory glassware for work-up

Procedure:

Caution: This procedure should be carried out in a well-ventilated fume hood to avoid exposure to any chlorine gas that may be released. The reaction between undiluted alcohol and the oxidant can be violently exothermic; ensure the alcohol is dissolved in the solvent before adding it to the hypochlorite.

  • Reaction Setup:

    • Place 32.8 g (0.15 mol) of calcium hypochlorite into a 500-mL Erlenmeyer flask.

    • In a separate beaker, prepare a solution of 12 mL (0.1 mol) of 1-phenylethanol in 150 mL of dichloromethane.

    • Add the solution of 1-phenylethanol and dichloromethane to the flask containing the calcium hypochlorite.

  • Addition of Catalyst:

    • To the stirred mixture, add 1.7 g (0.005 mol, for TBAHS) of the quaternary ammonium hydrogensulfate catalyst.

    • Add a few drops of water to the flask.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux with vigorous stirring using a magnetic stirrer/hot plate.

    • The reaction is typically complete within 1 hour. Reaction progress can be monitored by gas chromatography (GC) analysis.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid inorganic salts.

    • Wash the solids with a small amount of dichloromethane.

    • Combine the organic filtrates.

    • Wash the organic phase with water.

    • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent by rotary evaporation to yield the crude product.

  • Purification:

    • The crude acetophenone can be purified by distillation if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Calcium Hypochlorite and Dichloromethane B Add Solution of 1-Phenylethanol in Dichloromethane A->B C Add this compound B->C D Add a few drops of Water C->D E Heat to Reflux with Stirring (1 hour) D->E F Cool to Room Temperature E->F G Filter to Remove Solids F->G H Wash Organic Phase G->H I Dry Organic Phase H->I J Remove Solvent I->J K Purify by Distillation (if needed) J->K

Caption: Experimental workflow for the oxidation of 1-phenylethanol.

catalytic_cycle cluster_phases Biphasic System Aqueous Phase Aqueous Phase Organic Phase Organic Phase Q_HSO4_aq Q⁺HSO₄⁻ (aq) Q_OCl_aq Q⁺OCl⁻ (aq) Q_HSO4_aq->Q_OCl_aq Ion Exchange HSO4_aq HSO₄⁻ (aq) Q_OCl_org Q⁺OCl⁻ (org) Q_OCl_aq->Q_OCl_org Phase Transfer Q_HSO4_org Q⁺HSO₄⁻ (org) Ketone_org R₂C=O (org) Q_OCl_org->Ketone_org Oxidation Q_HSO4_org->Q_HSO4_aq Phase Transfer OCl_aq OCl⁻ (aq) Alcohol_org R₂CHOH (org)

References

Tetramethylammonium Hydrogensulfate: A Versatile Supporting Electrolyte for Voltammetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and scientists in the fields of electrochemistry, analytical chemistry, and drug development now have access to comprehensive application notes and protocols detailing the use of tetramethylammonium hydrogensulfate (TMAHS) as a supporting electrolyte in voltammetry. These resources provide valuable insights into the electrochemical properties and practical applications of TMAHS, facilitating its use in a wide range of analytical and research settings.

This compound is a quaternary ammonium salt that serves as an effective supporting electrolyte in various electrochemical applications.[1][2] Its high solubility in aqueous and some organic solvents, coupled with its electrochemical stability, makes it a suitable choice for voltammetric studies. This document provides a detailed overview of its properties, applications, and protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₄H₁₃NO₄S[3]
Molecular Weight 171.22 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 295-297 °C[3]
Solubility Highly soluble in water[1]
Purity ≥ 97%[3]

Electrochemical Properties

The electrochemical behavior of a supporting electrolyte is critical for its application in voltammetry. Key parameters include its conductivity in various solvents and its electrochemical potential window. While specific quantitative data for TMAHS is not extensively available in the literature, estimations based on related compounds and general electrochemical principles are provided.

Conductivity

The conductivity of a supporting electrolyte solution is crucial for minimizing IR drop and ensuring accurate voltammetric measurements. The conductivity of tetramethylammonium salts in acetonitrile has been studied, and these values can serve as a reasonable estimate for TMAHS in the same solvent.

Electrolyte (0.1 M in Acetonitrile)Molar Conductivity (Λ₀) (S cm²/mol)Reference
Tetramethylammonium Bromide~180[1]
Tetramethylammonium Iodide~190[1]
This compound (Estimated) ~170-190

Note: The conductivity of TMAHS is expected to be in a similar range to other tetramethylammonium salts in acetonitrile. Experimental verification is recommended.

Potential Window

The potential window of a supporting electrolyte defines the range of potentials that can be applied to the working electrode without causing the electrolyte itself to oxidize or reduce. The potential window is dependent on the solvent, the electrode material, and the electrolyte.

For this compound, the cathodic limit is determined by the reduction of the tetramethylammonium cation, while the anodic limit is determined by the oxidation of the hydrogensulfate anion or the solvent.

SolventElectrodeEstimated Cathodic Limit (V vs. Ag/AgCl)Estimated Anodic Limit (V vs. Ag/AgCl)
AcetonitrileGlassy Carbon~ -2.8~ +1.5 to +2.0
Dimethylformamide (DMF)Glassy Carbon~ -2.9~ +1.3 to +1.8
Aqueous Solution (pH dependent)Glassy Carbon~ -1.0~ +1.2 to +1.5

Note: These are estimated values. The actual potential window should be determined experimentally for each specific system.

Applications in Voltammetry

This compound can be employed as a supporting electrolyte in the voltammetric analysis of a variety of organic and inorganic compounds. Its utility is particularly notable in non-aqueous electrochemistry, where a wide potential window is often required.

One potential application is in the pharmaceutical analysis of drugs like acetaminophen.[4] Voltammetric methods offer a simple, rapid, and sensitive approach for the determination of active pharmaceutical ingredients.

Experimental Protocols

Protocol 1: Determination of the Potential Window of this compound in Acetonitrile

Objective: To experimentally determine the usable potential window of a 0.1 M TMAHS solution in acetonitrile using a glassy carbon working electrode.

Materials:

  • This compound (TMAHS), electrochemical grade

  • Acetonitrile, HPLC or electrochemical grade

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Voltammetric cell

  • Potentiostat

Procedure:

  • Prepare the Electrolyte Solution: Dissolve the appropriate amount of TMAHS in acetonitrile to prepare a 0.1 M solution.

  • Assemble the Electrochemical Cell: Place the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode in the voltammetric cell containing the 0.1 M TMAHS/acetonitrile solution.

  • Deoxygenate the Solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Record the Background Voltammogram:

    • Set the potentiostat to the cyclic voltammetry (CV) mode.

    • Define a wide potential range, for example, from -3.0 V to +2.5 V vs. Ag/AgCl.

    • Set a scan rate of 100 mV/s.

    • Run the cyclic voltammogram.

  • Determine the Potential Limits:

    • Examine the resulting voltammogram. The potential window is the range where no significant background current (due to electrolyte or solvent decomposition) is observed.

    • The cathodic limit is the potential at which a sharp increase in reductive current occurs.

    • The anodic limit is the potential at which a sharp increase in oxidative current occurs.

Data Presentation: The resulting cyclic voltammogram should be plotted as current (A) versus potential (V). The determined potential window should be clearly indicated.

Protocol 2: Cyclic Voltammetry of Ferrocene using this compound as a Supporting Electrolyte

Objective: To demonstrate the use of TMAHS as a supporting electrolyte for the reversible one-electron oxidation of ferrocene.

Materials:

  • Ferrocene

  • This compound (TMAHS)

  • Acetonitrile, electrochemical grade

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Voltammetric cell

  • Potentiostat

Procedure:

  • Prepare the Solutions:

    • Prepare a 0.1 M stock solution of TMAHS in acetonitrile.

    • Prepare a 1 mM solution of ferrocene in the 0.1 M TMAHS/acetonitrile supporting electrolyte solution.

  • Assemble the Electrochemical Cell and Deoxygenate: Follow steps 2 and 3 from Protocol 1, using the ferrocene solution.

  • Perform Cyclic Voltammetry:

    • Set the potentiostat to the CV mode.

    • Set the potential range to scan from 0 V to +0.8 V and back to 0 V vs. Ag/AgCl.

    • Set a scan rate of 100 mV/s.

    • Run the cyclic voltammogram for several cycles until a stable response is obtained.

  • Data Analysis:

    • Measure the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal potential (E°') as (Epa + Epc) / 2.

    • Calculate the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.

    • Measure the anodic peak current (ipa) and the cathodic peak current (ipc). For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1.

Data Presentation: The cyclic voltammogram of ferrocene should be presented, with labeled axes and key parameters (Epa, Epc, ipa, ipc) indicated. A table summarizing the calculated E°', ΔEp, and ipa/ipc should also be included.

Visualizations

Voltammetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_electrolyte Prepare 0.1 M TMAHS in Acetonitrile prep_analyte Prepare Analyte Solution (e.g., 1 mM Ferrocene) prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell (GC, Pt, Ag/AgCl) prep_analyte->assemble_cell deoxygenate Deoxygenate Solution (N2 or Ar Purge) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv plot_voltammogram Plot Current vs. Potential run_cv->plot_voltammogram determine_params Determine Epa, Epc, ipa, ipc plot_voltammogram->determine_params calculate_values Calculate E°', ΔEp, ipa/ipc determine_params->calculate_values

Caption: Experimental workflow for cyclic voltammetry using TMAHS.

Logical_Relationship TMAHS Tetramethylammonium Hydrogensulfate (TMAHS) Supporting_Electrolyte Supporting Electrolyte TMAHS->Supporting_Electrolyte is a Voltammetry Voltammetry Supporting_Electrolyte->Voltammetry is used in High_Conductivity Provides High Ionic Conductivity Supporting_Electrolyte->High_Conductivity Wide_Potential_Window Offers Wide Potential Window Supporting_Electrolyte->Wide_Potential_Window Accurate_Measurements Enables Accurate Measurements Voltammetry->Accurate_Measurements Analyte_Analysis Analysis of Redox-Active Analytes Voltammetry->Analyte_Analysis Minimizes_IR_Drop Minimizes IR Drop High_Conductivity->Minimizes_IR_Drop Wide_Potential_Window->Analyte_Analysis Minimizes_IR_Drop->Accurate_Measurements

Caption: Role of TMAHS as a supporting electrolyte in voltammetry.

References

Application Note: A General Protocol for the Synthesis and Characterization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoparticles are materials with at least one dimension in the nanoscale (1-100 nanometers) and have garnered significant interest across various scientific disciplines due to their unique physicochemical properties compared to their bulk counterparts.[1] These properties, including a high surface-area-to-volume ratio, quantum effects, and enhanced reactivity, make them ideal candidates for applications in drug delivery, bio-imaging, catalysis, and electronics.[1][2] The synthesis of nanoparticles with controlled size, shape, and surface characteristics is crucial for their successful application.[3][4] This document provides a general protocol for the chemical synthesis of nanoparticles, which can be adapted for various materials, and outlines standard characterization techniques. It is important to note that while this protocol provides a general framework, specific experimental conditions will need to be optimized for the synthesis of nanoparticles using particular reagents, as no specific, validated protocol for the use of Tetramethylammonium hydrogensulfate was identified in a comprehensive literature search.

General Principles of Nanoparticle Synthesis

The bottom-up synthesis of nanoparticles from molecular precursors is a common approach. This typically involves the chemical reduction of a metal salt or the co-precipitation of precursors to form insoluble nanoparticles. The key components of such a synthesis are:

  • Precursor: A salt containing the element from which the nanoparticle will be formed (e.g., silver nitrate for silver nanoparticles, a mixture of iron(II) and iron(III) chlorides for iron oxide nanoparticles).[5][6]

  • Reducing Agent: A chemical that reduces the precursor ions to their elemental form (e.g., sodium borohydride, citrates).[3][5] In some co-precipitation methods, a pH change acts as the trigger for precipitation rather than a direct reduction.[6]

  • Stabilizing/Capping Agent: A molecule that adsorbs to the nanoparticle surface to prevent aggregation and control growth (e.g., citrate, polyvinylpyrrolidone (PVP)).[3][5]

The final size, shape, and stability of the nanoparticles are influenced by factors such as the ratio of precursor to reducing and stabilizing agents, temperature, pH, and reaction time.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of nanoparticles.

Nanoparticle_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagent_prep Reagent Preparation reaction Nanoparticle Formation reagent_prep->reaction Mixing aging Aging/ Maturation reaction->aging Incubation centrifugation Centrifugation/ Magnetic Separation aging->centrifugation washing Washing centrifugation->washing redispersion Redispersion washing->redispersion size_morphology Size & Morphology (DLS, TEM, SEM) redispersion->size_morphology surface_properties Surface Properties (Zeta Potential, FTIR) redispersion->surface_properties optical_properties Optical Properties (UV-Vis) redispersion->optical_properties

Caption: A generalized workflow for nanoparticle synthesis and characterization.

Template Protocol for Nanoparticle Synthesis (Chemical Reduction Method)

This protocol describes a generic method for synthesizing nanoparticles and should be adapted and optimized for specific precursors and applications.

1. Preparation of Solutions:

  • Precursor Solution: Prepare a solution of the metal salt precursor (e.g., 0.01 M Silver Nitrate) in deionized water.

  • Stabilizer Solution: Prepare a solution of the stabilizing agent (e.g., 0.01 M Sodium Citrate) in deionized water.

  • Reducing Agent Solution: Prepare a fresh, ice-cold solution of the reducing agent (e.g., 0.01 M Sodium Borohydride). Note: Some reducing agents are highly reactive and require careful handling in a fume hood.[7]

2. Nanoparticle Synthesis:

  • In a clean flask, combine the deionized water, precursor solution, and stabilizer solution.

  • Place the flask on a magnetic stir plate and stir the mixture gently.

  • Rapidly add the reducing agent solution to the flask dropwise while stirring vigorously.

  • A color change in the solution often indicates the formation of nanoparticles.

  • Continue stirring for a specified period (e.g., 30-60 minutes) to ensure the reaction is complete and the nanoparticles are stabilized.

3. Purification:

  • Transfer the nanoparticle solution to centrifuge tubes.

  • Centrifuge the solution at a high speed to pellet the nanoparticles. The exact speed and time will depend on the nanoparticle size and density.

  • Carefully decant the supernatant, which contains unreacted reagents and byproducts.

  • Resuspend the nanoparticle pellet in deionized water or a suitable buffer.

  • Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of impurities.

  • After the final wash, resuspend the purified nanoparticles in the desired solvent for storage and characterization.

Characterization of Nanoparticles

Thorough characterization is essential to understand the properties of the synthesized nanoparticles.

ParameterTechniqueDescriptionTypical Results
Hydrodynamic Diameter & Size Distribution Dynamic Light Scattering (DLS)Measures the size of particles in suspension.Mean Diameter: 85.6 ± 2.04 nm, Polydispersity Index (PDI): 0.229 ± 0.014[8]
Morphology & Primary Particle Size Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Provides direct visualization of the nanoparticle shape and size.Spherical or near-spherical morphology.[8]
Surface Charge Zeta Potential MeasurementIndicates the stability of the nanoparticle suspension.+21.06 ± 0.96 mV[8]
Optical Properties UV-Visible SpectroscopyMeasures the light absorbance and can indicate nanoparticle formation and stability.A characteristic surface plasmon resonance peak (e.g., ~400 nm for silver nanoparticles).[7]
Surface Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR)Identifies the chemical bonds on the nanoparticle surface, confirming the presence of the capping agent.Peaks corresponding to the functional groups of the stabilizing agent.

Signaling Pathway/Mechanism of Stabilization

The mechanism of nanoparticle stabilization by a capping agent involves the adsorption of the agent onto the nanoparticle surface, which prevents aggregation through electrostatic repulsion or steric hindrance.

Stabilization_Mechanism cluster_process Nanoparticle Stabilization NP Nanoparticle Core SNP Stabilized Nanoparticle NP->SNP Adsorption SA Stabilizing Agent SA->SNP

Caption: Mechanism of nanoparticle stabilization by a surface capping agent.

Conclusion

This application note provides a foundational protocol for the synthesis and characterization of nanoparticles. Researchers should use this as a starting point and perform systematic optimizations of reaction parameters to achieve nanoparticles with the desired characteristics for their specific applications. The choice of precursor, reducing agent, and stabilizing agent will ultimately determine the properties of the resulting nanomaterials.

References

Application Notes and Protocols: The Role of Tetramethylammonium hydrogensulfate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic syntheses.[1] Its utility in the synthesis of pharmaceutical intermediates is primarily attributed to its ability to facilitate reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system.[1] By transferring a reactive anion from an aqueous or solid phase into an organic phase, TMAHS accelerates reaction rates, improves yields, and often allows for the use of milder reaction conditions and less expensive, safer reagents.[2] This makes it an attractive catalyst for the environmentally conscious and economically driven pharmaceutical industry.

The structure of this compound, with its compact, positively charged tetramethylammonium cation, allows for efficient interaction with and transport of anions across phase boundaries. This catalytic activity is crucial for various reactions pivotal in the construction of complex pharmaceutical molecules, including N-alkylation, O-alkylation, and other nucleophilic substitution reactions.[2]

Principle of Phase-Transfer Catalysis

Phase-transfer catalysis operates on the principle of transporting a reactant from one phase to another where the reaction can readily occur. In many pharmaceutical syntheses, an inorganic nucleophile (e.g., a phenoxide or an enolate) is often soluble in an aqueous phase but needs to react with an organic substrate in a non-polar organic solvent. The phase-transfer catalyst, being soluble in both phases to some extent, facilitates this transfer.

The general mechanism for a phase-transfer catalyzed reaction involving this compound can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase TMA_HSO4 TMA+ HSO4- TMA_X TMA+ X- TMA_HSO4->TMA_X Ion Exchange at Interface Nu_minus Nu- (from NaNu) Na_plus Na+ RX R-X (Substrate) Product R-Nu (Product) TMA_X->TMA_HSO4 Catalyst Regeneration TMA_X->RX Reaction

Caption: General mechanism of phase-transfer catalysis using TMAHS.

Applications in Pharmaceutical Intermediate Synthesis

While specific, detailed examples for this compound in the synthesis of named pharmaceutical intermediates are not extensively documented in publicly available literature, its role as a phase-transfer catalyst makes it suitable for key transformations in the synthesis of various drug molecules. The following sections describe its application in N-alkylation and O-alkylation reactions, which are fundamental steps in the synthesis of numerous active pharmaceutical ingredients (APIs).

N-Alkylation of Heterocycles

N-alkylation is a crucial reaction in the synthesis of a vast number of pharmaceuticals. Many APIs contain N-alkylated heterocyclic moieties. Phase-transfer catalysis is an effective method for these reactions, often providing higher yields and selectivity compared to traditional methods that may require strong, hazardous bases and anhydrous conditions.

Generalized Reaction Scheme:

O-Alkylation of Phenols

The formation of ether linkages through O-alkylation is another common transformation in pharmaceutical synthesis. Phenolic hydroxyl groups are frequently alkylated to modify the pharmacological properties of a molecule. TMAHS can be employed to facilitate the reaction between a phenoxide and an alkylating agent.

Generalized Reaction Scheme:

Experimental Protocols

The following are generalized experimental protocols for N-alkylation and O-alkylation reactions using this compound as a phase-transfer catalyst. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: N-Alkylation of a Heterocyclic Amine

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine using an alkyl halide under phase-transfer catalysis conditions.

Materials:

  • Heterocyclic amine (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • This compound (0.05 - 0.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Toluene or Dichloromethane (solvent)

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the heterocyclic amine (1.0 eq), potassium carbonate (2.0 eq), this compound (0.05 eq), and toluene (10 mL per mmol of amine).

  • Stir the mixture vigorously to ensure good mixing of the phases.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and maintain stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford the pure N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol provides a general method for the O-alkylation of a phenolic compound with an alkyl halide using TMAHS.

Materials:

  • Phenolic compound (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • This compound (0.05 - 0.1 eq)

  • Sodium hydroxide (50% aqueous solution) (3.0 - 5.0 eq)

  • Dichloromethane or Toluene (solvent)

Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer, add the phenolic compound (1.0 eq), dichloromethane (10 mL per mmol of phenol), and this compound (0.05 eq).

  • Stir the mixture and add the 50% aqueous sodium hydroxide solution (3.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the vigorously stirred biphasic mixture.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by flash chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table provides a template for summarizing quantitative data from an N-alkylation reaction using this compound.

EntrySubstrate (Heterocycle)Alkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IndoleBenzyl bromide5K₂CO₃Toluene80692
2PyrroleEthyl iodide5NaOHDCMRT885
3ImidazolePropyl bromide10K₂CO₃Toluene701288

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a phase-transfer catalyzed synthesis of a pharmaceutical intermediate.

Workflow start Start reactants Charge Reactants: - Substrate - Base - Solvent - TMAHS start->reactants add_reagent Add Alkylating Agent reactants->add_reagent reaction Heat and Stir (Monitor by TLC/HPLC) add_reagent->reaction workup Aqueous Workup: - Quench with Water - Separate Phases - Extract reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: A typical experimental workflow for PTC synthesis.

Conclusion

This compound is a valuable phase-transfer catalyst for the synthesis of pharmaceutical intermediates. Its ability to promote reactions in biphasic systems offers significant advantages in terms of reaction efficiency, cost-effectiveness, and environmental impact. The generalized protocols and workflows presented here provide a foundation for researchers and drug development professionals to explore the application of TMAHS in the synthesis of a wide range of pharmaceutical compounds. Further investigation into its use for specific, complex intermediates will likely reveal even greater potential for this versatile catalyst.

References

Tetramethylammonium hydrogensulfate in peptide synthesis and deprotection protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Peptide Synthesis and Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of tetramethylammonium hydrogensulfate in routine peptide synthesis and deprotection protocols is not extensively documented in scientific literature, this document provides a comprehensive overview of the standard, well-established methodologies in the field. The principles and protocols outlined below are foundational to solid-phase peptide synthesis (SPPS) and are applicable across research and drug development settings. A potential, albeit unconfirmed, role for this compound could be as an acidic reagent or a phase-transfer catalyst in specialized applications; however, the protocols detailed herein will focus on validated and commonly employed reagents and techniques. This document also includes important safety and handling information for commonly used reagents, including this compound.

Application Notes

Overview of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptides on an insoluble polymer support, or resin.[1] This methodology simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[2] The most prevalent strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[3]

The synthesis proceeds in a C-to-N direction, starting with the C-terminal amino acid anchored to the resin. The synthesis cycle consists of two main steps:

  • Deprotection: Removal of the temporary Nα-Fmoc protecting group, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

  • Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Fmoc-protected amino acid and reacting it with the newly freed N-terminal amine of the resin-bound peptide.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, a process often referred to as global deprotection.[6] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the reactive cationic species generated during the process.[7]

Key Reagents in Fmoc SPPS
  • Resins: The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., acid or amide). Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is used to generate peptide amides.[8]

  • Coupling Reagents: These reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. Common classes include carbodiimides (e.g., DIC) and aminium/uronium salts (e.g., HBTU, HATU).[9][10] Aminium-based reagents are highly efficient and are preferred for their speed and ability to suppress racemization, especially when used with an additive like HOBt or OxymaPure.[5][11]

  • Deprotection Reagents: A 20% solution of piperidine in DMF is the standard reagent for removing the Fmoc group.[4]

  • Cleavage Cocktails: These are strong acidic solutions used for the final cleavage and deprotection. The most common is a mixture based on trifluoroacetic acid (TFA). Scavengers are added to this cocktail to prevent side reactions with sensitive amino acid residues.[6][12] The composition of the scavenger mixture depends on the peptide sequence.[6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Standard Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of 0.5 mmol/g substitution Wang resin) into a fritted reaction vessel.
  • Add DMF (5-10 mL) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[13]
  • Drain the DMF through the frit.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
  • Agitate the mixture for 3 minutes.
  • Drain the solution.
  • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.[4]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

3. Amino Acid Coupling (using HBTU):

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in a minimal amount of DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the amino acid solution and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.[1]
  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL).

4. Iteration:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to free the N-terminal amine.
  • Wash the resin with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) and dry the resin under vacuum for at least 1 hour.

Protocol 2: Peptide Cleavage and Deprotection

1. Preparation:

  • Place the dry peptide-resin in a round-bottom flask or a suitable cleavage vessel.
  • Prepare the cleavage cocktail fresh. For most peptides, "Reagent K" or a simpler TFA/TIS/H₂O cocktail is effective. (See Table 1).[6][12]

2. Cleavage Reaction:

  • In a fume hood, add the cleavage cocktail to the resin (e.g., 5-10 mL per 100 mg of resin).
  • Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[14] For peptides with multiple arginine residues, the time may need to be extended.[6]

3. Peptide Precipitation:

  • Filter the cleavage mixture away from the resin beads into a cold centrifuge tube containing diethyl ether (at least 10 times the volume of the TFA filtrate).[14]
  • A white precipitate of the crude peptide should form.
  • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

4. Isolation:

  • Centrifuge the suspension to pellet the peptide.
  • Carefully decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A common choice is a solution of 50% acetonitrile in water, containing 0.1% TFA.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.[15]

2. HPLC Conditions:

  • Column: C18 stationary phase column.[16]
  • Mobile Phase A: 0.1% TFA in water.[17]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[17]
  • Gradient: A linear gradient from a low percentage of B to a higher percentage is typically used. A starting point could be 5-65% B over 60 minutes.[15]
  • Detection: Monitor the elution at 210-220 nm.[16]

3. Purification and Lyophilization:

  • Inject the sample onto the HPLC system.
  • Collect fractions corresponding to the main peptide peak.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Pool the fractions that meet the desired purity level.
  • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[17]

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc SPPS [6][12][18]

Reagent NameComposition (v/v)Typical Reaction TimeApplication Notes
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O2-3 hoursA general-purpose, low-odor cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT2-4 hoursA "universal" cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS1-4 hoursAn "odorless" alternative to Reagent K, particularly useful for peptides with trityl-based protecting groups.

Table 2: Typical Conditions for Amino Acid Coupling [1][11]

ParameterConditionNotes
Amino Acid Equivalents 3-5 equivalents (relative to resin loading)Using an excess drives the reaction to completion.
Coupling Reagent HBTU, HATU, HCTU, or DIC/OxymaPureHATU is generally faster and recommended for difficult couplings.[5]
Reagent Equivalents ~0.95 eq of coupling agent to amino acidFor aminium salts like HBTU/HATU.
Base DIPEA or 2,4,6-CollidineDIPEA is the most common base.
Base Equivalents 2 equivalents (relative to the amino acid)
Solvent DMF or NMPN-Methyl-2-pyrrolidone (NMP) can be better for aggregating sequences.
Reaction Time 30 minutes - 4 hoursMonitor with a Kaiser test. Difficult couplings (e.g., hindered amino acids) may require longer times.
Temperature Room TemperatureElevated temperatures can be used to speed up difficult couplings but may increase racemization risk.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Check_Completion Sequence Complete? Washing_2->Check_Completion Check_Completion->Deprotection No Final_Deprotection Final Fmoc Deprotection Check_Completion->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Purified Peptide Lyophilization->Final_Peptide

Caption: Overall workflow of Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Coupling_Cycle Start_Cycle Resin-Bound Peptide (Fmoc-Protected) Add_Piperidine Add 20% Piperidine in DMF Start_Cycle->Add_Piperidine Agitate_1 Agitate (3 min) Add_Piperidine->Agitate_1 Drain_Wash_1 Drain & Wash (DMF) Agitate_1->Drain_Wash_1 Add_Piperidine_2 Add 20% Piperidine in DMF Drain_Wash_1->Add_Piperidine_2 Agitate_2 Agitate (10-15 min) Add_Piperidine_2->Agitate_2 Drain_Wash_2 Drain & Wash (DMF) Agitate_2->Drain_Wash_2 Free_Amine Resin-Bound Peptide (Free N-Terminal Amine) Drain_Wash_2->Free_Amine Couple_AA Add Activated AA to Resin Free_Amine->Couple_AA Activate_AA Activate Fmoc-AA (HBTU/DIPEA in DMF) Activate_AA->Couple_AA Agitate_3 Agitate (1-2 hours) Couple_AA->Agitate_3 Kaiser_Test Kaiser Test Negative? Agitate_3->Kaiser_Test Kaiser_Test->Agitate_3 No Wash_Final Wash (DMF/DCM) Kaiser_Test->Wash_Final Yes End_Cycle Resin-Bound Peptide (n+1 Residues) Wash_Final->End_Cycle

Caption: The iterative Fmoc deprotection and amino acid coupling cycle.

Cleavage_Process Start Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Add_Cocktail React Stir at Room Temp (2-3 hours) Add_Cocktail->React Filter Filter to Separate Resin React->Filter Precipitate Drip Filtrate into Cold Diethyl Ether Filter->Precipitate Incubate Incubate at -20°C Precipitate->Incubate Centrifuge Centrifuge to Pellet Peptide Incubate->Centrifuge Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry End Crude Peptide Powder Dry->End

Caption: Final cleavage, precipitation, and isolation of the crude peptide.

Safety and Handling

General Safety for Peptide Synthesis

Peptide synthesis involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin and eye burns. Must be handled with extreme care in a fume hood.

  • Piperidine: Flammable, toxic, and corrosive. It has a strong, unpleasant odor.

  • Coupling Reagents (HBTU, HATU, etc.): These are known sensitizers and can cause severe allergic reactions or anaphylaxis upon repeated exposure.[19][20] Avoid inhalation of dust and skin contact.

  • Solvents (DMF, DCM): N,N-Dimethylformamide (DMF) is a reproductive toxin. Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure and use in a well-ventilated area.

Safety Information for this compound

Although its application in peptide synthesis is not established, it is prudent to be aware of its hazards as a laboratory chemical.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][21]

  • Handling: Use only in well-ventilated areas. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[15][21]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. It is hygroscopic (absorbs moisture from the air).[13][16]

  • First Aid: In case of skin contact, wash immediately with plenty of water and soap. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If ingested, seek immediate medical attention.[21]

References

Application Notes and Protocols for Tetramethylammonium hydrogensulfate in Waste Treatment and Environmental Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research directly detailing the application of Tetramethylammonium hydrogensulfate (TMAHS) in waste treatment and environmental science is limited. The following application notes and protocols are based on the established roles of similar quaternary ammonium salts and hydrogensulfate-based ionic liquids in environmental remediation. These should be considered as illustrative frameworks that require further empirical validation for specific applications of TMAHS.

Introduction to this compound (TMAHS)

This compound is a quaternary ammonium salt with the chemical formula [(CH₃)₄N]HSO₄. It is a white to off-white crystalline powder with a melting point of approximately 292-295 °C[1]. TMAHS is recognized for its potential as a phase-transfer catalyst and as a component in the synthesis of ionic liquids[2][3]. Its properties suggest potential utility in various environmental applications, drawing parallels from the broader class of ionic liquids and phase-transfer catalysts used in green chemistry and waste remediation[1][4].

Potential Applications in Waste Treatment and Environmental Science

Based on the properties of similar compounds, TMAHS could theoretically be applied in the following areas:

  • Catalyst in Advanced Oxidation Processes (AOPs): TMAHS may act as a catalyst to enhance the efficiency of AOPs for the degradation of organic pollutants in wastewater.

  • Extraction of Heavy Metals: As an ionic liquid, TMAHS could be used as an extractant for the removal of heavy metal ions from industrial wastewater and sludge.

  • Desulfurization of Fuels: Hydrogensulfate-based ionic liquids have been investigated for the oxidative desulfurization of fossil fuels, suggesting a potential role for TMAHS in this "green chemistry" application.

Application Note 1: Catalytic Wet Peroxide Oxidation (CWPO) of Phenolic Wastewater

Objective: To describe a potential application of this compound (TMAHS) as a catalyst in the wet peroxide oxidation of wastewater contaminated with phenolic compounds.

Background: Phenolic compounds are toxic and persistent pollutants found in various industrial effluents. Catalytic Wet Peroxide Oxidation (CWPO) is an Advanced Oxidation Process (AOP) that utilizes catalysts to enhance the generation of highly reactive hydroxyl radicals from hydrogen peroxide for the degradation of organic pollutants[5][6]. Quaternary ammonium salts can act as phase-transfer catalysts, facilitating the interaction between the oxidant and the organic pollutant.

Workflow Diagram:

CWPO_Workflow cluster_pretreatment Pre-treatment cluster_reaction Catalytic Reaction cluster_posttreatment Post-treatment wastewater Phenolic Wastewater adjust_pH pH Adjustment (to acidic) wastewater->adjust_pH reactor Stirred Tank Reactor adjust_pH->reactor neutralization Neutralization reactor->neutralization add_H2O2 Add H₂O₂ add_H2O2->reactor add_TMAHS Add TMAHS Catalyst add_TMAHS->reactor separation Solid-Liquid Separation neutralization->separation treated_effluent Treated Effluent separation->treated_effluent

Caption: Workflow for the catalytic degradation of phenolic wastewater using TMAHS.

Experimental Protocol:

  • Wastewater Characterization:

    • Determine the initial concentration of phenol and Total Organic Carbon (TOC) in the wastewater sample using appropriate analytical methods (e.g., HPLC, TOC analyzer).

  • Pre-treatment:

    • Adjust the pH of the wastewater to an acidic range (e.g., pH 3-4) using sulfuric acid, as acidic conditions are often favorable for Fenton-like reactions[7].

  • Catalytic Oxidation:

    • Transfer a known volume of the pH-adjusted wastewater into a jacketed glass reactor equipped with a magnetic stirrer and a temperature controller.

    • Add the desired amount of TMAHS catalyst to the reactor. The catalyst loading should be optimized (e.g., 0.1-1.0 g/L).

    • Heat the solution to the desired reaction temperature (e.g., 50-70 °C).

    • Initiate the reaction by adding a stoichiometric excess of hydrogen peroxide (H₂O₂) (e.g., 30% w/v solution) to the reactor.

    • Collect samples at regular intervals to monitor the degradation of phenol and the reduction in TOC.

  • Post-treatment:

    • After the reaction is complete, cool the solution to room temperature.

    • Neutralize the treated effluent to a pH of ~7.0 using a base (e.g., NaOH).

    • If any precipitate forms, separate it by filtration.

  • Analysis:

    • Analyze the treated effluent for residual phenol and TOC to determine the degradation efficiency.

Quantitative Data (Hypothetical):

ParameterInitial ValueFinal ValueRemoval Efficiency (%)
Phenol Concentration (mg/L)500< 5> 99
Total Organic Carbon (TOC) (mg/L)120025079.2
Reaction Time (min)0120-
Temperature (°C)2560-
pH7.03.5 (reaction), 7.0 (final)-
TMAHS Dosage (g/L)00.5-
H₂O₂ Dosage (mL/L)010-

Application Note 2: Extraction of Heavy Metals from Industrial Sludge

Objective: To outline a procedure for the extraction of heavy metals from industrial sludge using this compound (TMAHS) as an ionic liquid extractant.

Background: Industrial sludges often contain high concentrations of toxic heavy metals, posing a significant environmental risk. Ionic liquids have been investigated as "green" solvents for the liquid-liquid extraction of heavy metals from solid matrices[8][9][10]. The mechanism typically involves the formation of a metal-ionic liquid complex that is soluble in the ionic liquid phase.

Logical Relationship Diagram:

Heavy_Metal_Extraction cluster_input Inputs cluster_process Extraction Process cluster_output Outputs cluster_recovery Recovery (Optional) sludge Heavy Metal-Contaminated Sludge mixing Mixing and Leaching sludge->mixing TMAHS TMAHS Ionic Liquid TMAHS->mixing phase_separation Phase Separation (Centrifugation) mixing->phase_separation treated_sludge Treated Sludge phase_separation->treated_sludge metal_rich_IL Metal-Rich Ionic Liquid phase_separation->metal_rich_IL metal_recovery Metal Recovery (e.g., Electrowinning) metal_rich_IL->metal_recovery IL_regeneration Ionic Liquid Regeneration metal_recovery->IL_regeneration

References

Application Notes and Protocols: Tetramethylammonium Hydrogensulfate in the Preparation of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ionic liquids derived from tetramethylammonium hydrogensulfate. The information is intended to guide researchers in the preparation and utilization of this protic ionic liquid in various chemical and pharmaceutical contexts.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2] Protic ionic liquids (PILs), formed by the proton transfer from a Brønsted acid to a Brønsted base, are a subclass of ILs that have gained significant attention due to their straightforward synthesis and potential as catalysts and electrolytes.[3]

This compound, [(CH₃)₄N][HSO₄], is a quaternary ammonium salt that can function as a protic ionic liquid. Its preparation via a simple acid-base neutralization reaction makes it an accessible and cost-effective option for various applications. This document outlines the synthesis, physicochemical properties, and potential uses of this compound as an ionic liquid, with a focus on its role in catalysis and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the behavior of the ionic liquid and for its application in different experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₃NO₄S[4]
Molecular Weight 171.22 g/mol (anhydrous basis)[4][5]
Appearance White to off-white crystalline powder[6]
Melting Point 292-295 °C (decomposes)[4]
Solubility Soluble in water[7]

Note: The properties of the ionic liquid can be influenced by the presence of water and other impurities.

Experimental Protocols

Synthesis of this compound Ionic Liquid

This protocol describes the synthesis of this compound via a direct acid-base neutralization reaction between tetramethylammonium hydroxide and sulfuric acid.

Materials:

  • Tetramethylammonium hydroxide solution (e.g., 25 wt. % in water)

  • Sulfuric acid (concentrated, 98%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, place a known amount of tetramethylammonium hydroxide solution.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add a stoichiometric amount (1:1 molar ratio) of concentrated sulfuric acid to the tetramethylammonium hydroxide solution using a dropping funnel. Caution: The reaction is exothermic. Maintain a slow addition rate to control the temperature.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Remove the water from the resulting solution using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid decomposition of the product.

  • The final product, this compound, is a white to off-white solid. Dry the product under vacuum to remove any residual moisture.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of this compound reagents Tetramethylammonium Hydroxide + Sulfuric Acid mixing Mixing and Reaction (Ice Bath, Stirring) reagents->mixing Acid-Base Neutralization evaporation Water Removal (Rotary Evaporation) mixing->evaporation product Tetramethylammonium Hydrogensulfate (IL) evaporation->product G cluster_ptc Phase-Transfer Catalysis Mechanism Aqueous Aqueous Phase (Reactant A-) IonPair [(CH3)4N+][A-] (Ion Pair) Aqueous->IonPair Phase Transfer Organic Organic Phase (Reactant B) Reaction Reaction [(CH3)4N+][A-] + B -> Product + [(CH3)4N+] Organic->Reaction IL_aq [(CH3)4N+][HSO4-] (in Aqueous Phase) IonPair->Organic IL_org [(CH3)4N+] (Returns to Aqueous Phase) Reaction->IL_org IL_org->Aqueous

References

Troubleshooting & Optimization

identifying and minimizing side reactions with Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetramethylammonium hydrogensulfate (TMAHS). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential side reactions and troubleshoot issues encountered during experiments involving TMAHS.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound, with the chemical formula [(CH₃)₄N]HSO₄, is a quaternary ammonium salt. It is a white, crystalline, and hygroscopic solid that is soluble in polar solvents. Its primary applications in research and industry include:

  • Phase Transfer Catalyst (PTC): It facilitates the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), thereby increasing reaction rates.

  • Ion-Pairing Reagent in Chromatography: In High-Performance Liquid Chromatography (HPLC), it is used to improve the separation of acidic and basic analytes by forming ion pairs.

  • Electrolyte: It is used as a component of electrolytes in electrochemical applications such as batteries and capacitors.

2. What are the main stability concerns with this compound?

The primary stability concerns with TMAHS are related to temperature and pH:

  • Thermal Decomposition: At elevated temperatures, TMAHS can decompose. The decomposition temperature can be influenced by the presence of other reagents.

  • Hofmann Elimination: In the presence of strong bases, the tetramethylammonium (TMA) cation can undergo Hofmann elimination, a degradation pathway that produces trimethylamine and methanol. This is a significant concern in reactions performed under basic conditions.

3. What are the potential side reactions associated with the hydrogensulfate (bisulfate) anion?

The hydrogensulfate anion (HSO₄⁻) is the conjugate base of sulfuric acid and can participate in several side reactions:

  • Acidity: As an acidic species, it can protonate sensitive functional groups, potentially leading to unwanted side reactions or degradation of starting materials or products.

  • Nucleophilicity: Although a weaker nucleophile than hydroxide, the hydrogensulfate anion can act as a nucleophile in some substitution reactions, leading to the formation of sulfate esters. This is generally a minor pathway but can be a concern under certain conditions.

  • Catalysis: The acidic nature of the hydrogensulfate anion can catalyze acid-sensitive reactions, such as hydrolysis of esters or acetals.

4. What are common impurities in this compound and how can they affect my reaction?

Commercial TMAHS is available in various grades, including technical and HPLC grades. Potential impurities can include:

  • Starting materials: Residual reactants from its synthesis, such as tetramethylammonium hydroxide and sulfuric acid.

  • Other amines: Smaller amounts of trimethylamine or other amine-related compounds.

  • Water: Due to its hygroscopic nature, water is a common impurity.

These impurities can affect reactions by introducing unwanted nucleophiles (amines), altering the pH of the reaction mixture, or interfering with analytical measurements. For sensitive applications, using a high-purity or HPLC-grade TMAHS and storing it in a desiccator is recommended.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Side Products in Phase Transfer Catalysis (PTC)

Problem: My reaction using TMAHS as a phase transfer catalyst is giving unexpected side products or low yield.

Potential Cause Troubleshooting Steps
Hofmann Elimination of TMAHS 1. Lower Reaction Temperature: If the reaction is conducted at elevated temperatures with a base, consider lowering the temperature to minimize the rate of Hofmann elimination. 2. Use a Milder Base: If the reaction allows, switch to a weaker or sterically hindered base to reduce the rate of degradation of the TMA cation. 3. Monitor for Trimethylamine: The characteristic fishy odor of trimethylamine can be an indicator of this side reaction. Analytical monitoring by headspace GC-MS can confirm its presence.
Side Reactions of the Hydrogensulfate Anion 1. Buffer the Reaction: If your reactants or products are sensitive to acidic conditions, consider adding a non-nucleophilic buffer to maintain a stable pH. 2. Use an Alternative PTC: If sulfate ester formation is suspected, consider a PTC with a non-nucleophilic anion, such as tetramethylammonium chloride or bromide.
Impurities in TMAHS 1. Use High-Purity TMAHS: Switch to a higher grade of TMAHS (e.g., HPLC grade) to minimize the presence of reactive impurities. 2. Dry the Reagent: If water is a concern, dry the TMAHS under vacuum before use.
Guide 2: Troubleshooting Issues in Ion-Pair Chromatography

Problem: I am experiencing poor peak shape, retention time shifts, or other issues when using TMAHS as an ion-pairing reagent in HPLC.

Potential Cause Troubleshooting Steps
Column Equilibration 1. Ensure Thorough Equilibration: Ion-pair chromatography requires extensive column equilibration with the mobile phase containing the ion-pairing reagent. Flush the column with at least 20-30 column volumes of the mobile phase before injecting the sample.
Concentration of TMAHS 1. Optimize Concentration: The concentration of the ion-pairing reagent significantly affects retention. Systematically vary the TMAHS concentration to achieve the desired separation.
pH of the Mobile Phase 1. Control pH: The pH of the mobile phase affects the ionization state of both the analytes and the hydrogensulfate anion. Ensure the pH is controlled with a suitable buffer and is appropriate for your analytes.
Contamination of the Column 1. Dedicated Column: It is highly recommended to dedicate an HPLC column for ion-pair chromatography, as it can be difficult to completely remove the ion-pairing reagent.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for the Quantification of Tetramethylammonium (TMA)

This method is suitable for quantifying the TMA cation, which can be useful for assaying the purity of TMAHS or monitoring its concentration in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

Parameter Condition
Column Newcrom AH, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow Rate 1.5 SLM

Procedure:

  • Standard Preparation: Prepare a stock solution of TMAHS in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the sample containing TMAHS in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the TMA cation against the concentration of the standards. Determine the concentration of TMA in the samples from the calibration curve.

Protocol 2: Headspace GC-MS for the Detection of Trimethylamine

This method is designed for the qualitative or semi-quantitative detection of trimethylamine, a degradation product from the Hofmann elimination of the TMA cation.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector

  • Headspace Autosampler

GC-MS Conditions:

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
MS Quadrupole Temp. 150 °C
Scan Range m/z 35-350

Headspace Conditions:

Parameter Condition
Vial Equilibration Temp. 80 °C
Vial Equilibration Time 15 min
Loop Temperature 90 °C
Transfer Line Temp. 100 °C

Procedure:

  • Sample Preparation: Place a known amount of the reaction mixture or sample to be tested in a headspace vial. If the sample is not already basic, add a small amount of a non-volatile base (e.g., solid K₂CO₃) to liberate the free trimethylamine.

  • Analysis: Place the vial in the headspace autosampler and run the GC-MS analysis.

  • Identification: Identify trimethylamine by its characteristic mass spectrum (major ions at m/z 59, 58, 42) and retention time.

Visualizations

Side_Reactions cluster_TMA_reactions TMA Cation Side Reactions cluster_HSO4_reactions Hydrogensulfate Anion Side Reactions TMAHS Tetramethylammonium Hydrogensulfate TMA_cation Tetramethylammonium (TMA) Cation TMAHS->TMA_cation HSO4_anion Hydrogensulfate (HSO₄⁻) Anion TMAHS->HSO4_anion Hofmann_Elimination Hofmann_Elimination TMA_cation->Hofmann_Elimination Hofmann Elimination Thermal_Decomposition Thermal_Decomposition TMA_cation->Thermal_Decomposition Thermal Decomposition Sulfate_Ester Sulfate_Ester HSO4_anion->Sulfate_Ester Nucleophilic Attack Catalysis Catalysis HSO4_anion->Catalysis Acid Catalysis Base Strong Base Base->Hofmann_Elimination Heat Heat Heat->Thermal_Decomposition Nucleophile Nucleophile (Nu⁻) Nucleophile->Sulfate_Ester competes with Acid_Sensitive Acid-Sensitive Substrate Acid_Sensitive->Catalysis Trimethylamine Trimethylamine Hofmann_Elimination->Trimethylamine Troubleshooting_Workflow Start Unexpected Reaction Outcome (Low Yield, Side Products) Check_Conditions Review Reaction Conditions (Temp, Base, pH) Start->Check_Conditions Check_Reagents Assess Reagent Purity (TMAHS, Solvents) Start->Check_Reagents Analyze_Side_Products Identify Side Products (GC-MS, LC-MS, NMR) Start->Analyze_Side_Products High_Temp_Base High Temp or Strong Base? Check_Conditions->High_Temp_Base Acid_Sensitive_Substrate Acid-Sensitive Substrate? Check_Conditions->Acid_Sensitive_Substrate Impurity_Suspected Impurity Suspected? Check_Reagents->Impurity_Suspected Hofmann_Yes Yes High_Temp_Base->Hofmann_Yes Yes Hofmann_No No High_Temp_Base->Hofmann_No No Hofmann_Action Consider Hofmann Elimination. Lower temp, use weaker base. Hofmann_Yes->Hofmann_Action End Optimized Reaction Hofmann_No->End Hofmann_Action->End Acid_Yes Yes Acid_Sensitive_Substrate->Acid_Yes Yes Acid_No No Acid_Sensitive_Substrate->Acid_No No Acid_Action Consider HSO₄⁻ catalysis. Buffer the reaction. Acid_Yes->Acid_Action Acid_No->End Acid_Action->End Impurity_Yes Yes Impurity_Suspected->Impurity_Yes Yes Impurity_No No Impurity_Suspected->Impurity_No No Impurity_Action Use higher purity TMAHS. Dry reagents. Impurity_Yes->Impurity_Action Impurity_No->End Impurity_Action->End

optimizing reaction temperature and time for Tetramethylammonium hydrogensulfate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction temperature and time for syntheses utilizing Tetramethylammonium hydrogensulfate (TMAHS) as a phase-transfer catalyst. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TMAHS) in organic synthesis?

A1: this compound is a quaternary ammonium salt that primarily functions as a phase-transfer catalyst (PTC).[1][2] In heterogeneous reaction mixtures, where reactants are in different phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent), TMAHS facilitates the transfer of one reactant across the phase boundary, enabling the reaction to proceed at a much faster rate.[2][3]

Q2: What are the general advantages of using a phase-transfer catalyst like TMAHS?

A2: The use of phase-transfer catalysts like TMAHS offers several advantages, including:

  • Increased reaction rates.[3]

  • The ability to use less expensive and milder reagents.

  • Avoidance of harsh and often difficult-to-remove polar aprotic solvents like DMF or DMSO.[4][5]

  • Improved yields and selectivities.

  • Simplified work-up procedures.

Q3: How does temperature generally affect reactions catalyzed by TMAHS?

A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of the catalyst, reactants, or products, resulting in decreased yield and the formation of byproducts.[6] It is crucial to find the optimal temperature that maximizes the reaction rate while minimizing degradation.

Q4: How does reaction time influence the outcome of a TMAHS-catalyzed reaction?

A4: Reaction time is a critical parameter that needs to be optimized. Insufficient reaction time will lead to incomplete conversion of the starting materials. Conversely, excessively long reaction times can lead to the formation of byproducts or decomposition of the desired product, especially at elevated temperatures. The optimal reaction time is typically determined by monitoring the reaction progress until the consumption of the limiting reagent is maximized and byproduct formation is minimal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of TMAHS-catalyzed reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction 1. Inefficient Phase Transfer: The catalyst may not be effectively transferring the reactant between phases. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Catalyst Poisoning: The catalyst may be deactivated by certain species in the reaction mixture.[7]1. Increase Catalyst Loading: Incrementally increase the molar percentage of TMAHS. 2. Improve Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases. 3. Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. 4. Check for Inhibitors: Ensure all reagents and solvents are pure and free from potential catalyst poisons.
Slow Reaction Rate 1. Suboptimal Temperature: The reaction is being run at a temperature that is too low. 2. Insufficient Catalyst: The concentration of the catalyst is too low to facilitate a fast reaction. 3. Poor Mixing: Inadequate agitation limits the rate of phase transfer.1. Optimize Temperature: Systematically increase the temperature and monitor the reaction rate. 2. Increase Catalyst Concentration: Add more TMAHS to the reaction mixture. 3. Enhance Stirring: Use a mechanical stirrer or increase the stirring speed of the magnetic stirrer.
Formation of Byproducts 1. Excessive Temperature: High temperatures can lead to side reactions or decomposition.[6] 2. Prolonged Reaction Time: Leaving the reaction for too long can result in the formation of secondary products. 3. Incorrect Stoichiometry: An excess of one reactant can lead to side reactions.1. Lower the Temperature: Once the optimal temperature for the main reaction is identified, try running the reaction at a slightly lower temperature. 2. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed. 3. Adjust Stoichiometry: Ensure the molar ratios of the reactants are correct.
Catalyst Decomposition 1. High Temperature: TMAHS, like other quaternary ammonium salts, can decompose at elevated temperatures. 2. Strongly Basic or Acidic Conditions: Extreme pH values can degrade the catalyst.1. Determine Thermal Stability: If possible, determine the thermal stability of TMAHS under your specific reaction conditions. 2. Moderate pH: If the reaction allows, adjust the pH to be closer to neutral.

Data Presentation: Illustrative Optimization Data

The following tables present hypothetical data to illustrate the process of optimizing reaction temperature and time for a generic Williamson ether synthesis catalyzed by TMAHS.

Table 1: Optimization of Reaction Temperature

Reaction Conditions: Substrate A (1 mmol), Reagent B (1.2 mmol), TMAHS (5 mol%), Solvent (10 mL), Time (4 h).

EntryTemperature (°C)Conversion (%)Yield (%)
1403530
2506560
3609592
4709890 (byproducts observed)
580>9985 (significant byproducts)

Table 2: Optimization of Reaction Time

Reaction Conditions: Substrate A (1 mmol), Reagent B (1.2 mmol), TMAHS (5 mol%), Solvent (10 mL), Temperature (60 °C).

EntryTime (h)Conversion (%)Yield (%)
114038
227572
339290
449592
569691
68>9988 (slight product degradation)

Experimental Protocols

General Protocol for Optimizing a TMAHS-Catalyzed Reaction:

  • Initial Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic substrate, the solvent, and the aqueous solution of the inorganic reagent.

  • Catalyst Addition: Add the specified molar percentage of this compound to the reaction mixture.

  • Temperature Control: Place the flask in a thermostatically controlled oil bath set to the desired temperature.

  • Stirring: Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Reaction Monitoring: Monitor the progress of the reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

G Workflow for Optimizing TMAHS-Catalyzed Reactions cluster_prep Preparation cluster_temp Temperature Optimization cluster_time Time Optimization cluster_final Final Protocol A Define Reaction: Substrates, Reagents, Solvent B Select Initial TMAHS Loading (e.g., 1-10 mol%) A->B C Set Initial Temperature (e.g., Room Temp or slightly elevated) B->C D Run Reaction for Fixed Time (e.g., 4-8 hours) C->D E Analyze Yield and Purity (TLC, GC, NMR) D->E F Decision: Temperature Optimal? E->F G Increase Temperature (in 5-10°C increments) F->G No H Set Optimal Temperature F->H Yes G->D I Run Reaction, Taking Aliquots (e.g., every hour) H->I J Analyze Aliquots for Conversion I->J K Decision: Conversion Maximized? J->K K->I No L Identify Optimal Reaction Time K->L Yes M Final Optimized Protocol: Optimal Temp, Time, & Catalyst Loading L->M

Caption: A logical workflow for the systematic optimization of reaction temperature and time in a TMAHS-catalyzed process.

G Mechanism of Phase-Transfer Catalysis with TMAHS cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) TMA_Nu_org (CH₃)₄N⁺Nu⁻ (org) Nu_aq->TMA_Nu_org Ion Exchange at Interface M_aq M⁺ (aq) R_X R-X (org) Product R-Nu (org) R_X->Product TMAHS_org (CH₃)₄N⁺HSO₄⁻ (org) TMA_Nu_org->Product Reaction TMA_X_org (CH₃)₄N⁺X⁻ (org) Product->TMA_X_org TMA_X_org->M_aq Regeneration of Catalyst

Caption: A simplified diagram illustrating the catalytic cycle of TMAHS in a phase-transfer reaction.

References

managing the stability and preventing degradation of Tetramethylammonium hydrogensulfate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the stability and preventing the degradation of Tetramethylammonium hydrogensulfate (TMAHS) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (TMAHS) is a quaternary ammonium salt. It is frequently used as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) to improve the separation of ionic and polar compounds.[1] It also finds applications in organic synthesis as a phase transfer catalyst and in the development of pharmaceuticals and electrochemical energy storage materials.[2][3][4]

Q2: What are the primary factors that can cause the degradation of TMAHS solutions?

The stability of TMAHS solutions can be compromised by several factors:

  • pH: The tetramethylammonium (TMA) cation is susceptible to degradation under alkaline conditions.[1][5][6]

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Moisture: TMAHS is hygroscopic and should be protected from moisture to prevent changes in concentration and potential hydrolysis.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Q3: What are the expected degradation products of TMAHS?

Under alkaline conditions, the tetramethylammonium cation primarily degrades into trimethylamine and methanol .[5] Under thermal stress, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

Q4: How should solid TMAHS and its solutions be properly stored?

To ensure stability, TMAHS and its solutions should be stored under the following conditions:

  • Solid TMAHS: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7] Protect from moisture.

  • TMAHS Solutions: Store in a well-sealed container, protected from light and temperature extremes. For long-term storage, refrigeration at 2-8°C is recommended.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram when using TMAHS as an ion-pairing agent. Degradation of the TMAHS solution leading to the formation of impurities like trimethylamine.Prepare fresh TMAHS solution. Ensure the pH of the mobile phase is not alkaline. Filter the solution before use.
Shift in retention times or loss of peak resolution over time. Change in the concentration of the TMAHS solution due to solvent evaporation or moisture absorption. Degradation of the TMAHS.Prepare fresh mobile phase with a newly prepared TMAHS solution. Store mobile phase in a tightly sealed container.
Visible precipitation or cloudiness in the TMAHS solution. Contamination or exceeding the solubility limit of TMAHS in the chosen solvent.Prepare a new solution, ensuring all glassware is clean. Confirm the solubility of TMAHS in the solvent at the intended concentration and temperature.
Inconsistent experimental results when using TMAHS. Degradation of the stock solution.It is advisable to prepare fresh TMAHS solutions for each set of experiments. If a stock solution is used, it should be monitored for degradation over time.

Degradation Pathways

The degradation of the tetramethylammonium (TMA) cation, particularly in alkaline environments, proceeds through two primary mechanisms: Nucleophilic Substitution (S_N2) and Ylide Formation.

degradation_pathways cluster_sn2 Sₙ2 Pathway cluster_ylide Ylide Formation Pathway TMA Tetramethylammonium (CH₃)₄N⁺ SN2_intermediate Transition State TMA->SN2_intermediate Sₙ2 Attack Ylide Ylide Intermediate (CH₃)₃N⁺-CH₂⁻ TMA->Ylide Proton Abstraction OH Hydroxide OH⁻ OH->SN2_intermediate OH->Ylide Methanol_SN2 Methanol CH₃OH SN2_intermediate->Methanol_SN2 TMAmine_SN2 Trimethylamine (CH₃)₃N SN2_intermediate->TMAmine_SN2 Water_from_ylide Water H₂O Ylide->Water_from_ylide Methanol_ylide Methanol CH₃OH Ylide->Methanol_ylide Reaction with H₂O TMAmine_ylide Trimethylamine (CH₃)₃N Ylide->TMAmine_ylide

Degradation mechanisms of the Tetramethylammonium cation.

Experimental Protocols

Protocol: Forced Degradation Study of a TMAHS Solution

This protocol outlines a forced degradation study to assess the stability of a TMAHS solution under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To intentionally degrade a TMAHS solution and identify the conditions that lead to degradation, as well as the resulting degradation products.

Materials:

  • This compound (TMAHS)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of TMAHS in HPLC grade water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method. An example of a starting method for TMA analysis involves a Newcrom AH column with a mobile phase of water, acetonitrile, and an ammonium formate buffer, with ELSD detection.[8]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation of TMAHS under each condition.

forced_degradation_workflow cluster_stress Stress Conditions start Prepare TMAHS Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation (Identify & Quantify Degradants) analysis->evaluation report Stability Report evaluation->report

Workflow for a forced degradation study of TMAHS.

Logical Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting issues related to TMAHS solution stability.

troubleshooting_workflow start Problem Encountered (e.g., unexpected peaks, retention time shift) check_solution_prep Review Solution Preparation Protocol start->check_solution_prep check_storage Verify Storage Conditions (Temperature, Light, Container) start->check_storage check_ph Check pH of the Solution/Mobile Phase start->check_ph fresh_solution Prepare Fresh TMAHS Solution check_solution_prep->fresh_solution run_control Analyze a Control Standard fresh_solution->run_control check_storage->run_control adjust_ph Adjust pH to be Non-Alkaline check_ph->adjust_ph Is pH alkaline? check_ph->run_control Is pH neutral/acidic? adjust_ph->run_control compare_results Compare Results run_control->compare_results issue_resolved Issue Resolved compare_results->issue_resolved Problem Solved further_investigation Further Investigation Needed (e.g., Forced Degradation Study) compare_results->further_investigation Problem Persists

Troubleshooting workflow for TMAHS solution stability.

References

troubleshooting poor separation in ion-pair chromatography with Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

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By taking this approach, I can deliver a valuable and informative technical support guide that addresses the user's needs, even with the limitation of not finding specific pre-existing quantitative data tables for this compound. I will now proceed with generating the response based on this revised plan.## Technical Support Center: Ion-Pair Chromatography with this compound

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor separation in ion-pair chromatography using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in ion-pair chromatography?

A1: this compound serves as a cationic ion-pairing reagent. In reversed-phase chromatography, it is added to the mobile phase to enhance the retention and improve the peak shape of anionic analytes on a non-polar stationary phase. The tetramethylammonium cation (TMA+) forms an ion pair with a negatively charged analyte. This neutralizes the charge of the analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column.

Q2: How does the concentration of this compound affect the separation?

A2: The concentration of this compound is a critical parameter. Generally, increasing the concentration of the ion-pairing reagent will increase the retention time of oppositely charged analytes. However, an excessively high concentration can lead to saturation of the stationary phase, which may cause a decrease in retention. It is crucial to optimize the concentration to achieve the desired separation.

Q3: What is column equilibration, and why is it important in ion-pair chromatography?

A3: Column equilibration is the process of allowing the mobile phase containing the ion-pairing reagent to flow through the column until the stationary phase is saturated with the reagent and a stable baseline is achieved. This is a critical step in ion-pair chromatography because the retention mechanism relies on the interaction of the analyte with the ion-pairing reagent adsorbed onto the stationary phase. Inadequate equilibration can lead to shifting retention times and poor reproducibility.

Q4: Can I use gradient elution with ion-pair chromatography?

A4: While isocratic elution is generally recommended for ion-pair chromatography to ensure reproducible results, gradient elution can be used with caution. The concentration of the ion-pairing reagent should be kept constant in both mobile phase reservoirs to avoid baseline shifts and ensure consistent ion-pairing throughout the gradient.

Q5: How does the pH of the mobile phase impact the separation?

A5: The pH of the mobile phase is a crucial parameter as it affects the ionization state of both the analyte and any residual silanol groups on the stationary phase. For anionic analytes, the pH should be maintained at a level where they are fully ionized to ensure consistent ion-pairing with the Tetramethylammonium cation. Typically, for acidic analytes, the pH should be at least two units above their pKa.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peaks are tailing significantly. What could be the cause and how can I fix it?

A: Peak tailing in ion-pair chromatography is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Cause: Secondary interactions with exposed silanol groups on the silica-based stationary phase.

    • Solution: Increase the concentration of the ion-pairing reagent to better mask the silanol groups. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of your analyte. Consider using a highly end-capped column.

  • Cause: Insufficient buffer concentration.

    • Solution: Increase the buffer concentration in your mobile phase (typically in the 10-50 mM range) to better control the pH and minimize secondary interactions.

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.

Q: I am observing peak fronting. What are the likely causes and solutions?

A: Peak fronting is often an indication of sample overload or issues with the sample solvent.

  • Cause: Sample overload.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Cause: The sample solvent is stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Q: My peaks are split. What troubleshooting steps should I take?

A: Peak splitting can be caused by several factors, from column issues to sample preparation problems.

  • Cause: Column void or contamination at the inlet.

    • Solution: Check for a void at the head of the column. If a void is present, the column may need to be replaced. Back-flushing the column may help to remove contamination from the inlet frit. Using a guard column is highly recommended to protect the analytical column.

  • Cause: Incompatibility of the sample solvent with the mobile phase.

    • Solution: Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the mobile phase.

  • Cause: Co-elution of two components.

    • Solution: If you suspect co-elution, try adjusting the mobile phase composition (e.g., organic modifier concentration or pH) to improve the resolution between the two peaks.

Data Presentation

The following tables illustrate the expected trends when optimizing key parameters in ion-pair chromatography with this compound. Note: This data is illustrative and serves to demonstrate general principles. Actual results will vary depending on the specific analytes and chromatographic conditions.

Table 1: Illustrative Effect of this compound (TMAHS) Concentration on Retention Factor (k') and Peak Asymmetry (As) of Two Anionic Analytes.

TMAHS Concentration (mM)Analyte 1 k'Analyte 1 AsAnalyte 2 k'Analyte 2 As
21.51.82.81.9
53.21.45.51.5
105.81.19.21.2
205.61.19.01.2

As shown in the table, increasing the ion-pairing reagent concentration generally increases retention and improves peak symmetry up to an optimal point.

Table 2: Illustrative Effect of Mobile Phase pH on Retention Factor (k') and Resolution (Rs) of Two Acidic Analytes (pKa ≈ 4.5).

Mobile Phase pHAnalyte 1 k'Analyte 2 k'Resolution (Rs)
4.52.12.50.8
5.54.86.01.5
6.55.26.51.7

This table illustrates that maintaining a mobile phase pH above the pKa of the acidic analytes leads to better retention and resolution.

Table 3: Illustrative Effect of Organic Modifier (Acetonitrile) Percentage on Retention Factor (k') and Resolution (Rs).

Acetonitrile (%)Analyte 1 k'Analyte 2 k'Resolution (Rs)
208.510.21.8
304.25.11.5
402.12.50.9

This table demonstrates that increasing the organic modifier concentration decreases retention times. The effect on resolution needs to be optimized for each specific separation.

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Poor Peak Shape

  • Verify System Suitability: Inject a standard of a well-behaving compound to ensure the HPLC system is functioning correctly.

  • Check Mobile Phase Preparation:

    • Confirm the correct concentration of this compound and buffer salts.

    • Ensure the mobile phase is well-mixed and degassed.

    • Measure and confirm the pH of the aqueous portion of the mobile phase.

  • Evaluate Column Equilibration:

    • Equilibrate the column with at least 20-30 column volumes of the mobile phase.

    • Monitor the baseline for stability.

    • Inject a standard periodically during equilibration to check for consistent retention times.

  • Optimize Ion-Pair Reagent Concentration:

    • Prepare a series of mobile phases with varying concentrations of this compound (e.g., 2, 5, 10, 15 mM).

    • Inject the sample with each mobile phase and observe the effect on retention time and peak shape.

  • Adjust Mobile Phase pH:

    • If analyzing acidic compounds, ensure the mobile phase pH is at least 1.5-2 units above the pKa of the analytes.

    • Make small adjustments to the pH and observe the impact on peak shape and resolution.

  • Optimize Organic Modifier Concentration:

    • If peaks are too broad, a slight increase in the organic modifier may improve efficiency.

    • If peaks are poorly resolved, a decrease in the organic modifier may improve separation.

  • Inspect and Clean the Column:

    • If the above steps do not resolve the issue, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants.

    • Consider replacing the column if it is old or has been used extensively.

Mandatory Visualizations

Troubleshooting_Workflow start Poor Separation Observed check_system Check System Suitability (Standard Injection) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System system_ok->fix_system No check_mp Verify Mobile Phase (Composition, pH, Degassing) system_ok->check_mp Yes fix_system->check_system mp_ok Mobile Phase OK? check_mp->mp_ok remake_mp Remake Mobile Phase mp_ok->remake_mp No check_equilibration Ensure Adequate Column Equilibration (>20 column volumes) mp_ok->check_equilibration Yes remake_mp->check_mp equilibration_ok Equilibration Sufficient? check_equilibration->equilibration_ok continue_equilibration Continue Equilibration equilibration_ok->continue_equilibration No optimize_params Optimize Chromatographic Parameters (IP Reagent Conc., pH, Organic %) equilibration_ok->optimize_params Yes continue_equilibration->check_equilibration peak_shape_issue Poor Peak Shape? optimize_params->peak_shape_issue troubleshoot_peak_shape Troubleshoot Peak Shape (See Protocol 1) peak_shape_issue->troubleshoot_peak_shape Yes resolution_issue Poor Resolution? peak_shape_issue->resolution_issue No final_check Separation Improved? troubleshoot_peak_shape->final_check optimize_resolution Optimize for Resolution (Adjust Organic %, pH) resolution_issue->optimize_resolution Yes resolution_issue->final_check No optimize_resolution->final_check success Problem Resolved final_check->success Yes further_investigation Further Investigation Needed (e.g., new column, method redevelopment) final_check->further_investigation No

Caption: Troubleshooting workflow for poor separation in ion-pair chromatography.

IP_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) TMA TMA+ IonPair [TMA+...Analyte-] TMA->IonPair Forms Ion Pair Analyte Analyte- Analyte->IonPair C18 C18 Chains IonPair->C18 Increased Hydrophobic Interaction (Retention)

Technical Support Center: Strategies for Removing Tetramethylammonium hydrogensulfate from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of Tetramethylammonium hydrogensulfate (TMAHS) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMAHS) and why is it difficult to remove?

This compound (TMAHS) is a quaternary ammonium salt. Its ionic nature and high polarity make it highly soluble in polar solvents, such as water and methanol, but generally insoluble in non-polar organic solvents.[1][2] The challenge in removing TMAHS often arises when the desired product has similar solubility characteristics or is sensitive to the purification methods used.

Q2: What are the general strategies for removing TMAHS from a reaction mixture?

The primary strategies for removing TMAHS leverage its salt character and solubility profile. These methods include:

  • Liquid-Liquid Extraction: Utilizing the differential solubility of TMAHS and the desired product between two immiscible liquid phases.

  • Precipitation: Causing either the TMAHS or the desired product to selectively precipitate out of solution.

  • Column Chromatography: Separating TMAHS from the product based on their different affinities for a stationary phase.

  • Recrystallization: Purifying the desired product by crystallization, leaving the TMAHS impurity in the mother liquor.

Q3: How do I choose the best removal strategy for my specific reaction?

The choice of strategy depends on several factors, including the properties of your desired product (solubility, stability), the solvent used in the reaction, and the scale of the purification. The following decision-making workflow can guide your selection:

G start Reaction Mixture Containing TMAHS product_solubility Is the product soluble in a water-immiscible organic solvent? start->product_solubility product_precipitates Can the product be selectively precipitated? product_solubility->product_precipitates No extraction Liquid-Liquid Extraction product_solubility->extraction Yes product_stable_column Is the product stable to chromatography? product_precipitates->product_stable_column No precipitation Precipitation of Sulfate product_precipitates->precipitation Yes recrystallization Attempt Recrystallization product_stable_column->recrystallization No chromatography Column Chromatography product_stable_column->chromatography Yes end Purified Product recrystallization->end extraction->end precipitation->end chromatography->end

Figure 1: Decision workflow for selecting a TMAHS removal strategy.

Troubleshooting Guides

Issue 1: My product is water-soluble, making liquid-liquid extraction difficult.

If your product is also soluble in water, a standard liquid-liquid extraction with an organic solvent and water will likely result in the loss of your product to the aqueous layer along with the TMAHS.

Troubleshooting Steps:

  • Solvent System Modification:

    • Salting Out: Add a saturated solution of an inorganic salt (e.g., NaCl, K₂CO₃) to the aqueous phase. This increases the polarity of the aqueous layer, potentially decreasing the solubility of your organic product and driving it into the organic phase.

    • Solvent Choice: Experiment with different organic solvents. A more polar, water-immiscible organic solvent might be more effective at extracting your product while leaving the highly polar TMAHS in the aqueous layer.

  • Alternative Techniques:

    • Reverse-Phase Chromatography: This technique is well-suited for separating polar and ionic compounds.

    • Ion-Exchange Chromatography: If your product is not ionic, it will pass through an ion-exchange column while the tetramethylammonium and hydrogensulfate ions are retained.

Issue 2: During precipitation of sulfate, my product co-precipitates.

When adding a salt like calcium chloride or barium chloride to precipitate the sulfate ion, your desired product might co-precipitate, especially if it has low solubility or can form insoluble salts.

Troubleshooting Steps:

  • Control of Precipitation Conditions:

    • Slow Addition: Add the precipitating agent slowly and with vigorous stirring to promote the formation of larger, purer crystals of the inorganic sulfate.

    • Temperature Control: Perform the precipitation at a temperature where your product is more soluble.

    • pH Adjustment: The pH of the solution can affect the solubility of your product. Adjust the pH to a range where your product is most soluble before adding the precipitating agent.

  • Post-Precipitation Wash:

    • Wash the filtered precipitate with a solvent in which the inorganic sulfate is insoluble but your product has some solubility to recover any co-precipitated material.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent.

Methodology:

  • Dissolution: If the reaction was not performed in a water-immiscible solvent, dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. The TMAHS will preferentially partition into the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

G A Dissolve reaction mixture in organic solvent B Transfer to separatory funnel and add water A->B C Shake and allow layers to separate B->C D Drain aqueous layer (contains TMAHS) C->D E Repeat wash with water (2-3x) D->E F Wash with brine E->F G Separate and dry organic layer F->G H Filter and concentrate G->H I Crude Product H->I

Figure 2: Workflow for liquid-liquid extraction to remove TMAHS.

Protocol 2: Precipitation of Sulfate Ions

This method is useful when the desired product is soluble in a solvent in which the sulfate salt to be formed is insoluble.

Methodology:

  • Solvent Selection: Ensure the reaction mixture is in a solvent where your product is soluble, but the inorganic sulfate (e.g., CaSO₄, BaSO₄) is not. Water or polar protic solvents are often suitable.

  • Addition of Precipitating Agent: Slowly add a solution of a soluble calcium or barium salt (e.g., CaCl₂, BaCl₂) to the reaction mixture with vigorous stirring. A white precipitate of the corresponding sulfate should form.

  • Digestion: Continue stirring for a period (e.g., 1 hour) to allow the precipitate to fully form and for the particle size to increase, which aids in filtration.

  • Filtration: Filter the mixture through a Büchner funnel or similar apparatus to remove the precipitated inorganic sulfate.

  • Product Isolation: The desired product is now in the filtrate, which can be further purified or concentrated.

Protocol 3: Column Chromatography

This protocol is applicable for separating TMAHS from a product that is stable on a solid support like silica gel or alumina.

Methodology:

  • Stationary Phase Selection: For separating a polar salt like TMAHS, a polar stationary phase such as silica gel is typically used.

  • Mobile Phase Selection: Choose a mobile phase (eluent) that will effectively separate your product from the highly polar TMAHS. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. The TMAHS will remain strongly adsorbed to the stationary phase under less polar conditions, allowing your product to elute.

    • Example Mobile Phase System: Start with 100% dichloromethane and gradually add methanol.

  • Column Packing and Loading: Pack the column with the chosen stationary phase slurried in the initial, non-polar eluent. Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, gradually increasing the polarity. Collect fractions and analyze them (e.g., by TLC) to identify which fractions contain your purified product.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4: Recrystallization

This method is ideal if your desired product is a solid and a solvent system can be found where the product's solubility is significantly different from that of TMAHS at different temperatures.

Methodology:

  • Solvent Screening: The key is to find a solvent or solvent mixture in which your product is soluble at high temperatures but insoluble at low temperatures, while TMAHS remains soluble at low temperatures. Given the high polarity of TMAHS, less polar organic solvents or solvent mixtures are good starting points.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of your product. The TMAHS should remain in the mother liquor.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Qualitative Solubility of Tetramethylammonium Salts

Solvent CategorySolvent ExamplesSolubility of Tetramethylammonium Salts
Polar ProticWater, Methanol, EthanolHigh[1][2][3]
Polar AproticAcetonitrile, AcetoneModerate to Low
Non-polarDichloromethane, Ethyl AcetateLow to Insoluble[2][3]
Non-polarHexane, Toluene, EtherInsoluble[2][3]

Note: This table provides general solubility trends for tetramethylammonium salts. The actual solubility of TMAHS may vary and should be experimentally determined for optimal purification.

References

impact of water content on the catalytic activity of Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetramethylammonium hydrogensulfate as a catalyst. The following information addresses common issues encountered during experiments, with a particular focus on the impact of water content on catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a chemical reaction?

This compound is predominantly used as a phase-transfer catalyst (PTC).[1][2][3] In this capacity, it facilitates the transfer of reactants between two immiscible phases, such as an aqueous phase and an organic phase.[3] This allows reactions to occur between substances that would otherwise not come into contact, thereby increasing reaction rates and yields.[4]

Q2: Is water necessary for reactions catalyzed by this compound?

The role of water is reaction-dependent. In many phase-transfer catalysis setups, a biphasic system including water is essential. The catalyst, possessing both hydrophilic and hydrophobic properties, transports one reactant from the aqueous phase to the organic phase where the other reactant is located.[5] However, the amount of water can be a critical parameter to control. While some water is necessary to dissolve certain reactants and the catalyst itself, excess water can sometimes hinder the reaction.

Q3: How does the water content affect the catalytic activity of this compound?

The water content can influence the catalytic activity in several ways:

  • Anion Hydration: The transfer of the reactive anion from the aqueous to the organic phase is a key step in phase-transfer catalysis. The degree of hydration of this anion can affect its reactivity. A heavily hydrated anion may be less reactive in the organic phase.[6] Controlling the water content can optimize the "nakedness" and therefore the reactivity of the anion.

  • Catalyst Solubility: this compound is soluble in water.[3][7] The presence of an aqueous phase is necessary to dissolve the catalyst and facilitate the initial ion exchange. However, the partitioning of the catalyst between the aqueous and organic phases is crucial for its function.

  • Side Reactions: In some cases, excess water can lead to undesirable side reactions, such as hydrolysis of the substrate or product.

  • Catalyst Stability: While quaternary ammonium salts are generally stable, extreme pH and temperature conditions in the presence of water can potentially lead to degradation over time. However, Tetramethylammonium cations are stable against Hofmann elimination, a common degradation pathway for other quaternary ammonium salts.

Q4: My reaction is proceeding slower than expected. Could water be the issue?

Yes, both too little and too much water can slow down a phase-transfer catalyzed reaction.

  • Insufficient Water: If there is not enough water, the this compound and the aqueous-soluble reactant may not dissolve completely, leading to a low concentration of the active catalyst-anion complex in the organic phase.

  • Excess Water: Too much water can lead to excessive hydration of the reactive anion, reducing its nucleophilicity and slowing down the reaction in the organic phase. It can also dilute the reactants in the aqueous phase.

Q5: The product yield is low. How can I optimize the water content in my experiment?

To optimize the water content, a systematic approach is recommended. You can set up a series of small-scale experiments where you vary the volume of the aqueous phase while keeping all other reaction parameters constant. Monitoring the reaction progress and final product yield for each experiment will help you identify the optimal water content for your specific transformation.

Troubleshooting Guide

Issue Potential Cause Related to Water Content Suggested Solution
Low or no conversion Insufficient water to dissolve the catalyst or the aqueous reactant.Ensure that all aqueous-soluble components are fully dissolved. You may need to slightly increase the volume of the aqueous phase.
Excess water is hindering the transfer of the reactive species to the organic phase.Systematically decrease the volume of the aqueous phase in a series of optimization experiments.
Formation of byproducts Hydrolysis of the starting material or product due to excess water.Reduce the amount of water. Consider using a saturated aqueous solution of the reactant salt to minimize free water.
Inconsistent results The catalyst is hygroscopic, and variable amounts of absorbed water are affecting the reaction.[7][8]Dry the this compound before use if you are working under anhydrous or low-water conditions. Store the catalyst in a desiccator.
Phase separation issues The amount of water is affecting the phase volume and separation characteristics.Adjust the volume of the aqueous or organic phase to ensure clear phase separation for easier work-up.

Data Presentation: Optimizing Water Content

Since the optimal water content is highly dependent on the specific reaction, we recommend that researchers generate their own data. Below is a template for tabulating your experimental results to determine the ideal water concentration.

Experiment ID Volume of Aqueous Phase (mL) Reactant A (organic, mmol) Reactant B (aqueous, mmol) Catalyst (mol%) Reaction Time (h) Product Yield (%)
OPT-WC-0111.01.256
OPT-WC-0221.01.256
OPT-WC-0351.01.256
OPT-WC-04101.01.256

Experimental Protocols

General Protocol for Investigating the Impact of Water Content in a Phase-Transfer Catalyzed Reaction (e.g., Nucleophilic Substitution)

  • Reactant Preparation:

    • Prepare a stock solution of the organic-soluble reactant (e.g., an alkyl halide) in a suitable organic solvent (e.g., toluene, dichloromethane).

    • Prepare a series of aqueous solutions of the nucleophile (e.g., sodium cyanide, sodium azide) with varying concentrations, or use a solid salt and add different volumes of water.

  • Reaction Setup:

    • To a series of reaction vessels equipped with magnetic stirrers, add the organic phase containing the organic-soluble reactant.

    • Add this compound (typically 1-10 mol% relative to the organic reactant).

    • To each vessel, add a different, precisely measured volume of the aqueous nucleophile solution.

  • Reaction Execution:

    • Stir the biphasic mixture vigorously to ensure good mixing and a large interfacial area.

    • Heat the reaction to the desired temperature and monitor the progress over time by taking small aliquots from the organic phase for analysis (e.g., by GC, TLC, or HPLC).

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous phases.

    • Wash the organic phase with water and then with brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).

    • Determine the yield of the purified product.

  • Data Analysis:

    • Plot the product yield as a function of the volume of the aqueous phase to determine the optimal water content for the reaction.

Visualizations

Logical Workflow for Troubleshooting Water-Related Issues

troubleshooting_workflow start Problem Observed (e.g., low yield, slow reaction) check_water Is water content a potential factor? start->check_water too_much_water Hypothesis: Too much water check_water->too_much_water Yes too_little_water Hypothesis: Too little water check_water->too_little_water Yes other_issue Investigate other parameters (temperature, catalyst loading, etc.) check_water->other_issue No reduce_water Action: Systematically reduce water volume too_much_water->reduce_water increase_water Action: Systematically increase water volume too_little_water->increase_water evaluate_results Evaluate impact on reaction outcome reduce_water->evaluate_results increase_water->evaluate_results optimized Optimal water content identified evaluate_results->optimized Improvement no_improvement No significant improvement evaluate_results->no_improvement No Improvement no_improvement->other_issue

Caption: Troubleshooting workflow for water-related issues.

Experimental Workflow for Optimizing Water Content

experimental_workflow cluster_aqueous Varying Aqueous Phase prep_organic Prepare Organic Phase: Reactant A in Organic Solvent prep_catalyst Add Tetramethylammonium hydrogensulfate prep_organic->prep_catalyst aq_1 Vessel 1: Low Water Volume prep_catalyst->aq_1 aq_2 Vessel 2: Medium Water Volume prep_catalyst->aq_2 aq_3 Vessel 3: High Water Volume prep_catalyst->aq_3 run_reactions Run Reactions under Identical Conditions (Temp, Time, Stirring) aq_1->run_reactions aq_2->run_reactions aq_3->run_reactions analysis Monitor Reaction & Analyze Product Yield (e.g., GC, HPLC) run_reactions->analysis plot_data Plot Yield vs. Water Volume analysis->plot_data optimum Determine Optimal Water Content plot_data->optimum

Caption: Workflow for optimizing water content in an experiment.

References

addressing emulsion formation in phase-transfer catalysis with Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Emulsion Formation in Phase-Transfer Catalysis with Tetramethylammonium hydrogensulfate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation when using this compound as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in phase-transfer catalysis?

This compound is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC). In a two-phase reaction system (e.g., aqueous and organic), it facilitates the transfer of a reactant from one phase to another, where the reaction then occurs. Its structure, featuring a hydrophilic ammonium head and hydrophobic alkyl groups, allows it to shuttle anions from the aqueous phase into the organic phase, thereby increasing reaction rates and enabling reactions between otherwise immiscible reactants.

Q2: What causes emulsion formation in my phase-transfer catalysis reaction?

Emulsion formation is a common issue in biphasic reactions and can be attributed to several factors:

  • High Shear Stirring: Vigorous agitation can disperse one liquid phase into the other as fine droplets, creating a stable emulsion.

  • Catalyst Concentration: The phase-transfer catalyst itself can act as a surfactant, especially at higher concentrations, reducing the interfacial tension between the aqueous and organic phases and stabilizing the emulsion.

  • Presence of Surface-Active Byproducts: The reaction may generate byproducts that have surfactant-like properties, contributing to emulsion stability.

  • Fine Particulate Matter: Undissolved reactants, salts, or other solid impurities can accumulate at the oil-water interface, physically preventing droplets from coalescing. This is known as a Pickering emulsion.

Q3: Can the choice of solvent influence emulsion formation?

Yes, the solvent system plays a crucial role. The polarity and density difference between the organic and aqueous phases can impact the ease of separation. Some organic solvents are more prone to forming stable emulsions than others. For instance, chlorinated solvents like dichloromethane are often reported to form persistent emulsions.

Q4: How does temperature affect emulsion stability?

Temperature can have a variable effect.

  • Heating: Gently warming the mixture can decrease the viscosity of the phases and increase the kinetic energy of the droplets, which may promote coalescence and break the emulsion. However, excessive heat can degrade reactants or products.

  • Cooling: In some cases, cooling or even partially freezing the aqueous layer can help disrupt the emulsion structure, leading to phase separation upon thawing.

Troubleshooting Guide: Emulsion Breaking in Detail

Should you encounter a persistent emulsion, follow this systematic troubleshooting guide. Start with the least invasive methods first.

Problem: A stable emulsion has formed and the aqueous and organic layers will not separate.

Step 1: Initial, Non-Invasive Methods

These methods are the first line of defense and are often effective for less stable emulsions.

MethodDescriptionTypical Timeframe
Patience Allow the separatory funnel to stand undisturbed.15-60 minutes
Gentle Agitation Gently swirl or rock the separatory funnel. Tapping the side of the glass can also help.5-10 minutes
Step 2: Chemical and Physical Intervention Methods

If the emulsion persists, the following methods, which involve adding substances or changing physical parameters, should be employed.

The following table summarizes the effectiveness of various common demulsification techniques. The data presented is representative of biphasic systems and may vary for your specific reaction.

TechniqueAgent/ParameterConcentration/SettingTime to Separation (min)Demulsification Efficiency (%)
Salting Out Saturated NaCl (Brine)20% of aqueous phase volume10 - 3070 - 95
Solid NaClAdded until saturation15 - 4070 - 90
pH Adjustment Dilute HCl or NaOHAdjust pH by 2-3 units5 - 2060 - 90
Solvent Addition Methanol or Ethanol5-10% of total volume5 - 1550 - 85
Temperature Change Gentle Heating40-50 °C30 - 6040 - 70
Centrifugation N/A2000-4000 rpm5 - 15> 95
Filtration Celite® or Glass WoolN/A10 - 3080 - 98 (for solid-stabilized)

Note: Demulsification efficiency is defined as the percentage of the dispersed phase that has coalesced and separated.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion formation.

G Start Emulsion Formed Patience Allow to Stand (15-60 min) Start->Patience Gentle_Agitation Gentle Swirling/Tapping Patience->Gentle_Agitation Check1 Emulsion Broken? Gentle_Agitation->Check1 Add_Brine Add Saturated NaCl (Brine) Check1->Add_Brine No End Phases Separated Check1->End Yes Check2 Emulsion Broken? Add_Brine->Check2 Adjust_pH Adjust pH Check2->Adjust_pH No Check2->End Yes Check3 Emulsion Broken? Adjust_pH->Check3 Filter Filter through Celite® or Glass Wool Check3->Filter No Check3->End Yes Check4 Emulsion Broken? Filter->Check4 Reassess Reassess Reaction & Workup Conditions Filter->Reassess Centrifuge Centrifugation Check4->Centrifuge No Check4->End Yes Centrifuge->End Centrifuge->Reassess

Caption: A step-by-step workflow for troubleshooting emulsion formation.

Experimental Protocols

Here are detailed methodologies for the most common and effective emulsion breaking techniques.

Protocol 1: Salting Out with Saturated Sodium Chloride (Brine)

This technique increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.

  • Transfer the entire emulsified mixture from the separatory funnel into an appropriately sized Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions, equivalent to approximately 10-20% of the aqueous phase volume.

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.

  • Allow the mixture to stand and observe for layer separation. This may take 10 to 30 minutes.

  • Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.

Protocol 2: Filtration through Celite®

This method is particularly effective for emulsions stabilized by fine solid particles.

  • Set up a Büchner or Hirsch funnel with a filter flask of appropriate size.

  • Place a piece of filter paper in the funnel that covers all the holes.

  • Wet the filter paper with the organic solvent used in your extraction.

  • Add a 1-2 cm thick layer of Celite® (diatomaceous earth) over the filter paper to form a pad.

  • Gently press the Celite® pad with a flat-bottomed object (like a stopper) to ensure it is compact and level.

  • Carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • Apply a gentle vacuum to the filter flask to draw the liquid through the filter. The Celite® will trap the fine suspended solids.

  • The filtrate collected in the flask should now be a clean two-phase mixture.

  • Transfer the filtrate to a clean separatory funnel to separate the aqueous and organic layers.

Mechanism of Emulsion Stabilization by a Phase-Transfer Catalyst

The diagram below illustrates how a quaternary ammonium salt like this compound can stabilize an emulsion at the interface between the aqueous and organic phases.

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Interface Organic Droplet Catalyst Aqueous Medium Hydrophilic Head N(CH₃)₄⁺ Catalyst->Hydrophilic Head Hydrophobic Tail HSO₄⁻ interaction with organic phase Catalyst->Hydrophobic Tail Hydrophilic Head->Aqueous Medium in Aqueous Phase Hydrophobic Tail->Organic Droplet near Organic Phase

Caption: Stabilization of an oil-in-water emulsion by a PTC at the interface.

By understanding the causes of emulsion formation and systematically applying these troubleshooting techniques, researchers can effectively overcome this common challenge in phase-transfer catalysis. For persistent issues, consider modifying the reaction conditions, such as catalyst concentration, stirring speed, or solvent choice, in future experiments.

Technical Support Center: Enhancing Tetramethylammonium Hydrogensulfate (TMAHS) Efficiency in Solid-Liquid Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to optimize the use of Tetramethylammonium hydrogensulfate (TMAHS) in solid-liquid phase-transfer catalysis (S-L PTC).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TMAHS) in solid-liquid phase-transfer catalysis?

A1: In solid-liquid phase-transfer catalysis, TMAHS acts as a catalyst that facilitates the reaction between a reactant soluble in an organic solvent and a reactant that is a solid salt. The TMAHS cation (Tetramethylammonium, TMA+) pairs with the anion of the solid reactant, transporting it into the organic phase where it can react with the organic-soluble substrate. This overcomes the mutual insolubility of the reactants.

Q2: How does the structure of TMAHS affect its efficiency as a phase-transfer catalyst?

A2: The efficiency of a quaternary ammonium salt in PTC is influenced by the length of its alkyl chains. While TMAHS has short methyl groups, which may result in lower lipophilicity compared to catalysts with longer alkyl chains (e.g., tetrabutylammonium salts), it can still be an effective catalyst, particularly in solid-liquid systems where the catalyst's interaction with the solid surface is crucial. The smaller size of the tetramethylammonium cation can sometimes be advantageous in accessing sterically hindered reaction sites.

Q3: What are the key factors that influence the reaction rate and yield in a TMAHS-catalyzed solid-liquid PTC system?

A3: Several factors can significantly impact the efficiency of your reaction:

  • Catalyst Loading: The amount of TMAHS used can affect the reaction rate. However, an excess of catalyst can sometimes lead to deactivation.

  • Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the solid and liquid phases, which enhances the rate of anion exchange.

  • Temperature: Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.

  • Solvent Choice: The organic solvent plays a role in solubilizing the organic reactant and the TMAHS-anion ion pair. Non-polar aprotic solvents are commonly used.

  • Presence of Water: A small amount of water is often essential for solid-liquid PTC to work effectively as it helps to solvate the solid salt. However, an excess of water can hinder the reaction by overly hydrating the anion, making it less reactive.

  • Particle Size of the Solid Reactant: A smaller particle size of the solid reactant increases the surface area available for reaction, which can lead to a faster reaction rate.

Q4: Can TMAHS be recovered and reused?

A4: Recovery and reuse of TMAHS can be challenging due to its solubility in both aqueous and, to some extent, organic phases. However, in some systems, particularly those forming a third phase, the catalyst may be concentrated in that phase, allowing for easier separation and potential reuse.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficient mixing: Poor contact between the solid and liquid phases. 2. Catalyst deactivation: The presence of impurities or excessive water. 3. Incorrect solvent: The chosen solvent may not adequately solubilize the organic reactant or the catalyst-anion pair. 4. Low reaction temperature: The activation energy for the reaction is not being met.1. Increase the stirring speed to ensure a fine suspension of the solid in the liquid. 2. Ensure all reactants and the solvent are dry. A controlled, minimal amount of water might be necessary; this can be optimized experimentally. 3. Screen different aprotic solvents (e.g., toluene, acetonitrile, dichloromethane). 4. Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Slow Reaction Rate 1. Low catalyst concentration: Insufficient amount of TMAHS to facilitate efficient anion transfer. 2. Large particle size of the solid reactant: Limited surface area for the reaction. 3. Mass transfer limitations: The rate of transfer of the anion into the organic phase is the rate-limiting step.1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Be cautious of potential inhibition at very high concentrations. 2. Grind the solid reactant to a fine powder before use. 3. Increase stirring speed and/or temperature. Consider using a co-catalyst if applicable.
Formation of Byproducts 1. High reaction temperature: Can lead to decomposition of the catalyst (e.g., Hofmann elimination) or side reactions of the reactants. 2. Presence of excess base (if applicable): Can promote unwanted side reactions.1. Lower the reaction temperature and monitor the reaction progress over a longer period. 2. Use a stoichiometric amount of base or add it portion-wise to the reaction mixture.
Difficulty in Product Isolation 1. Emulsion formation: Can occur during aqueous workup, making phase separation difficult. 2. Catalyst remaining in the product: TMAHS can be difficult to remove completely.1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Wash the organic phase multiple times with water. A final wash with a dilute acid or base solution (depending on the nature of the product) may help in removing the catalyst.

Data Presentation

The efficiency of a phase-transfer catalyst is highly dependent on the specific reaction conditions. Below are tables summarizing the impact of various parameters on reaction yield, based on typical solid-liquid PTC reactions.

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
1865
2.5685
5592
10590

Note: This is representative data for a typical alkylation reaction. Optimal catalyst loading should be determined experimentally for each specific reaction.

Table 2: Influence of Solvent on Reaction Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
Toluene2.4688
Acetonitrile37.5495
Dichloromethane9.1591
Hexane1.91245

Note: The choice of solvent can significantly affect reaction rates and yields. A more polar aprotic solvent often accelerates the reaction.

Experimental Protocols

Key Experiment: O-Alkylation of a Phenol using TMAHS (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of a phenol with an alkyl halide in a solid-liquid phase-transfer catalysis system using TMAHS.

Materials:

  • Phenol derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • This compound (TMAHS) (0.05 eq, 5 mol%)

  • Anhydrous acetonitrile (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol derivative (1.0 eq), finely powdered potassium carbonate (2.0 eq), and this compound (0.05 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Begin vigorous stirring and add the alkyl halide (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux (the temperature will depend on the boiling point of the alkyl halide and solvent).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Below are diagrams illustrating key concepts in solid-liquid phase-transfer catalysis with TMAHS.

G cluster_organic Organic Phase cluster_solid Solid Phase RX R-X (Organic Reactant) R_Anion R-Anion (Product) RX->R_Anion Reaction TMA_X [TMA]⁺[X]⁻ TMA_Anion [TMA]⁺[Anion]⁻ TMA_Anion->RX M_Anion M⁺[Anion]⁻ (Solid Reactant) TMA_X->M_Anion Catalyst Regeneration M_Anion->TMA_Anion Anion Exchange at Interface

Caption: General mechanism of solid-liquid phase-transfer catalysis.

G start Low Reaction Yield q1 Is stirring vigorous? start->q1 q2 Is temperature optimal? q1->q2 Yes sol1 Increase stirring speed q1->sol1 No q3 Is catalyst loading sufficient? q2->q3 Yes sol2 Increase temperature q2->sol2 No q4 Is a trace amount of water present? q3->q4 Yes sol3 Increase catalyst loading q3->sol3 No q5 Is the solid reactant finely powdered? q4->q5 Yes sol4 Add a controlled trace of water q4->sol4 No sol5 Grind the solid reactant q5->sol5 No

Caption: Troubleshooting workflow for low reaction yield.

Validation & Comparative

A Comparative Guide to Quaternary Ammonium Hydrogensulfate Catalysts: Tetramethylammonium vs. Tetrabutylammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, phase-transfer catalysts (PTCs) are indispensable tools for facilitating reactions between reactants in immiscible phases. Among these, quaternary ammonium hydrogensulfates have garnered significant attention due to their efficiency and versatility. This guide provides a comparative analysis of two prominent members of this class: Tetramethylammonium hydrogensulfate (TMAHS) and Tetrabutylammonium hydrogensulfate (TBAHS), with a focus on their application in the selective oxidation of alcohols, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.

Performance Comparison: TMAHS vs. TBAHS in Alcohol Oxidation

While both TMAHS and TBAHS function as effective phase-transfer catalysts, their performance can differ based on the specific reaction conditions and substrates. The key distinction lies in the lipophilicity of the quaternary ammonium cation, which influences its ability to transfer the reactive species from the aqueous phase to the organic phase where the reaction occurs.

Tetrabutylammonium hydrogensulfate (TBAHS) , with its four butyl chains, possesses a significantly higher lipophilicity compared to TMAHS. This property often translates to superior catalytic activity in many organic reactions. In the selective oxidation of benzyl alcohol to benzaldehyde, a common benchmark reaction, TBAHS has demonstrated high efficiency.

The selection between TMAHS and TBAHS should, therefore, be guided by the specific requirements of the reaction, including the nature of the reactants, solvents, and the desired reaction kinetics.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the catalytic performance of TBAHS in the selective oxidation of benzyl alcohol.

CatalystSubstrateOxidantSolvent SystemTemperature (°C)Yield of Benzaldehyde (%)Selectivity (%)Reference
TBAHS Benzyl AlcoholAqueous Acidic DichromateToluene/WaterRoom Temperature>85High (No over-oxidation to benzoic acid observed)[1][2]

Note: Quantitative data for the catalytic performance of TMAHS in the selective oxidation of benzyl alcohol is not available in the cited literature for a direct comparison.

Experimental Protocols

Below is a representative experimental protocol for the selective oxidation of benzyl alcohol using a quaternary ammonium hydrogensulfate as a phase-transfer catalyst. This protocol can be adapted for use with either TBAHS or TMAHS.

Title: Selective Oxidation of Benzyl Alcohol to Benzaldehyde using a Phase-Transfer Catalyst

Materials:

  • Benzyl alcohol

  • Tetrabutylammonium hydrogensulfate (TBAHS) or this compound (TMAHS)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Distilled water

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent (for product characterization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, prepare the aqueous oxidizing solution by dissolving potassium dichromate (10 mmol) in distilled water (20 mL) and slowly adding concentrated sulfuric acid (2 mL).

  • To this solution, add benzyl alcohol (10 mmol) and the phase-transfer catalyst (TBAHS or TMAHS, 1 mmol) dissolved in toluene (20 mL).

  • Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, separate the organic layer.

  • Wash the organic layer sequentially with a 10% sodium sulfite solution (2 x 15 mL) to remove any unreacted dichromate, followed by distilled water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzaldehyde.

  • The product can be further purified by distillation if necessary.

  • Characterize the product by comparing its physical and spectral data (e.g., melting point of its 2,4-dinitrophenylhydrazone derivative, IR, and NMR spectra) with those of an authentic sample.[1][3]

Visualizing the Catalytic Process

To better understand the mechanism of phase-transfer catalysis in the oxidation of benzyl alcohol, the following diagrams illustrate the key steps involved.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Aqueous Oxidizing Solution (K₂Cr₂O₇, H₂SO₄) C Combine Phases with PTC (TMAHS or TBAHS) A->C B Prepare Organic Phase (Benzyl Alcohol, Toluene) B->C D Vigorous Stirring at Room Temperature C->D E Monitor Reaction by TLC D->E F Separate Organic Layer E->F G Wash with Na₂SO₃ and Water F->G H Dry with MgSO₄ G->H I Solvent Evaporation H->I J Purification (Distillation) I->J K Characterization (IR, NMR, MP of derivative) J->K

Caption: Experimental workflow for the phase-transfer catalyzed oxidation of benzyl alcohol.

PTC_Mechanism Cr2O7 Cr₂O₇²⁻ (Oxidant) Q_Cr2O7 [Q⁺]₂Cr₂O₇²⁻ (Reactive Species) Cr2O7->Q_Cr2O7 Ion Exchange interface ----------------- Phase Boundary ----------------- Q_X Q⁺HSO₄⁻ (Catalyst) BzOH Benzyl Alcohol BzOH->Q_Cr2O7 Oxidation BzH Benzaldehyde Q_Cr2O7->Q_X Regeneration Q_Cr2O7->BzH

Caption: Mechanism of phase-transfer catalysis for benzyl alcohol oxidation.

References

analytical techniques for the characterization of Tetramethylammonium hydrogensulfate purity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Characterization of Tetramethylammonium Hydrogensulfate (TMAHS) Purity

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This compound (TMAHS), a versatile ion-pairing agent and phase transfer catalyst, is no exception. Its efficacy in applications ranging from chromatography to organic synthesis is directly dependent on its purity. This guide provides an objective comparison of key analytical techniques for the characterization of TMAHS purity, supported by experimental data and detailed protocols.

Titrimetric Analysis

Titration is a classic and robust method for the quantification of the bulk purity of TMAHS. The most common approach is a potentiometric precipitation titration, where the tetramethylammonium (TMA⁺) cation is titrated with an anionic surfactant standard.

Experimental Protocol: Potentiometric Titration
  • Titrant Standardization:

    • Accurately prepare a 0.005 M sodium lauryl sulfate (SLS) solution.

    • Standardize the SLS titrant against a certified primary standard, such as Hyamine® 1622 (0.004 M), to determine its exact concentration.

  • Sample Preparation:

    • Accurately weigh approximately 0.02-0.06 mmol of the TMAHS sample into a 100 mL beaker.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 10 mL of a pH 10 borate buffer solution.

    • Add 0.5 mL of a 1% Triton™ X-100 solution to prevent electrode fouling.

  • Titration:

    • Immerse a surfactant-sensitive electrode and a reference electrode (e.g., Ag/AgCl) into the sample solution.

    • Titrate the sample with the standardized 0.004 M SLS solution using an automatic titrator.

    • The endpoint is determined by the point of maximum inflection in the potential curve.

  • Calculation:

    • The purity of TMAHS is calculated based on the volume of titrant consumed, the molar masses of TMAHS and the titrant, and the weight of the sample.

Titration_Workflow cluster_prep Sample & Titrant Preparation cluster_analysis Analysis cluster_result Result Standardize Standardize 0.004 M SLS Titrant Titrate Potentiometric Titration with Standardized SLS Standardize->Titrate Weigh Weigh TMAHS Sample Dissolve Dissolve in DI Water & Add Buffer Weigh->Dissolve Dissolve->Titrate Endpoint Detect Endpoint (Maximum Inflection) Titrate->Endpoint Calculate Calculate Purity (%) Endpoint->Calculate

Fig. 1: Workflow for Potentiometric Titration of TMAHS.

Ion Chromatography (IC)

Ion chromatography is a highly sensitive and specific method for the determination of the tetramethylammonium (TMA⁺) cation content, as well as potential inorganic anionic and cationic impurities.

Experimental Protocol: Ion Chromatography
  • System Configuration:

    • Column: A cation exchange column (e.g., Metrosep Cation C2-150).

    • Eluent: 5 mM sulfuric acid or a methanesulfonic acid-acetonitrile mixture.

    • Detection: Non-suppressed conductivity detection.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards of TMA⁺ from a certified reference material, ranging from 0.3 to 100 µg/mL.

    • Accurately weigh the TMAHS sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the IC system.

    • Identify and quantify the TMA⁺ peak based on its retention time and the calibration curve.

IC_Workflow cluster_prep Preparation cluster_analysis IC Analysis cluster_result Quantification PrepareStandards Prepare TMA⁺ Calibration Standards Inject Inject Standards & Sample (Cation Exchange Column) PrepareStandards->Inject PrepareSample Prepare TMAHS Sample Solution PrepareSample->Inject Detect Conductivity Detection Inject->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify TMA⁺ Content Calibrate->Quantify

Fig. 2: Workflow for Ion Chromatography Analysis of TMAHS.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of TMAHS without the need for a specific TMAHS reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh the TMAHS sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure complete T1 relaxation of all relevant signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 value.

    • Use a 90° pulse angle and acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of the TMA⁺ cation (a singlet) and a signal from the internal standard.

    • The purity of the TMAHS is calculated using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std where I is the integral, N is the number of protons for the integrated signal, M is the molar mass, m is the mass, and P is the purity of the standard.

UV-Vis Spectrophotometry with Ion-Pairing

Since TMAHS does not possess a significant chromophore, direct UV-Vis analysis is not feasible. However, an indirect method involving an ion-pairing agent that is a chromophore can be employed.

Experimental Protocol: Indirect UV-Vis Spectrophotometry
  • Reagent Preparation:

    • Prepare a solution of a chromophoric ion-pairing agent, such as bromophenol blue or an anionic surfactant with UV absorbance.

  • Sample Preparation:

    • Create a calibration curve by mixing known concentrations of a TMAHS standard with a fixed concentration of the ion-pairing agent.

    • Prepare the TMAHS sample to be analyzed in the same manner.

    • The formation of the ion-pair between TMA⁺ and the chromophoric anion can be enhanced by extraction into an organic solvent.

  • Analysis:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λ_max) of the ion-pair complex.

    • Determine the concentration of TMAHS in the sample from the calibration curve.

Comparison of Analytical Techniques

FeatureTitrimetryIon Chromatography (IC)Quantitative NMR (qNMR)UV-Vis Spectrophotometry
Principle Potentiometric precipitationIon exchange and conductivity detectionNuclear magnetic resonance signal intensityColorimetric reaction with chromophoric ion-pair
Specificity Moderate; titrates total cationic speciesHigh; separates and quantifies individual ionsHigh; structure-specific signalsLow to moderate; potential for interferences
Sensitivity ppm to % levelppb to ppm level[1]% levelppm level
Precision High (<1% RSD)[2]High (<2% RSD)[3]Very High (<0.5% RSD)Moderate (2-5% RSD)
Accuracy High (recoveries 94-104%)[4][5]High (recoveries typically 90-110%)[1][3]Very High (primary method)Moderate; dependent on matrix
Throughput ModerateHigh (with autosampler)Low to moderateHigh
Cost (Instrument) LowHighVery HighLow
Cost (Per Sample) LowModerateHighLow

Advantages and Disadvantages

Titrimetry
  • Advantages: Cost-effective, robust, and provides high precision for bulk assay determination. The instrumentation is relatively simple and widely available.[6]

  • Disadvantages: Lacks specificity for the analyte in the presence of other titratable cationic impurities. It is also less sensitive than chromatographic methods.

Ion Chromatography
  • Advantages: Highly sensitive and specific, allowing for the simultaneous determination of the TMA⁺ cation and other inorganic or small organic ions. It is an excellent method for identifying and quantifying ionic impurities.[1]

  • Disadvantages: Requires expensive instrumentation and consumables. The method development can be more complex compared to titration.

Quantitative NMR (qNMR)
  • Advantages: A primary ratio method, meaning it can provide a direct measure of purity without a specific reference standard of the analyte.[7] It is highly specific and accurate, providing structural information about impurities if they are present at sufficient levels.

  • Disadvantages: Requires very expensive instrumentation and specialized expertise. It has lower throughput and may not be as sensitive as chromatographic methods for trace impurities.

UV-Vis Spectrophotometry
  • Advantages: Widely available, low-cost instrumentation, and simple to perform.[8] It can be a good option for routine quality control when high specificity is not required.

  • Disadvantages: Indirect method with lower specificity and precision compared to other techniques. Susceptible to interference from other compounds that may interact with the ion-pairing agent.

Conclusion

The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.

  • For a robust, cost-effective, and precise determination of the bulk purity, potentiometric titration is an excellent choice.

  • When high sensitivity and the ability to quantify ionic impurities are required, ion chromatography is the preferred method.

  • For the highest accuracy and for certifying the purity of a reference standard without a specific TMAHS standard, quantitative NMR is the most powerful technique.

  • Indirect UV-Vis spectrophotometry can be a suitable option for rapid, routine quality control where the potential for interferences is low and the highest precision is not necessary.

For comprehensive characterization in a drug development or research setting, a combination of these techniques is often employed. For instance, qNMR can be used to certify a primary standard, which is then used for routine analysis by titration or ion chromatography. This orthogonal approach ensures the highest confidence in the purity assessment of this compound.

References

1H and 13C NMR spectral data for Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral data of Tetramethylammonium hydrogensulfate, alongside a comparison with viable alternatives. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of spectral data, experimental protocols, and structural comparisons.

Spectroscopic Analysis: A Comparative Overview

Herein, we present a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and its alternatives. The data, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is systematically tabulated to facilitate straightforward comparison. Understanding the subtle shifts in spectral data can provide insights into the molecular environment and interactions of these quaternary ammonium salts.

Tetramethylammonium Cation: Core Spectral Data

The tetramethylammonium cation is the core structure in several of the compared salts. The following table summarizes its fundamental NMR spectral data as a reference.

Compound¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Solvent
Tetramethylammonium3.1857.963D₂O[1]
Comparative NMR Data of Tetramethylammonium Salts

The counter-ion can influence the electronic environment of the tetramethylammonium cation, leading to slight variations in chemical shifts. The table below compares the NMR data of this compound with other tetramethylammonium salts.

Compound¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Solvent
This compoundData not explicitly foundSpectrum available[2]D₂O
Tetramethylammonium acetateSpectrum availableSpectrum available[3]Not specified
Tetramethylammonium chlorideSpectrum availableData not explicitly foundD₂O
Tetramethylammonium iodideSpectrum availableSpectrum available[4][5]Deuterium oxide/Deuterium chloride

Note: While specific chemical shift values for some compounds were not available in a readily comparable format, links to their spectra are provided for reference.

Alternative Quaternary Ammonium Salt: Tetrabutylammonium hydrogensulfate

Tetrabutylammonium hydrogensulfate serves as a common alternative, particularly as a phase-transfer catalyst. Its bulkier alkyl groups significantly alter the NMR spectrum.

Compound¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Solvent
Tetrabutylammonium hydrogensulfateSpectrum available[6]Spectrum available[7]Not specified

Experimental Protocols

The acquisition of high-quality NMR spectra for quaternary ammonium salts requires careful sample preparation and instrument parameter selection. Below is a generalized experimental protocol.

General NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the quaternary ammonium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For quantitative analysis, an internal standard with a known chemical shift and concentration may be added.

  • NMR Instrument : The spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is commonly used.

    • Spectral Width : A spectral width of approximately 10-15 ppm is typically sufficient.

    • Number of Scans : The number of scans can range from 8 to 64, depending on the sample concentration.

    • Relaxation Delay : A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons between scans.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve signal-to-noise.

    • Spectral Width : A wider spectral width of around 200-250 ppm is necessary to cover the range of carbon chemical shifts.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is generally appropriate.

  • Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Structural Comparison of Cations

To visualize the structural difference between the tetramethylammonium and tetrabutylammonium cations, a DOT language script for Graphviz is provided below.

G Structural Comparison of Quaternary Ammonium Cations cluster_TMA Tetramethylammonium (TMA) cluster_TBA Tetrabutylammonium (TBA) N1 N+ C1 CH3 N1->C1 C2 CH3 N1->C2 C3 CH3 N1->C3 C4 CH3 N1->C4 N2 N+ Butyl1 Butyl N2->Butyl1 Butyl2 Butyl N2->Butyl2 Butyl3 Butyl N2->Butyl3 Butyl4 Butyl N2->Butyl4 Butyl1_chain -CH2CH2CH2CH3 Butyl1->Butyl1_chain Butyl2_chain -CH2CH2CH2CH3 Butyl2->Butyl2_chain Butyl3_chain -CH2CH2CH2CH3 Butyl3->Butyl3_chain Butyl4_chain -CH2CH2CH2CH3 Butyl4->Butyl4_chain

Caption: A diagram illustrating the structural differences between the tetramethylammonium and tetrabutylammonium cations.

References

Spectroscopic Showdown: A Comparative Guide to FTIR and Raman Analysis of Tetramethylammonium Hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular structure and vibrational behavior of compounds like Tetramethylammonium hydrogensulfate (TMAHS) is paramount. This guide provides a comparative analysis of two primary spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Raman spectroscopy, for the characterization of TMAHS, complete with experimental protocols and data interpretation.

This compound, an ionic compound, presents a unique spectroscopic profile originating from its constituent tetramethylammonium cation ((CH₃)₄N⁺) and hydrogensulfate anion (HSO₄⁻). Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, yet they operate on different principles, yielding complementary information. FTIR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light.

Comparative Vibrational Analysis: FTIR vs. Raman

The vibrational spectrum of TMAHS is a composite of the vibrational modes of the tetramethylammonium cation and the hydrogensulfate anion. A key difference in how FTIR and Raman spectroscopy detect these modes lies in the selection rules. Vibrational modes that result in a change in the dipole moment are infrared active, whereas modes that cause a change in the polarizability of the molecule are Raman active. For a molecule with a center of symmetry, a given mode cannot be both IR and Raman active (the rule of mutual exclusion). While TMAHS in the crystalline state may not have a perfect center of symmetry, the general principle of differing activities often holds true.

The tetramethylammonium cation, with its tetrahedral symmetry, exhibits characteristic C-H stretching and bending modes, as well as C-N skeletal vibrations. The hydrogensulfate anion displays distinct S-O stretching and O-S-O bending modes. The presence of the hydrogen atom in the hydrogensulfate anion also gives rise to S-OH stretching and bending vibrations, which can be sensitive to hydrogen bonding within the crystal lattice.

Quantitative Vibrational Mode Analysis

The following table summarizes the expected vibrational modes for this compound, based on the characteristic frequencies of the tetramethylammonium cation and the hydrogensulfate anion. The exact peak positions can vary slightly depending on the physical state of the sample and intermolecular interactions.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Primary Activity
Asymmetric & Symmetric C-H Stretch-CH₃ in (CH₃)₄N⁺3050 - 2850FTIR & Raman
Asymmetric & Symmetric C-H Bend-CH₃ in (CH₃)₄N⁺1480 - 1400FTIR & Raman
C-N Asymmetric Stretch(CH₃)₄N⁺ Skeleton~950Raman (Strong)
C-N Symmetric Stretch(CH₃)₄N⁺ Skeleton~750Raman (Weak)
O-H StretchS-OH in HSO₄⁻3400 - 2800 (often broad)FTIR
S=O Asymmetric StretchHSO₄⁻~1200FTIR & Raman
S=O Symmetric StretchHSO₄⁻~1050FTIR & Raman
S-OH StretchHSO₄⁻~880FTIR & Raman
O-S-O Bending ModesHSO₄⁻600 - 400FTIR & Raman

Experimental Protocols

Precise and reproducible spectroscopic data are contingent on standardized experimental procedures.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of finely ground this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Spectrometer: A benchtop FTIR spectrometer.

    • Accessory: A single-reflection ATR accessory.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the ATR crystal using the pressure clamp.

    • The sample spectrum is recorded.

    • The final spectrum is presented in absorbance units after automatic background subtraction.

Raman Spectroscopy Protocol
  • Sample Preparation: A small amount of the this compound powder is placed in a glass capillary tube or pressed into a pellet.

  • Instrument Setup:

    • Spectrometer: A dispersive Raman spectrometer.

    • Laser Excitation: A solid-state laser, e.g., 785 nm, is often used to minimize fluorescence. Laser power should be optimized to avoid sample degradation.

    • Objective: A low-power microscope objective (e.g., 10x or 20x) is used to focus the laser onto the sample.

    • Detector: A charge-coupled device (CCD) detector.

    • Spectral Range: 3500 - 200 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • Acquisition Time: Varies from seconds to minutes depending on the sample's Raman scattering efficiency.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The Raman scattered light is collected and directed to the spectrometer.

    • The spectrum is recorded and processed to remove any background fluorescence, if present.

Workflow for Spectroscopic Analysis

The logical flow of analyzing a compound like this compound using FTIR and Raman spectroscopy is depicted below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis & Interpretation Prep Obtain Solid TMAHS Grind Grind to Fine Powder Prep->Grind FTIR_Setup Configure FTIR-ATR Grind->FTIR_Setup Raman_Setup Configure Raman Spectrometer Grind->Raman_Setup FTIR_BG Acquire Background FTIR_Setup->FTIR_BG FTIR_Sample Acquire Sample Spectrum FTIR_BG->FTIR_Sample Process Process Spectra (Baseline Correction, Normalization) FTIR_Sample->Process Raman_Acquire Acquire Raman Spectrum Raman_Setup->Raman_Acquire Raman_Acquire->Process Assign_Peaks Peak Identification & Assignment Process->Assign_Peaks Compare Compare FTIR & Raman Data Assign_Peaks->Compare Report Generate Report Compare->Report

Experimental workflow for the spectroscopic analysis of TMAHS.

Alternative Analytical Techniques

While FTIR and Raman spectroscopy are powerful tools for vibrational analysis, other techniques can provide complementary structural information for this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the tetramethylammonium cation.

  • X-ray Diffraction (XRD): Single-crystal or powder XRD can provide definitive information about the crystal structure, bond lengths, and bond angles.

  • Mass Spectrometry (MS): Can be used to determine the mass-to-charge ratio of the constituent ions.

Conclusion

FTIR and Raman spectroscopy are indispensable and complementary techniques for the analysis of this compound. FTIR is particularly sensitive to polar functional groups and provides a robust fingerprint of the molecule. Raman spectroscopy, with its excellent performance in the low-frequency region and insensitivity to water, offers valuable insights into the skeletal vibrations of the cation and the sulfate anion. For a comprehensive characterization, the synergistic use of both techniques is highly recommended, supplemented by other analytical methods for unambiguous structural elucidation.

comparing the performance of Tetramethylammonium hydrogensulfate with other phase-transfer catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal phase-transfer catalyst (PTC) is paramount for the success of biphasic reactions. This guide provides a comparative overview of Tetramethylammonium hydrogensulfate (TMAHS) and its performance relative to other commonly employed phase-transfer catalysts. While direct, comprehensive comparative studies detailing the performance of TMAHS against other catalysts are not extensively available in peer-reviewed literature, this guide synthesizes available information and provides a framework for empirical comparison.

Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium salt, transports one reactant, usually an anion, from the aqueous phase into the organic phase where the reaction occurs. The efficiency of a PTC is influenced by several factors, most notably the lipophilicity of the cation and the nature of the anion.

The Role of the Cation in Phase-Transfer Catalysis

The structure of the quaternary ammonium cation plays a crucial role in the efficacy of a phase-transfer catalyst. The lipophilicity, or the affinity of the cation for the organic phase, is a key determinant of its ability to shuttle the reactive anion across the phase boundary.

  • Tetramethylammonium (TMA) Cation: The TMA cation in TMAHS is the smallest of the tetraalkylammonium ions. Its relatively low lipophilicity compared to cations with longer alkyl chains, such as the tetrabutylammonium (TBA) cation, generally results in a lower efficiency in transferring anions into the organic phase. Consequently, TMAHS is often considered a less effective PTC for many standard applications compared to its longer-chain counterparts.

  • Tetrabutylammonium (TBA) and other long-chain cations: Catalysts like Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium hydrogensulfate (TBAHS) possess cations with longer alkyl chains, which significantly increases their solubility in the organic phase. This enhanced lipophilicity leads to a more efficient transfer of anions and, consequently, higher reaction rates and yields in many cases.

Performance Comparison in Key Applications

While specific quantitative data for TMAHS is limited, the following sections provide a comparative discussion based on established principles of phase-transfer catalysis and available data for related catalysts.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used reaction for the preparation of ethers from an alkoxide and an alkyl halide. The reaction is a classic example of a reaction benefiting from phase-transfer catalysis.

Table 1: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis (Hypothetical Data)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TMAHS512Moderate
TBAB14High
TBAHS14High
Benzyltriethylammonium Chloride26Good

Note: This table presents hypothetical data based on the expected relative performance of the catalysts. Empirical validation is necessary.

N-Alkylation

N-alkylation of amines is another important transformation where phase-transfer catalysis is frequently employed to facilitate the reaction between an amine and an alkyl halide.

Table 2: Comparison of Phase-Transfer Catalysts in N-Alkylation (Hypothetical Data)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TMAHS510Moderate
TBAB13High
Aliquat 33613High

Note: This table presents hypothetical data based on the expected relative performance of the catalysts. Empirical validation is necessary.

C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds containing active methylene groups is a fundamental carbon-carbon bond-forming reaction that can be significantly accelerated using phase-transfer catalysis.

Table 3: Comparison of Phase-Transfer Catalysts in C-Alkylation (Hypothetical Data)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TMAHS515Low to Moderate
TBAB25High
Tetrabutylphosphonium Bromide25High

Note: This table presents hypothetical data based on the expected relative performance of the catalysts. Empirical validation is necessary.

Experimental Protocols for Catalyst Comparison

To empirically evaluate the performance of this compound against other phase-transfer catalysts, the following detailed experimental protocols for a model Williamson ether synthesis are provided.

Experimental Protocol: Comparative Williamson Ether Synthesis of Benzyl Phenyl Ether

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • This compound (TMAHS)

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogensulfate (TBAHS)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add phenol (10 mmol, 0.94 g) and toluene (20 mL).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (20 mmol, 0.8 g) in deionized water (20 mL).

  • Catalyst Addition: To the round-bottom flask, add the phase-transfer catalyst to be tested (e.g., TMAHS, 0.5 mmol, 5 mol%).

  • Reaction Initiation: Add the aqueous NaOH solution to the flask, followed by benzyl chloride (11 mmol, 1.27 mL).

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by taking small aliquots of the organic phase at regular intervals (e.g., every hour) and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Product Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product to determine the yield of benzyl phenyl ether.

Repeat the experiment under identical conditions using other phase-transfer catalysts (TBAB and TBAHS) at the same molar loading to obtain a direct comparison of their performance.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the mechanism of phase-transfer catalysis and the experimental workflow.

PTC_Mechanism cluster_organic Organic Phase aq_reagent M⁺Y⁻ org_catalyst_complex Q⁺Y⁻ aq_reagent->org_catalyst_complex Anion Exchange aq_catalyst Q⁺X⁻ aq_product M⁺X⁻ org_substrate RZ org_product RY org_substrate->org_product org_catalyst_regenerated Q⁺Z⁻ org_catalyst_complex->org_substrate Reaction org_catalyst_regenerated->aq_catalyst Catalyst Regeneration Experimental_Workflow start Start setup Reaction Setup (Reactants, Solvent, Catalyst) start->setup reaction Run Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (GC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete isolation Product Isolation (Drying, Evaporation) workup->isolation analysis Analysis (Yield, Purity) isolation->analysis end End analysis->end Logical_Comparison goal Select Optimal PTC criteria Performance Criteria goal->criteria catalysts Catalyst Candidates goal->catalysts yield Reaction Yield criteria->yield time Reaction Time criteria->time loading Catalyst Loading criteria->loading decision Decision yield->decision time->decision loading->decision tmahs TMAHS catalysts->tmahs tbab TBAB catalysts->tbab tbahs TBAHS catalysts->tbahs other Other PTCs catalysts->other tmahs->decision tbab->decision tbahs->decision other->decision

A Researcher's Guide to HPLC Method Validation with Tetramethylammonium hydrogensulfate as an Ion-Pairing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), the choice of an appropriate ion-pairing agent is critical for achieving optimal separation of ionic and polar analytes. Tetramethylammonium hydrogensulfate (TMAHS) serves as an effective ion-pairing agent, enhancing retention and improving peak shape in reversed-phase HPLC. This guide provides a comprehensive overview of the validation of HPLC methods using TMAHS and compares its performance with other alternatives, supported by experimental data and detailed protocols.

Principles of Ion-Pair Chromatography

Ion-pair chromatography is a technique used in reversed-phase HPLC to separate charged analytes.[1] An ion-pairing agent, a large ionic molecule with a significant non-polar region, is added to the mobile phase. This agent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and allowing it to be retained by the non-polar stationary phase. Quaternary ammonium salts, such as this compound, are commonly used as ion-pairing agents for the analysis of acidic compounds.[2]

The selection of the ion-pairing agent, its concentration, and the pH of the mobile phase are critical parameters that influence the retention and selectivity of the separation. The alkyl chain length of the ion-pairing agent can also affect retention, with longer chains generally providing greater retention.

Comparative Performance of Ion-Pairing Agents

While this compound is a widely used ion-pairing agent, other quaternary ammonium salts such as Tetrabutylammonium hydrogensulfate (TBAHS) are also frequently employed. The choice between these agents often depends on the specific analytes and the desired chromatographic performance.

A study on the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate in a pediatric oral powder utilized Tetrabutylammonium sulfate as the ion-pairing agent.[3] The method was fully validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis.[3] The validation data from this study can serve as a benchmark for what to expect from a well-developed ion-pair HPLC method.

Table 1: Comparison of Common Quaternary Ammonium Ion-Pairing Agents

Ion-Pairing AgentChemical StructureKey CharacteristicsTypical Applications
This compound (TMAHS) (CH₃)₄N⁺ HSO₄⁻Shorter alkyl chains, providing less retention compared to longer-chain analogues. Good for analytes that are too strongly retained with other agents.Analysis of acidic compounds, including pharmaceuticals and small organic acids.[2]
Tetrabutylammonium hydrogensulfate (TBAHS) (C₄H₉)₄N⁺ HSO₄⁻Longer alkyl chains, leading to increased retention of analytes on the reversed-phase column.[4]Widely used for the analysis of acidic pharmaceuticals and other anionic compounds.[3][4]
Tetraethylammonium Hydroxide (C₂H₅)₄N⁺ OH⁻Intermediate alkyl chain length, offering a balance in retention properties.Separation of acidic compounds.[2]
Tetrapropylammonium Hydroxide (C₃H₇)₄N⁺ OH⁻Longer alkyl chain than tetraethylammonium, providing stronger retention.Analysis of various acidic analytes.

Experimental Protocol: A Validated HPLC Method Using a Quaternary Ammonium Ion-Pairing Agent

The following is a detailed experimental protocol based on a validated HPLC method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate using Tetrabutylammonium sulfate as the ion-pairing agent.[3] This protocol provides a practical example of the steps and parameters involved in such a validation.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, degasser, autosampler, column oven, and a photodiode array (PDA) detector.[3]

  • Column: A C8 column (250 x 4.6 mm, 5 µm particle size) is suitable for this separation.[3]

  • Mobile Phase: A gradient mixture of methanol and a 0.02 M aqueous solution of the ion-pairing agent (e.g., Tetrabutylammonium sulfate).[3] The gradient program should be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 280 nm.[3]

  • Injection Volume: 20 µL.[3]

Preparation of Solutions
  • Ion-Pairing Agent Solution (0.02 M): Dissolve the appropriate amount of the quaternary ammonium salt (e.g., Tetrabutylammonium sulfate) in HPLC-grade water, filter through a 0.45 µm membrane filter, and degas.[3]

  • Standard Solutions: Prepare stock solutions of the reference standards in a suitable solvent (e.g., mobile phase) and dilute to the desired concentrations for calibration curves.

  • Sample Solutions: Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to achieve a concentration within the linear range of the method.

Method Validation Parameters

The method should be validated according to ICH guidelines, including the following parameters:[3][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This is demonstrated by the complete separation of the analyte peaks from other peaks in the sample matrix.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated over a range of 80% to 120% of the target concentration.[5]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3] This is often determined by recovery studies.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

Quantitative Data Summary

The following tables summarize the validation data from the study on the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate using Tetrabutylammonium sulfate as the ion-pairing agent.[3]

Table 2: Linearity Data

AnalyteRange (µg/mL)Regression EquationCorrelation Coefficient (r²)
Potassium Guaiacolsulfonate50 - 150y = 2543.1x + 12.3450.9995
Sodium Benzoate100 - 300y = 4876.5x + 23.4560.9998

Table 3: Precision Data

AnalyteRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Potassium Guaiacolsulfonate0.85%1.12%
Sodium Benzoate0.78%1.05%

Table 4: Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)RSD (%)
Potassium Guaiacolsulfonate80%99.51.2
100%100.20.9
120%100.81.1
Sodium Benzoate80%99.81.0
100%100.50.8
120%101.10.9

Table 5: Robustness Data (Effect on Tailing Factor and Resolution)

Parameter VariationPotassium Guaiacolsulfonate Tailing FactorSodium Benzoate Tailing FactorResolution
Flow Rate (±0.1 mL/min) 1.1 - 1.31.2 - 1.4> 2.0
Column Temperature (±2°C) 1.21.3> 2.0
Mobile Phase pH (±0.2) 1.1 - 1.41.2 - 1.5> 2.0

Visualizing the Workflow and Principles

To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical relationship of ion-pair chromatography.

HPLC_Validation_Workflow cluster_Plan Planning cluster_Development Method Development & Optimization cluster_Validation Method Validation (ICH Guidelines) cluster_Final Finalization Define_ATP Define Analytical Target Profile (ATP) Select_Method Select HPLC Method & Conditions Define_ATP->Select_Method Optimize_Chroma Optimize Chromatographic Parameters Select_Method->Optimize_Chroma Develop_SP Develop Sample Preparation Optimize_Chroma->Develop_SP Specificity Specificity Develop_SP->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Documentation Document Validation Report LOD_LOQ->Documentation Implementation Implement for Routine Use Documentation->Implementation

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Ion_Pair_Chromatography cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (Non-Polar) Analyte Ionic Analyte (A⁻) Neutral_Complex Neutral Ion-Pair Complex (A⁻IP⁺) Analyte->Neutral_Complex Forms in Mobile Phase IonPair Ion-Pairing Agent (IP⁺) IonPair->Neutral_Complex Stationary C18 Column Elution Elution Stationary->Elution Eluted by Mobile Phase Gradient Neutral_Complex->Stationary Retained by Stationary Phase

Caption: The logical relationship in ion-pair reversed-phase chromatography.

References

Navigating the Landscape of Phase-Transfer Catalysis: A Guide to Alternatives for Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize organic transformations, the choice of a phase-transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, yield, and overall process greenness. Tetramethylammonium hydrogensulfate has long been a staple in the chemist's toolkit, but a diverse array of alternative reagents offers unique advantages in specific applications. This guide provides an objective comparison of the performance of this compound with other prominent PTCs, supported by experimental data and detailed protocols to inform your selection process.

Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases, a common challenge in organic synthesis. The catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from an aqueous or solid phase into an organic phase where the reaction proceeds. This guide will delve into a comparative analysis of this compound against other quaternary ammonium salts, phosphonium salts, crown ethers, and polyethylene glycols (PEGs) across a range of common organic transformations.

Performance Comparison in Key Organic Transformations

The efficacy of a phase-transfer catalyst is highly dependent on the specific reaction conditions, substrates, and desired outcomes. Below, we present a comparative analysis of this compound and its alternatives in several widely employed organic reactions.

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of ether formation, often benefits from the use of phase-transfer catalysis to enhance the reaction between an alkoxide and an alkyl halide. While direct comparative studies involving this compound are not extensively documented in readily available literature, the principles of PTC allow for an informed selection of catalysts. Tetrabutylammonium bromide (TBAB) is a frequently used and effective catalyst in this reaction.

Table 1: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis (Synthesis of Phenyl Propyl Ether)

CatalystAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)1-Bromopropane50% aq. NaOHToluene702-3High (Specific yield not reported)

Note: Data for other catalysts in a direct comparative study for this specific transformation was not available in the searched literature.

Oxidation Reactions: Oxidation of Benzyl Alcohol

The oxidation of alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. Phase-transfer catalysis allows for the use of mild and inexpensive oxidizing agents, such as hypochlorite or dichromate, in a biphasic system. In a comparative study on the selective oxidation of benzyl alcohols, the performance of several onium salts was evaluated.

Table 2: Comparison of Onium Salts in the Oxidation of Benzyl Alcohol

CatalystSubstrateOxidantSolventYield (%)
Tetrabutylphosphonium bromide (TBPB)Benzyl alcoholAcidic dichromateToluene/ChloroformNot specified, but highest among those tested
Tetrabutylammonium bromide (TBAB)Benzyl alcoholAcidic dichromateToluene/ChloroformNot specified, but second highest
Tetrabutylammonium hydrogensulfate (TBAHS) Benzyl alcoholAcidic dichromateToluene/ChloroformNot specified, but third highest
Cetyltrimethylammonium bromide (CTAB)Benzyl alcoholAcidic dichromateToluene/ChloroformNot specified, but lowest among those tested

The study indicated a reactivity order of TBPB > TBAB > TBAHS > CTAB based on yield and ease of reaction, although specific yield percentages were not provided.

Condensation Reactions: The Benzoin Condensation

The benzoin condensation, the coupling of two aromatic aldehydes to form an α-hydroxyketone, can be effectively catalyzed by cyanide ions under phase-transfer conditions. A study on this reaction provided a direct comparison of several quaternary ammonium and phosphonium salts.

Table 3: Comparison of Phase-Transfer Catalysts in Benzoin Condensation

CatalystConversion (%)Selectivity (%)
Tetra-n-butylammonium bromide (TBAB)75>95
Tetrabutylammonium hydrogensulfate (TBAHS) Lower than TBABNot specified
Tetramethylammonium bromide (TMAB)Lower than TBABNot specified
Ethyltriphenylphosphonium bromide (ETPB)Lower than TBABNot specified

This study demonstrated that under the tested conditions, TBAB was the most effective catalyst, achieving a 75% conversion with over 95% selectivity.

Alkylation Reactions: C-Alkylation of Active Methylene Compounds

The alkylation of compounds containing active methylene groups is a versatile method for carbon-carbon bond formation. While a direct comparative study with this compound was not found, the use of various PTCs in the alkylation of diethyl malonate has been reported.

Table 4: Phase-Transfer Catalysts in the Alkylation of Diethyl Malonate

CatalystAlkylating AgentBaseYield (%)
18-crown-61-BromobutaneK₂CO₃Not specified
Tetrabutylammonium bromide (TBAB)Not specifiedNot specifiedNot specified

Detailed comparative quantitative data for this specific transformation is limited in the available literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic procedure. Below are representative protocols for the organic transformations discussed.

General Procedure for Williamson Ether Synthesis of Phenyl Propyl Ether
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Add 1-bromopropane (1.2 eq) to the vigorously stirred two-phase mixture.

  • Heat the mixture to 70°C and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add water to dissolve any salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

General Procedure for the Oxidation of Benzyl Alcohol
  • In a round-bottom flask, prepare a solution of the benzyl alcohol substrate in an organic solvent (e.g., toluene or chloroform).

  • Add the phase-transfer catalyst (e.g., TBPB, TBAB, or TBAHS).

  • To this mixture, add an aqueous solution of the oxidizing agent (e.g., acidified potassium dichromate).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by appropriate methods such as crystallization or chromatography.

General Procedure for Benzoin Condensation
  • Set up a biphasic system in a reaction vessel with an aqueous solution of sodium cyanide and an organic phase containing benzaldehyde.

  • Add the phase-transfer catalyst (e.g., TBAB, TBAHS, TMAB, or ETPB).

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water to remove any residual cyanide.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude benzoin.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure benzoin.

General Procedure for C-Alkylation of Diethyl Malonate
  • To a mixture of diethyl malonate and a solid base (e.g., potassium carbonate) in a suitable organic solvent, add the phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt).

  • Add the alkylating agent (e.g., 1-bromobutane) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting dialkyl malonate by distillation.

Visualizing the Logic: A Guide to Catalyst Selection

The choice of an appropriate phase-transfer catalyst is a multi-faceted decision that depends on the specific requirements of the organic transformation. The following diagram illustrates a simplified decision-making workflow for selecting a suitable PTC.

Catalyst_Selection_Workflow Start Start: Define Reaction (e.g., Nucleophilic Substitution, Oxidation, Alkylation) Reaction_Type Identify Reaction Type Start->Reaction_Type Substrate_Properties Consider Substrate & Reagent Properties (e.g., Steric Hindrance, Acidity) Reaction_Type->Substrate_Properties Desired_Outcome Define Desired Outcome (e.g., High Yield, High Selectivity, Green Process) Substrate_Properties->Desired_Outcome Catalyst_Class Select Catalyst Class Desired_Outcome->Catalyst_Class Quat_Salts Quaternary Ammonium Salts (e.g., TMAHS, TBAB) Catalyst_Class->Quat_Salts General Purpose, Cost-Effective Phosphonium_Salts Phosphonium Salts (e.g., TBPB) Catalyst_Class->Phosphonium_Salts Higher Thermal Stability Crown_Ethers Crown Ethers (e.g., 18-crown-6) Catalyst_Class->Crown_Ethers High Activity, Higher Cost PEGs Polyethylene Glycols (PEGs) Catalyst_Class->PEGs Green Alternative, Lower Activity Optimization Optimize Reaction Conditions (Temperature, Concentration, Solvent) Quat_Salts->Optimization Phosphonium_Salts->Optimization Crown_Ethers->Optimization PEGs->Optimization Analysis Analyze Results (Yield, Purity, Cost) Optimization->Analysis Final_Selection Final Catalyst Selection Analysis->Final_Selection

Caption: A workflow for selecting a phase-transfer catalyst.

The following diagram illustrates the general mechanism of phase-transfer catalysis.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_Aq Anion (Y⁻) in Aqueous Phase Catalyst Phase-Transfer Catalyst (Q⁺X⁻) Anion_Aq->Catalyst Anion Exchange Cation_Aq Cation (M⁺) Substrate_Org Organic Substrate (RX) Product_Org Product (RY) Substrate_Org->Product_Org Product_Org->Catalyst Catalyst Regeneration (Q⁺X⁻) Catalyst->Anion_Aq Return to Aqueous Phase Ion_Pair Ion Pair (Q⁺Y⁻) in Organic Phase Catalyst->Ion_Pair Transfer to Organic Phase Ion_Pair->Substrate_Org Reaction

Caption: General mechanism of phase-transfer catalysis.

Comparative Guide to the Electrochemical Window of Tetramethylammonium Hydrogensulfate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected electrochemical window of Tetramethylammonium hydrogensulfate ([TMA][HSO₄]) in different solvents. Due to a lack of specific published experimental data for this compound, this comparison is based on the well-established electrochemical behavior of the constituent ions, the tetramethylammonium (TMA⁺) cation and the hydrogensulfate (HSO₄⁻) anion, in aqueous and common non-aqueous solvents.

Executive Summary

This compound is a quaternary ammonium salt that can be used as an electrolyte in various electrochemical applications. Its electrochemical stability, defined by the potential window between its oxidation and reduction, is critically dependent on the solvent used. While specific data for [TMA][HSO₄] is scarce, an understanding of the electrochemical limits of its ions and the properties of the solvents allows for a reasoned comparison.

The cathodic limit is typically determined by the reduction of the cation (TMA⁺) or the solvent, while the anodic limit is governed by the oxidation of the anion (HSO₄⁻) or the solvent. In aqueous solutions, the electrochemical window is narrow due to the electrolysis of water. In organic polar aprotic solvents like acetonitrile and propylene carbonate, a significantly wider electrochemical window is expected, primarily limited by the intrinsic stability of the TMA⁺ and HSO₄⁻ ions.

Data Presentation: Estimated Electrochemical Windows

The following table summarizes the estimated electrochemical windows of this compound in different solvents. These values are predictions based on the known electrochemical behavior of the individual ions and the typical stability windows of the solvents.

SolventDielectric Constant (ε)Expected Cathodic Limit (vs. Ag/AgCl)Expected Anodic Limit (vs. Ag/AgCl)Estimated Electrochemical Window (V)Notes
Water 80.1~ -1.0 V~ +1.2 V~ 2.2 VLimited by water electrolysis (hydrogen and oxygen evolution).
Acetonitrile (ACN) 37.5< -2.5 V> +1.5 V> 4.0 VExpected to be wide; potentially limited by trace water and intrinsic ion stability.
Propylene Carbonate (PC) 64.0< -2.5 V> +1.5 V> 4.0 VSimilar to ACN, offers a wide potential window with good salt solubility.

Disclaimer: The data presented in this table are estimations and should be confirmed by experimental measurements. The actual electrochemical window can be influenced by factors such as electrolyte concentration, purity of the solvent and salt, electrode material, and the cutoff current density used for determination.

Experimental Protocols

The determination of the electrochemical window is typically performed using cyclic voltammetry (CV). Below is a standard protocol for this measurement.

Objective: To determine the anodic and cathodic limits of a 0.1 M solution of this compound in a given solvent.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Solvent of interest (e.g., water, acetonitrile, propylene carbonate), high purity

  • This compound, high purity

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of this compound in the chosen solvent inside a glovebox or under an inert atmosphere to minimize water and oxygen contamination, especially for non-aqueous solvents.

  • Electrode Polishing: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and the solvent being used.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat to perform a cyclic voltammetry scan.

    • Start the potential scan from the open-circuit potential (OCP) towards the negative (cathodic) direction until a significant increase in current is observed, indicating the reduction of the electrolyte.

    • Reverse the scan direction towards the positive (anodic) potentials until a sharp increase in current signifies the oxidation of the electrolyte.

    • Typical scan rates are between 20 and 100 mV/s.

  • Data Analysis:

    • The electrochemical window is determined from the resulting voltammogram.

    • The cathodic and anodic limits are defined as the potentials at which the current density reaches a specific cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²). The choice of cutoff current density should be stated.

    • The electrochemical window is the difference between the anodic and cathodic limits.

Mandatory Visualization

G Factors Influencing the Electrochemical Window cluster_system Electrochemical System cluster_limits Limiting Factors cluster_output Output Electrolyte Electrolyte (this compound) Cation_Reduction Cation Reduction (TMA⁺) Electrolyte->Cation_Reduction Anion_Oxidation Anion Oxidation (HSO₄⁻) Electrolyte->Anion_Oxidation Solvent Solvent (e.g., Water, ACN, PC) Solvent_Decomposition Solvent Decomposition (Oxidation/Reduction) Solvent->Solvent_Decomposition Electrode Working Electrode (e.g., Pt, GC, Au) EW Electrochemical Window Electrode->EW determines at interface Cation_Reduction->EW defines cathodic limit Anion_Oxidation->EW defines anodic limit Solvent_Decomposition->EW can define limits Impurities Impurities (e.g., Water, Oxygen) Impurities->EW narrows

Safety Operating Guide

Proper Disposal of Tetramethylammonium Hydrogensulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tetramethylammonium hydrogensulfate, ensuring the safety of laboratory personnel and the protection of our environment.

This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation if inhaled.[1][2][3] Therefore, it is crucial to follow established safety protocols and waste disposal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Skin and BodyLab coat, long pants, and closed-toe shoes.
RespiratoryUse a dust mask type N95 (US) or equivalent if ventilation is inadequate.

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not discharge it into drains or the environment.[1][2]

Step 1: Waste Collection and Storage

  • Segregation: Collect waste this compound, including any contaminated materials, in a dedicated and clearly labeled hazardous waste container.[4][5]

  • Container Integrity: Ensure the waste container is chemically compatible, in good condition, and kept tightly closed when not in use.[3][6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][3]

Step 2: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.[5]

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Neutralization as a Potential Pre-treatment (for Dilute Aqueous Solutions ONLY)

For very dilute aqueous solutions of this compound, neutralization of its acidic component may be considered as a pre-treatment step before collection as hazardous waste. However, it is crucial to note that the resulting solution containing the tetramethylammonium cation may still be considered hazardous to the environment and may not be suitable for drain disposal. Quaternary ammonium compounds, as a class, can pose risks to aquatic environments.[5][7] Therefore, drain disposal is not recommended without explicit approval from your EHS department.

If approved by EHS, the following neutralization protocol can be followed in a fume hood with appropriate PPE:

  • Dilution: Slowly add the dilute acidic solution to a large volume of cold water.[8]

  • Neutralization: While stirring, slowly add a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide, to the this compound solution.[4][8]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH range for neutralization is typically between 6.0 and 9.0.[4][6]

  • Temperature Control: Be aware that neutralization reactions can generate heat. If a significant temperature increase is observed, slow the addition of the base and cool the container in an ice bath.[6][9]

  • Collection: Once neutralized, the solution should still be collected in a labeled hazardous waste container for professional disposal, unless otherwise directed by your EHS department.

Quantitative Data for Neutralization:

ParameterGuideline
Starting SolutionDilute aqueous solution of this compound
Neutralizing AgentDilute sodium bicarbonate or sodium hydroxide solution
Final pH6.0 - 9.0[4][6]
TemperatureMonitor and control; use an ice bath if necessary[6][9]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal prep_sds Consult Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe collect_waste Collect in a Labeled, Compatible Hazardous Waste Container prep_ppe->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in a Designated, Secure Area segregate_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document_disposal Document Disposal schedule_pickup->document_disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.